molecular formula C19H22INO4 B589200 1,2-Dehydro Reticuline Iodide CAS No. 21411-21-2

1,2-Dehydro Reticuline Iodide

Cat. No.: B589200
CAS No.: 21411-21-2
M. Wt: 455.292
InChI Key: UKZNQWRHVOGFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dehydro Reticuline Iodide (CAS: 21411-21-2) is a crucial dehydro iminium salt derivative of reticuline that serves as a central branch point intermediate in the biosynthesis of benzylisoquinoline alkaloids in Papaver somniferum (opium poppy) . This compound is the direct product of the 1,2-dehydroreticuline synthase enzyme, which oxidizes (S)-reticuline without a redox cofactor, opening the gateway to the morphinan biosynthetic pathway . In a pivotal stereochemical inversion, a cytochrome P450 fusion enzyme (reticuline epimerase) converts (S)-reticuline to 1,2-dehydroreticuline, which is then reduced by a strictly stereoselective 1,2-dehydroreticuline reductase to yield (R)-reticuline, the necessary enantiomer for the synthesis of salutaridine and subsequent morphinan alkaloids like morphine . Research using virus-induced gene silencing to suppress the reticuline epimerase in opium poppy resulted in reduced levels of (R)-reticuline and morphinan alkaloids, confirming the essential role of this compound in the pathway . As a highly purified biochemical, it is characterized by proton NMR and mass spectrometric analysis and is a precursor in the synthesis of other alkaloids like multifloramine . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It is recommended to be stored at -20°C for long-term stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.HI/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11H,6-8H2,1-3H3,(H-,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZNQWRHVOGFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747457
Record name 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21411-21-2
Record name 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dehydro Reticuline Iodide: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Dehydro Reticuline Iodide is a pivotal intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids, a class of natural products renowned for their significant pharmacological activities.[1][2][3] As the direct precursor to the stereospecific formation of (R)-reticuline, it stands at a critical metabolic branch point leading to the morphinan alkaloids, including codeine and morphine.[4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its synthesis, and an exploration of its characteristic reactivity, tailored for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

This compound is the iodide salt of the 1,2-dehydroreticulinium cation. The positive charge is localized on the nitrogen atom within the isoquinoline ring system, forming an iminium ion. This structural feature is central to its chemical behavior and biological function.

PropertyValueSource(s)
Chemical Formula C₁₉H₂₂INO₄[5]
Molecular Weight 455.29 g/mol [5]
CAS Number 21411-21-2[5]
Appearance Neat (Assumed to be a solid)[5]
IUPAC Name 7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide[6]
Synonyms 1,2-Dehydroreticulinium iodide, 3,4-Dihydro-7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methylisoquinolinium Iodide[5][6]
Solubility Profile (Predicted)

As an organic salt, this compound is expected to be soluble in polar protic solvents and polar aprotic solvents. Its solubility in nonpolar solvents is predicted to be low.

SolventPredicted SolubilityRationale
WaterSolubleThe ionic nature of the compound and the presence of hydroxyl groups suggest favorable interactions with water.
Methanol / EthanolSolubleThese polar protic solvents can solvate both the cation and the iodide anion effectively.[7]
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic salts.[7]
Dichloromethane / ChloroformSparingly SolubleLower polarity compared to protic solvents, may require the addition of a more polar co-solvent.
Hexane / TolueneInsolubleNonpolar solvents are unlikely to effectively solvate the charged species.
Stability and Storage

Iminium ions can be susceptible to hydrolysis, particularly at elevated temperatures or non-neutral pH. The presence of phenolic hydroxyl groups also introduces the potential for oxidation.

  • Thermal Stability: While specific data is unavailable, it is recommended to store the compound at low temperatures (-20°C for long-term storage) to minimize degradation.

  • Light Sensitivity: Aromatic compounds and colored substances (iodide salts can be colored) are often light-sensitive. Storage in amber vials or in the dark is advisable.

  • Hygroscopicity: Due to its salt-like nature, the compound may be hygroscopic. Storage in a desiccated environment is recommended.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The iminium C=N+ bond significantly influences the chemical shifts of adjacent protons and carbons.

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

  • Aromatic Protons: Multiple signals expected in the range of δ 6.5-7.5 ppm. The protons on the isoquinoline and benzyl rings will appear as singlets, doublets, or multiplets depending on their substitution pattern.

  • N-Methyl Group: A singlet is expected around δ 3.5-4.0 ppm, deshielded due to the positive charge on the nitrogen.

  • Methoxy Groups: Two singlets are anticipated in the region of δ 3.7-3.9 ppm.

  • Methylene Groups (C3 & C4): Triplets or multiplets are expected in the range of δ 2.8-3.5 ppm.

  • Benzylidene Proton (if present as a tautomer): A singlet may be observed downfield.

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

  • Iminium Carbon (C1): Expected to be significantly deshielded, with a chemical shift in the range of δ 160-170 ppm.

  • Aromatic Carbons: Signals will appear in the typical aromatic region (δ 110-150 ppm). Carbons bearing hydroxyl and methoxy groups will be shifted downfield.

  • N-Methyl Carbon: A signal around δ 45-50 ppm.

  • Methoxy Carbons: Resonances in the δ 55-60 ppm range.

  • Methylene Carbons (C3 & C4): Signals expected in the δ 25-50 ppm region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by the vibrations of its functional groups.

Wavenumber (cm⁻¹)Assignment
~3400-3200 (broad)O-H stretching of the phenolic hydroxyl groups
~3100-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching (methyl and methylene groups)
~1650-1630C=N⁺ stretching of the iminium bond
~1600, ~1500Aromatic C=C stretching
~1250C-O stretching of the methoxy groups
Mass Spectrometry (MS)

In a mass spectrometer, this compound will be detected as the cation. The iodide anion will not be observed in positive ion mode.

  • Molecular Ion (M⁺): m/z ≈ 328.15 (for the cation C₁₉H₂₂NO₄⁺)

  • Fragmentation Pattern (Predicted): The fragmentation of the 1,2-dehydroreticulinium cation is expected to involve characteristic losses of neutral molecules. A retro-Diels-Alder (RDA) type fragmentation of the dihydroisoquinoline ring is a common pathway for related alkaloids, which can help in structural elucidation.[8] Other likely fragmentations include the loss of methyl radicals (•CH₃) from the methoxy or N-methyl groups, and the loss of water (H₂O) or formaldehyde (CH₂O).

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: Oxidation of (S)-Reticuline

A common laboratory synthesis involves the oxidation of the more readily available (S)-reticuline.

G Reticuline (S)-Reticuline Dehydro_Reticuline This compound Reticuline->Dehydro_Reticuline Oxidation Iodine I₂ / Base Iodine->Reticuline

Figure 1: Chemical oxidation of (S)-Reticuline.

Experimental Protocol: Oxidation with Iodine

This protocol is based on general methods for the oxidation of tetrahydroisoquinolines.

  • Dissolution: Dissolve (S)-reticuline (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Basification: Add a mild base, such as sodium bicarbonate (2-3 equivalents), to the solution.

  • Oxidation: Slowly add a solution of iodine (I₂) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material and byproducts.

  • Purification: The aqueous layer containing the desired product can be washed with an organic solvent and then lyophilized to obtain this compound as a solid. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Iodine as Oxidant: Iodine is a mild oxidizing agent suitable for the dehydrogenation of the tetrahydroisoquinoline ring system.

  • Base: The base is required to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Polar protic solvents like methanol or ethanol are chosen for their ability to dissolve both the starting material and the ionic product.

Enzymatic Synthesis

In nature, 1,2-Dehydro Reticuline is synthesized by the enzyme 1,2-dehydroreticuline synthase, which oxidizes (S)-reticuline.[9][10] This enzyme has been identified in plants like the opium poppy (Papaver somniferum).[9][10]

G S_Reticuline (S)-Reticuline Dehydro_Reticuline 1,2-Dehydroreticulinium S_Reticuline->Dehydro_Reticuline Oxidation Enzyme 1,2-Dehydroreticuline Synthase Enzyme->S_Reticuline

Figure 2: Enzymatic synthesis of 1,2-Dehydroreticulinium.

Experimental Protocol: Enzymatic Oxidation

This protocol is a generalized procedure based on published literature.[9]

  • Enzyme Preparation: A cell-free extract containing 1,2-dehydroreticuline synthase is prepared from a suitable biological source (e.g., Papaver somniferum seedlings).

  • Reaction Mixture: A buffered solution (e.g., Tris-HCl, pH 8.75) is prepared containing (S)-reticuline as the substrate.

  • Incubation: The enzyme extract is added to the reaction mixture and incubated at the optimal temperature for the enzyme (around 37°C).[9]

  • Monitoring: The formation of 1,2-dehydroreticuline can be monitored using techniques like HPLC or mass spectrometry.

  • Purification: The product can be purified from the reaction mixture using chromatographic methods.

Causality Behind Experimental Choices:

  • pH and Temperature: The reaction conditions are optimized to match the enzyme's optimal activity to ensure efficient conversion.[9]

  • Cell-free extract: Using a cell-free extract allows for the reaction to be conducted in a more controlled environment compared to whole-cell systems.

Reactivity and Biological Significance

The chemical reactivity of this compound is dominated by the electrophilic nature of the iminium ion.

Reduction to (R)- and (S)-Reticuline

The most significant reaction of the 1,2-dehydroreticulinium ion is its reduction. This reaction is crucial in the biosynthesis of morphinan alkaloids as it allows for the stereochemical inversion from (S)-reticuline to (R)-reticuline.

G Dehydro_Reticuline 1,2-Dehydroreticulinium R_Reticuline (R)-Reticuline Dehydro_Reticuline->R_Reticuline Reduction S_Reticuline (S)-Reticuline Dehydro_Reticuline->S_Reticuline Reduction Hydride [H⁻] Hydride->Dehydro_Reticuline

Figure 3: Reduction of 1,2-Dehydroreticulinium.

Experimental Protocol: Reduction with Sodium Borohydride

This is a standard laboratory procedure for the reduction of iminium ions.[11][12][13][14]

  • Dissolution: Dissolve this compound in methanol.

  • Reduction: Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Stirring: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching: Carefully add water to quench the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate or chloroform.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a racemic mixture of (R)- and (S)-reticuline, which can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Sodium Borohydride: A mild and selective reducing agent that readily reduces iminium ions to amines.[12][13][14]

  • Methanol: A suitable solvent that dissolves both the starting material and the reducing agent.

  • Low Temperature: The initial addition of NaBH₄ is done at 0°C to control the exothermic reaction.

In biological systems, this reduction is catalyzed by the enzyme 1,2-dehydroreticuline reductase, which stereoselectively produces (R)-reticuline using NADPH as a cofactor.

Reactivity with Other Nucleophiles

The electrophilic carbon of the iminium ion is susceptible to attack by a variety of nucleophiles, making this compound a versatile intermediate for the synthesis of other alkaloid derivatives.

Biological Role and Pharmacological Potential

The primary biological role of 1,2-dehydroreticuline is as a key intermediate in the biosynthesis of morphinan alkaloids in plants.[2] The stereochemical inversion from (S)-reticuline to (R)-reticuline via the 1,2-dehydroreticulinium ion is a critical step that dictates the downstream metabolic pathways.[4]

While the pharmacological properties of this compound itself are not extensively studied, its central role in the biosynthesis of pharmacologically active compounds underscores its importance. Its synthetic derivatives could offer a pathway to novel therapeutics.

Conclusion

This compound is a molecule of significant interest due to its unique chemical structure and pivotal biological role. Its iminium ion chemistry makes it a reactive intermediate for both enzymatic and chemical transformations. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a valuable resource for researchers in the field. Further experimental investigation into its spectroscopic properties and a broader exploration of its reactivity are warranted to fully unlock its potential in synthetic and medicinal chemistry.

References

  • Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039–1046. [Link]

  • Cigan, E., Pletz, J., Berger, S. A., Hierzberger, B., Grilec-Zlamal, M., Steiner, A., Oroz-Guinea, I., & Kroutil, W. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Organic & Biomolecular Chemistry, 21(34), 6973–6978. [Link]

  • De-Eknamkul, W., & Zenk, M. H. (1992). Purification and properties of 1,2-dehydroreticuline reductase from Papaver somniferum seedlings. Phytochemistry, 31(3), 813–821. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 440930, 1,2-Dehydroreticuline. Retrieved from [Link]

  • Lima, Z. M., de Almeida, A. C. S., & de Souza, A. D. L. (2020). Proposed fragmentation pathways for the major product ions observed in... ResearchGate. [Link]

  • Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

  • Thorn, J. J., et al. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 25(23), 5644. [Link]

  • ResearchGate. (2019). Reduction using sodium borohyride? Retrieved from [Link]

  • Trakya University Journal of Natural Sciences. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The... Retrieved from [Link]

  • Olawale, H. O. (2024). Reaction mechanism of a new variant of selective reduction using sodium borohydride (NaBH4) and iodine (I2). Journal of Chemical Society of Nigeria, 49(1). [Link]

  • Gandomkar, S., et al. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 12(11), 1389. [Link]

  • NIST. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 440930, 1,2-Dehydroreticuline. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Bribi, N. (2018). Pharmacological activity of Alkaloids: A Review. Asian Journal of Botany, 1(2), 1-6. [Link]

  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721. [Link]

  • NIST. (n.d.). Quantitative Infrared Database. Retrieved from [Link]

  • Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems) [Video]. YouTube. [Link]

  • O'Connor, S. E. (2010). Alkaloids. In Comprehensive Natural Products II (pp. 977-1007). Elsevier. [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • Reyes-Chilpa, R., et al. (2021). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 26(11), 3321. [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

  • ResearchGate. (2025). A Comprehensive Review on Pharmacological Activities of Alkaloids: Evidence from Preclinical Studies. Retrieved from [Link]

  • Mayr, H., & Ofial, A. R. (2005). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Pure and Applied Chemistry, 77(11), 1807–1821. [Link]

  • Guengerich, F. P. (1990). Enzymatic Oxidation of Xenobiotic Chemical. Critical Reviews in Toxicology, 21(1), 59-99. [Link]

  • University of Kentucky. (n.d.). Chapter 9. Substitution reactions. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Discovery of 1,2-Dehydroreticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 1,2-dehydroreticuline, a pivotal intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs). As the central precursor to the morphinan class of alkaloids, which includes potent analgesics like morphine and codeine, understanding its formation and chemistry is critical for drug development and synthetic biology. This document details the discovery of its role in the crucial stereochemical inversion of (S)-reticuline to (R)-reticuline within Papaver somniferum. It provides an in-depth exploration of both the natural biosynthetic pathway and a modern, highly efficient chemo-enzymatic synthesis route. Detailed protocols for chemical synthesis, enzymatic reduction, and analytical characterization are provided for researchers, scientists, and professionals in the field of drug development and metabolic engineering.

Introduction: The Central Role of Reticuline and the Stereochemical Challenge

The benzylisoquinoline alkaloids (BIAs) are a vast and structurally diverse class of over 2,500 plant-derived specialized metabolites.[1] Many BIAs possess significant pharmacological properties, including the antimicrobial agent berberine, the antitussive and anticancer drug noscapine, and the indispensable narcotic analgesics codeine and morphine.[2][3] The biosynthesis of this extensive family of compounds originates from two molecules of L-tyrosine, which converge to form the central intermediate, (S)-reticuline.[1][4][5]

(S)-Reticuline stands at a critical metabolic crossroads, from which pathways diverge to produce various BIA subclasses such as protoberberines and aporphines.[1] However, the pathway leading to the medicinally vital morphinan alkaloids presents a significant stereochemical conundrum. The key enzyme that initiates the morphinan pathway, salutaridine synthase, is stereospecific for (R)-reticuline, the (R)-enantiomer at the C-1 position.[2][6] Since the primary biosynthetic route produces (S)-reticuline, plants like the opium poppy (Papaver somniferum) required an elegant evolutionary solution to invert this stereocenter. The discovery of this mechanism revealed that a direct epimerization does not occur. Instead, the plant employs a sophisticated oxidation-reduction sequence, with the achiral iminium ion, 1,2-dehydroreticuline, serving as the key intermediate.

Discovery and Biosynthetic Elucidation

The elucidation of the (S)- to (R)-reticuline conversion was a landmark achievement in understanding BIA metabolism. Initial hypotheses involving a direct epimerization were supplanted by evidence from tracer studies. Experiments using isotopically labeled 1,2-dehydroreticuline demonstrated its efficient incorporation into morphinan alkaloids, confirming its status as a true biosynthetic intermediate.[6] This discovery paved the way for the identification of the enzymes responsible for this critical two-step process.

The conversion is catalyzed by two distinct enzymes:

  • 1,2-Dehydroreticuline Synthase (DRS): This oxidase catalyzes the oxidation of (S)-reticuline to form the 1,2-dehydroreticuline cation.[7][8] This step removes the chiral center at C-1, creating a planar, achiral iminium ion.

  • 1,2-Dehydroreticuline Reductase (DRR): This stereoselective, NADPH-dependent reductase reduces the 1,2-dehydroreticuline intermediate specifically to (R)-reticuline, thereby accomplishing the necessary stereochemical inversion.[2][7][8]

This enzymatic sequence provides a highly efficient and specific solution to the stereochemical challenge, enabling the plant to channel metabolic flux towards the synthesis of morphinan alkaloids.

Biosynthetic Inversion of Reticuline s_ret (S)-Reticuline dehydro_ret 1,2-Dehydroreticuline (Achiral Iminium Ion) s_ret->dehydro_ret 1,2-Dehydroreticuline Synthase (DRS) (Oxidation) r_ret (R)-Reticuline dehydro_ret->r_ret 1,2-Dehydroreticuline Reductase (DRR) (Stereoselective Reduction) morphinans Morphinan Alkaloids (e.g., Thebaine, Morphine) r_ret->morphinans Salutaridine Synthase

Caption: The enzymatic pathway for the stereochemical inversion of (S)-reticuline.

A Modern Chemo-Enzymatic Synthesis Strategy

While the biosynthetic pathway is elegant, its replication for industrial production can be inefficient. A modern approach combines the efficiency of organic synthesis with the unparalleled selectivity of biocatalysis. This chemo-enzymatic strategy allows for the high-yield production of the prochiral 1,2-dehydroreticuline intermediate from readily available starting materials, which can then be converted to the desired (R)-reticuline enantiomer.[1]

One of the most efficient routes starts from eugenol, a renewable feedstock derived from lignin.[1] This multi-step chemical synthesis outperforms the natural biosynthetic pathway in step count, achieving the target intermediate in just five steps.

Chemo-Enzymatic Synthesis Workflow cluster_chem Part 1: Chemical Synthesis cluster_bio Part 2: Biocatalysis eugenol Eugenol (Renewable Feedstock) intermediates Multi-step Organic Synthesis (5 steps) eugenol->intermediates dehydro_ret_ion 1,2-Dehydroreticuline Cation (in situ) intermediates->dehydro_ret_ion dehydro_ret_salt 1,2-Dehydroreticuline Iodide (Isolated Salt) dehydro_ret_ion->dehydro_ret_salt Precipitation w/ Sodium Iodide r_ret (R)-Reticuline dehydro_ret_salt->r_ret Enzymatic Reduction (DRR, NADPH)

Caption: A high-level workflow for the chemo-enzymatic synthesis of (R)-reticuline.

Experimental Protocol: Chemical Synthesis

The following protocol outlines the key transformation for synthesizing 1,2-dehydroreticuline, which is then isolated as its stable iodide salt. This protocol is based on established chemo-enzymatic strategies.[1]

Objective: To synthesize and isolate 1,2-Dehydroreticuline Iodide.

Materials:

  • Precursor molecule derived from eugenol (e.g., a suitable N-methyl-tetrahydroisoquinoline derivative)

  • Oxidizing agent (e.g., Iodine, N-Bromosuccinimide)

  • Sodium Iodide (NaI)

  • Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

  • Dissolution: Dissolve the reticuline precursor in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: Cool the solution in an ice bath. Add the oxidizing agent portion-wise over 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: The oxidation selectively targets the C-1 position and the tertiary amine, leading to the formation of the thermodynamically stable conjugated iminium ion. The choice of a mild oxidant prevents over-oxidation of the sensitive phenol groups.

  • Quenching: Once the reaction is complete, quench any excess oxidant with a suitable reducing agent (e.g., aqueous sodium thiosulfate solution).

  • Extraction: Perform a liquid-liquid extraction to separate the aqueous and organic phases. The product, being a charged species, may require specific pH adjustments to ensure it remains in the desired phase.

  • Salt Formation and Precipitation: Concentrate the organic phase containing the 1,2-dehydroreticuline cation. Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetone or ethanol) and add a saturated solution of Sodium Iodide (NaI).

    • Causality: The iodide anion (I⁻) acts as a counter-ion to the positively charged iminium ion. The resulting 1,2-Dehydroreticuline Iodide salt is often poorly soluble in the chosen solvent system, allowing it to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities. The product can be further purified by recrystallization if necessary.

  • Drying: Dry the final product under vacuum to yield 1,2-Dehydroreticuline Iodide as a stable, often colored, solid.

Isolation and Analytical Characterization

As an organic cation, 1,2-dehydroreticuline is inherently reactive and is typically isolated as a stable salt.[9] The iodide salt is commonly prepared due to its ease of precipitation and handling, providing a stable, solid form of the intermediate for storage and subsequent use.[10] Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized product.

Property Value Source
Chemical Formula C₁₉H₂₂INO₄[10]
Molecular Weight 455.29 g/mol [10]
Cation Formula C₁₉H₂₂NO₄⁺[9]
Cation Mass (Exact) 328.1549 g/mol [9]
CAS Number 21411-21-2[10]
Protocol: Analytical Characterization

Objective: To confirm the identity and purity of synthesized 1,2-Dehydroreticuline Iodide.

Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • System: Reversed-phase HPLC (e.g., C18 column) with a UV-Vis or Photodiode Array (PDA) detector.[11][12]

    • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid, is effective for separating isoquinoline alkaloids.

    • Purpose: To assess the purity of the compound by identifying the main peak and quantifying any impurities. The retention time serves as a key identifier under specific conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for analyzing the quaternary ammonium structure.[13][14]

    • Analysis: The mass spectrometer will detect the cationic part of the molecule. The expected m/z value for the parent ion [M]⁺ is ~328.15.[9]

    • MS/MS Fragmentation: Tandem mass spectrometry can be used to fragment the parent ion, producing a characteristic pattern that confirms the molecular structure.[14]

    • Purpose: Provides definitive confirmation of the molecular weight and structural information of the cation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Analysis: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • Purpose: Provides unambiguous structural elucidation. Key expected signals would include aromatic protons, methoxy group singlets, and characteristic shifts for the protons adjacent to the iminium bond, confirming the 1,2-dehydrogenation.

Application in Biocatalysis and Synthetic Biology

The primary application of chemically synthesized 1,2-dehydroreticuline is as a substrate for biocatalytic reduction. By employing the enzyme 1,2-dehydroreticuline reductase (DRR), the achiral intermediate can be converted into enantiopure (R)-reticuline with exceptional efficiency and selectivity (>99% enantiomeric excess).[1] This provides a powerful and direct route to the crucial precursor for the morphinan pathway, bypassing the complexities of the full plant biosynthetic machinery.

This chemo-enzymatic approach is also foundational for metabolic engineering efforts. By introducing the necessary plant enzymes into microbial hosts like Saccharomyces cerevisiae (yeast), researchers are developing platforms for the de novo biosynthesis of high-value BIAs.[15][16] The ability to produce key intermediates like 1,2-dehydroreticuline synthetically provides essential standards and substrates for optimizing these engineered microbial systems.

Protocol: Enzymatic Reduction to (R)-Reticuline

Objective: To stereoselectively reduce 1,2-Dehydroreticuline Iodide to (R)-Reticuline using DRR.

Materials:

  • 1,2-Dehydroreticuline Iodide

  • Recombinantly expressed and purified 1,2-Dehydroreticuline Reductase (DRR)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Reaction Buffer (e.g., Potassium Phosphate buffer, pH 7.5)

  • Quenching solution (e.g., Ethyl acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the reaction buffer, NADPH, and a solution of 1,2-Dehydroreticuline Iodide.

    • Causality: The buffer maintains the optimal pH for enzyme activity. NADPH is the essential hydride donor (cofactor) required by the reductase to perform the reduction.

  • Enzyme Addition: Initiate the reaction by adding the purified DRR enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation. Monitor the reaction progress over time using LC-MS to track the disappearance of the substrate (m/z 328) and the appearance of the product, reticuline (m/z 330, [M+H]⁺).

  • Quenching and Extraction: Stop the reaction by adding an organic solvent like ethyl acetate. Vortex thoroughly to extract the product, (R)-reticuline, into the organic phase. Centrifuge to separate the phases.

  • Analysis: Analyze the organic phase using chiral HPLC to determine the yield and enantiomeric excess of the (R)-reticuline product.

Conclusion and Future Outlook

1,2-Dehydroreticuline is more than a mere metabolic transient; it is the linchpin in the biosynthesis of morphinan alkaloids, representing an elegant solution to a complex stereochemical problem. The convergence of classic biosynthetic elucidation with modern chemo-enzymatic synthesis has provided researchers with unprecedented access to this crucial intermediate. The ability to efficiently synthesize 1,2-dehydroreticuline and stereoselectively reduce it to (R)-reticuline not only facilitates the study of BIA pathways but also provides a robust platform for the industrial production of valuable pharmaceuticals. Future work will likely focus on further optimizing the chemical synthesis from sustainable feedstocks, discovering novel reductases with alternative specificities, and integrating these scalable processes into fully autonomous microbial cell factories for the on-demand production of high-value alkaloids.

References

  • Cigan, E., Pletz, J., Berger, S. A., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC. [Link]

  • Bhagya, N. & Seshagir, F. (1979). Biosynthesis of reticuline. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Unger, M., Stöckigt, D., Belder, D., & Stöckigt, J. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis. [Link]

  • ResearchGate. (n.d.). Biosynthesis of (S)-reticuline, the central intermediate of... ResearchGate. [Link]

  • Thodey, K., Galanie, S., & Smolke, C. D. (2014). Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae. PLOS One. [Link]

  • Hajihosseini, R., et al. (2018). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. PubMed Central. [Link]

  • ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. [Link]

  • Skiba, D., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... MDPI. [Link]

  • Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry. [Link]

  • ResearchGate. (n.d.). Papaver reticuline biosynthesis. (S)-Reticuline being the central... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dehydroreticuline. PubChem. [Link]

  • ResearchGate. (n.d.). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. ResearchGate. [Link]

  • Cigan, E., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC Publishing. [Link]

  • Borkowski, P. R., Horn, J. S., & Rapoport, H. (1978). Role of 1,2-dehydroreticulinium ion in the biosynthetic conversion of reticuline to thebaine. Journal of the American Chemical Society. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Oxford Academic. [Link]

  • Bribi, N. (2018). Pharmacological activity of Alkaloids: A Review. ResearchGate. [Link]

  • DeLoache, W. C., et al. (2015). De novo production of the key branch point benzylisoquinoline alkaloid reticuline in yeast. PubMed Central. [Link]

  • Vass, R., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. [Link]

Sources

1,2-Dehydro Reticuline Iodide CAS number 21411-21-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,2-Dehydro Reticuline Iodide (CAS: 21411-21-2)

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's biosynthesis, chemical synthesis, enzymatic conversion, analytical methodologies, and its significant potential as a precursor for pharmacologically active molecules.

Introduction: The Keystone Intermediate

1,2-Dehydro Reticuline is a prochiral iminium ion that represents a critical branch point in the metabolic pathways of numerous plant-derived alkaloids.[1][2] Specifically, it is the central intermediate in the stereochemical inversion of (S)-reticuline to (R)-reticuline, a mandatory step for the biosynthesis of the entire class of morphinan alkaloids, including medically indispensable drugs like morphine and codeine.[3] While inherently unstable and primarily existing as a transient species in vivo, its iodide salt (CAS: 21411-21-2) provides a stable form for in vitro studies and chemo-enzymatic synthesis applications. Understanding the chemistry and biology of this compound is paramount for harnessing biotechnological platforms to produce high-value pharmaceuticals.[4]

Physicochemical & Structural Data

A summary of the key properties for this compound is presented below. Proper handling and storage are critical for maintaining the compound's integrity.

PropertyValueSource(s)
CAS Number 21411-21-2[5]
Molecular Formula C₁₉H₂₂INO₄[5]
Molecular Weight 455.29 g/mol [5]
IUPAC Name 7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide[6]
Synonyms 1,2-Dehydroreticulinium Iodide, Reticulinylium Iodide[5][6]
SMILES COc1ccc(CC2=CCc3cc(OC)c(O)cc32)cc1O.[I-][5]
InChI Key YMDJTCYPOFYXOB-UHFFFAOYSA-N[7]
Appearance Neat (Solid)[5]
Storage Temp. 2-8°C[7]

The Biosynthetic Nexus: Role in Alkaloid Metabolism

1,2-Dehydro Reticuline sits at the heart of the morphinan alkaloid pathway in species like the opium poppy (Papaver somniferum). Nature employs a sophisticated two-step enzymatic process to invert the stereochemistry at the C-1 position of the isoquinoline core, which is essential for the subsequent complex cyclization reactions that form the morphinan scaffold.

  • Oxidation: (S)-Reticuline is oxidized to the planar, achiral 1,2-Dehydro Reticuline iminium ion by 1,2-Dehydroreticuline Synthase (DRS) .[3]

  • Reduction: The iminium ion is then stereoselectively reduced to (R)-Reticuline by 1,2-Dehydroreticuline Reductase (DRR) , an NADPH-dependent enzyme.[3][4]

From (R)-Reticuline, the enzyme Salutaridine Synthase (SalSyn) catalyzes an intramolecular phenol coupling to form salutaridine, the first compound with the rigid pentacyclic morphinan core.[8] The overall pathway illustrates the compound's central importance.

BIA Biosynthesis Pathway cluster_upstream Upstream Pathway cluster_core Stereochemical Inversion cluster_downstream Downstream Pathways L-Tyrosine L-Tyrosine S-Norcoclaurine S-Norcoclaurine L-Tyrosine->S-Norcoclaurine NCS S-Reticuline S-Reticuline S-Norcoclaurine->S-Reticuline Multiple Steps 1,2-Dehydro Reticuline 1,2-Dehydro Reticuline S-Reticuline->1,2-Dehydro Reticuline DRS (Oxidase) Berberine Berberine S-Reticuline->Berberine BBE, etc. R-Reticuline R-Reticuline 1,2-Dehydro Reticuline->R-Reticuline DRR (Reductase) Salutaridine Salutaridine R-Reticuline->Salutaridine SalSyn Morphine Morphine Salutaridine->Morphine Multiple Steps

Figure 1: Central role of 1,2-Dehydro Reticuline in BIA biosynthesis.

Key Enzymes: The Catalysts of Transformation

1,2-Dehydroreticuline Synthase (DRS)

DRS catalyzes the initial oxidation step. It is a challenging enzyme to study due to its instability but has been partially characterized from P. somniferum seedlings.[3] Its function is critical as it creates the prochiral substrate for the subsequent stereospecific reduction.

DRS ParameterValueSource
Substrates (S)-Reticuline, (S)-Norreticuline[3]
Product 1,2-Dehydro Reticuline[3]
Cofactor Not Required[3]
Apparent Kₘ (Reticuline) 117 µM[3][9]
Optimal pH 8.75[3][9]
Optimal Temperature 37 °C[3][9]
Cellular Location Vesicles[3]

Causality Insight: The lack of a required redox cofactor suggests a mechanism that may not follow typical oxidase patterns, making its full characterization a subject of ongoing research interest. The enzyme's instability has hindered the availability of a fully sequenced gene, a key bottleneck in reconstituting the entire pathway in heterologous systems like yeast.[1]

1,2-Dehydroreticuline Reductase (DRR)

DRR executes the stereoselective reduction that defines the entry into the morphinan pathway. This enzyme has been successfully cloned and expressed, making it a powerful tool for biocatalysis.[4]

  • Enzyme Class: Aldo-keto reductase (AKR) family.[10]

  • Substrate: 1,2-Dehydro Reticuline.

  • Product: (R)-Reticuline.

  • Cofactor: Requires NADPH for the reductive step.[3]

  • Reversibility: In the presence of NADP⁺, the enzyme can catalyze the reverse reaction, oxidizing (R)-Reticuline back to the iminium ion.[10]

Trustworthiness in Application: The high stereoselectivity (>99% ee) and efficiency of DRR make it an ideal biocatalyst.[4] By providing the enzyme with a steady supply of its substrate and the NADPH cofactor (often using a cofactor regeneration system), near-quantitative conversion to the desired (R)-reticuline enantiomer can be achieved.

Chemo-Enzymatic Synthesis and Experimental Protocols

The challenges in isolating sufficient quantities of (R)-reticuline from natural sources have driven the development of combined chemical and biological synthesis routes. A highly efficient method starts from the renewable feedstock eugenol to chemically synthesize 1,2-Dehydro Reticuline, which is then biologically converted to (R)-reticuline.[4]

Chemo-Enzymatic Workflow Eugenol Eugenol Intermediate_1 Intermediate_1 Eugenol->Intermediate_1 Step 1 (Organic Synth.) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Step 2 (Organic Synth.) Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Step 3 (Organic Synth.) Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 Step 4 (Organic Synth.) 1,2-Dehydro Reticuline 1,2-Dehydro Reticuline Intermediate_4->1,2-Dehydro Reticuline Step 5 (Cyclization) R-Reticuline R-Reticuline 1,2-Dehydro Reticuline->R-Reticuline Step 6 (Biocatalysis with DRR)

Figure 2: High-level workflow for the chemo-enzymatic synthesis of (R)-Reticuline.
Protocol 1: Enzymatic Reduction of this compound

This protocol describes the biocatalytic conversion of the chemically synthesized substrate to (R)-reticuline using whole-cell catalysts expressing DRR.

Materials:

  • This compound (Substrate)

  • Lyophilized E. coli cells expressing 1,2-Dehydroreticuline Reductase (PsDRR)

  • D-Glucose

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺ (cofactor)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate for extraction

Methodology:

  • Reaction Setup: In a reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.5).

  • Cofactor & Regeneration: Add NADP⁺ to a final concentration of 1 mM. Add D-glucose (1.5 equivalents relative to the substrate) and a catalytic amount of glucose dehydrogenase (e.g., 1-2 U/mL). This system will continuously regenerate the NADPH consumed by DRR.

    • Causality: The cofactor regeneration system is crucial for driving the reaction to completion and makes the process economically viable by using a cheap stoichiometric reductant (glucose) and only a catalytic amount of the expensive NADP⁺.

  • Biocatalyst Addition: Resuspend the lyophilized whole cells expressing PsDRR in the buffer. The optimal cell loading should be determined empirically (e.g., starting at 50-100 mg/mL).

  • Substrate Addition: Dissolve this compound in a minimal amount of buffer or compatible solvent and add to the reaction mixture to a final concentration of 10 mM.

  • Incubation: Incubate the reaction at 30-37°C with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at time intervals (e.g., 1, 2, 4, 8, 24 hours). Quench the reaction in the aliquot with an equal volume of acetonitrile, centrifuge to pellet the cells, and analyze the supernatant by HPLC (see Protocol 2).

  • Workup & Isolation: Once the reaction reaches completion, acidify the mixture to pH 2-3 with HCl to stop the reaction and pellet the cells by centrifugation. Basify the supernatant to pH 9-10 with NaOH or ammonium hydroxide and extract the product, (R)-reticuline, with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.[4] The isolated yield for this step has been reported as high as 92%.[4]

Analytical Methodologies

Protocol 2: HPLC Analysis

A robust and validated HPLC method is essential for monitoring reaction kinetics and assessing the purity of this compound and its conversion products.

Analytical Workflow Reaction_Aliquot Reaction_Aliquot Quench_Centrifuge Quench_Centrifuge Reaction_Aliquot->Quench_Centrifuge Stop Reaction & Remove Cells HPLC_Injection HPLC_Injection Quench_Centrifuge->HPLC_Injection Inject Supernatant Separation Separation HPLC_Injection->Separation C18 Column Detection Detection Separation->Detection UV (e.g., 285 nm) &/or MS Quantification Quantification Detection->Quantification Peak Integration

Figure 3: General analytical workflow for monitoring enzymatic reactions.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC or UHPLC system with a UV/Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from ~10% B to 90% B over 15-20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 285 nm is suitable for the aromatic system of these alkaloids.

  • Self-Validation: The method should be validated for linearity, precision, accuracy, and specificity according to standard guidelines. A single-marker quantitative analysis can be employed if pure standards for all components are not available.[11]

Spectroscopic Data (NMR & MS)
  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is effective. The parent cation (iodide salt) will show a molecular ion [M]⁺ corresponding to the C₁₉H₂₂NO₄⁺ species at m/z ~328.15.[6] High-resolution mass spectrometry can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used for structural confirmation. Key expected features in the ¹H NMR spectrum include signals for the two methoxy groups, the N-methyl group, aromatic protons, and the diastereotopic protons of the ethylamine bridge of the isoquinoline system. The absence of a signal for H-1 (which is present in reticuline) and the downfield shift of adjacent protons are characteristic of the C1=N2⁺ double bond.[12][13]

Pharmacological Context & Drug Development Potential

Direct biological activity of the unstable 1,2-Dehydro Reticuline iminium ion is not extensively reported; its high reactivity suggests it would not be a suitable drug candidate itself. However, its immense value lies in its role as a key synthetic precursor to a vast library of pharmacologically active BIAs.[14]

  • Precursor to Opioids: As the gateway to (R)-reticuline, it is indispensable for the chemo-enzymatic synthesis of morphinans. Downstream products like salutaridine exhibit partial agonism at GABA/benzodiazepine and µ-opioid receptors.[4]

  • Source of Bioactive Scaffolds: The benzylisoquinoline core is a privileged scaffold in medicinal chemistry. Related alkaloids have demonstrated a wide spectrum of activities, providing a strong rationale for developing synthetic routes through 1,2-Dehydro Reticuline to generate novel derivatives for screening.[15][16]

Cytotoxicity of Related Benzylisoquinoline Alkaloids

Many BIAs exhibit potent cytotoxic effects against various human cancer cell lines, making this a primary area of investigation for novel derivatives.

AlkaloidCell Line(s)Reported IC₅₀Source
Chelerythrine NUGC (gastric)Significant Activity[5]
Angoline NUGC, HONE-1 (nasopharyngeal)Active against both[5]
Cepharanthine A-549, HL-60, MCF-7, etc.Cytotoxic[7]
Cycleanine Ovcar-8, A2780 (ovarian)7-14 µM[17][18]
Tetrandrine Ovcar-8, A2780 (ovarian)7-14 µM[17][18]
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This is a standard colorimetric assay to evaluate the effect of compounds on cell viability and is a foundational experiment in drug discovery.[19]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A-549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the test alkaloid (synthesized from the 1,2-Dehydro Reticuline pathway) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle-only controls and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is more than a mere laboratory chemical; it is the lynchpin in the natural and synthetic pathways to one of medicine's most important classes of alkaloids. Its strategic position as a prochiral intermediate makes it an invaluable substrate for biocatalytic processes aimed at producing enantiopure (R)-reticuline. The chemo-enzymatic strategies that leverage this compound are prime examples of how modern synthetic biology can outperform traditional chemical synthesis in both elegance and efficiency. For drug discovery professionals, harnessing the chemistry of 1,2-Dehydro Reticuline unlocks access to the rich pharmacological diversity of the benzylisoquinoline alkaloid family, paving the way for the development of novel therapeutics.

References

  • Chang, F. R., Chao, Y. C., & Wu, Y. C. (1996). Cytotoxic benzophenanthridine and benzylisoquinoline alkaloids from Argemone mexicana. Journal of Natural Products, 59(10), 959-961. [Link]

  • ResearchGate. (n.d.). Overview of the benzylisoquinoline alkaloid biosynthesis pathway (map00950). [Link]

  • ResearchGate. (n.d.). Main pathways for the biosynthesis of benzylisoquinoline alkaloids (BIAs). [Link]

  • ResearchGate. (2023). Concise synthesis of ( R )‑reticuline and (+)‑salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. [Link]

  • ResearchGate. (n.d.). The figure illustrates the biosynthetic pathway of benzylisoquinoline alkaloids. [Link]

  • ResearchGate. (n.d.). The biosynthesis of benzylisoquinoline alkaloids (BIAs) in plant (A). [Link]

  • Lechner, M., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science, 14(36), 9863-9871. [Link]

  • ResearchGate. (n.d.). Summary of benzylisoquinoline alkaloid biosynthesis pathway. [Link]

  • University of Oxford, Department of Chemistry. (2016). Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata. [Link]

  • ResearchGate. (2016). Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata. [Link]

  • Wikipedia. Reticuline. [Link]

  • Royal Society of Chemistry. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. [Link]

  • CORE. (n.d.). NIH Public Access. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647–672. [Link]

  • Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039-46. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440930, 1,2-Dehydroreticuline. [Link]

  • Google Patents. (2015). WO2015081437A1 - Compositions and methods for making (r)-reticuline and precursors thereof.
  • eScholarship.org. (1977). ROLE OF 1,2-DEHYDRORETICULINIUM ION IN THE BIOSYNTHETIC CONVERSION OF RETICULINE TO THEBAINE. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (S)-reticuline. [Link]

  • ResearchGate. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway | Request PDF. [Link]

  • Borkowski, P. R., Horn, J. S., & Rapoport, H. (1978). Role of 1,2-dehydroreticulinium ion in the biosynthetic conversion of reticuline to thebaine. Journal of the American Chemical Society, 100(1), 276-281. [Link]

  • ResearchGate. (n.d.). Preparation of reticuline‐type alkaloids. [Link]

  • ResearchGate. (n.d.). Description of the (R)-reticuline to morphine biosynthetic pathway. [Link]

  • ResearchGate. (n.d.). H NMR spectral data for alkaloids 1, 2 and 6. [Link]

  • Lechner, M., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC Publishing. [Link]

  • Liu, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry. [Link]

  • Csupor-Löffler, B., et al. (2009). Biological Activities of Alkaloids. MDPI. [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • Musso, L., et al. (2014). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. NIH. [Link]

  • Science.gov. (n.d.). simultaneous hplc determination: Topics. [Link]

  • Singh, D., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]

  • URCA. (n.d.). NMR-based identification of specialized metabolites. [Link]

  • ResearchGate. (2019). NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. [Link]

  • YouTube. (2023). Advances in Targeting Biomolecular Condensates for Small Molecule Drug Discovery: Kitchen Table Talk. [Link]

Sources

A Comprehensive Technical Guide to the Biological Activity of 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Dehydro Reticuline is a pivotal benzylisoquinoline alkaloid intermediate, centrally positioned at a critical branch point in the biosynthesis of morphinan alkaloids, including morphine and codeine. This guide provides an in-depth technical exploration of its biological significance, focusing on its formation, enzymatic conversion, and the methodologies employed to study its activity. While its primary established biological role is that of a prochiral substrate for 1,2-dehydroreticuline reductase, this document also explores the broader context of isoquinoline alkaloids' pharmacological activities and outlines future research avenues to investigate potential intrinsic bioactivities of 1,2-Dehydro Reticuline itself. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, pharmacology, and biotechnology.

Introduction: The Centrality of 1,2-Dehydro Reticuline

Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant specialized metabolites, renowned for their potent pharmacological properties.[1] Within this vast family, 1,2-Dehydro Reticuline occupies a unique and critical position. It is not an end-product with a defined pharmacological target but rather a transient, prochiral intermediate in the biosynthetic pathway leading to morphinans in plants like the opium poppy (Papaver somniferum).[2][3]

Chemically, 1,2-Dehydro Reticuline is the oxidized form of reticuline, featuring a dehydrogenation at the 1,2-position of the isoquinoline core.[4] This structural feature makes it a flat, prochiral molecule, primed for stereospecific reduction. The compound is typically handled in its salt form, 1,2-Dehydro Reticuline Iodide, for stability and use as a chemical reagent. Its biological significance stems from its role in a key stereochemical inversion. The biosynthesis of most BIAs proceeds through (S)-reticuline. However, the pathway to morphine requires the (R)-reticuline enantiomer. Nature elegantly solves this by oxidizing (S)-reticuline to the achiral 1,2-Dehydro Reticuline, which is then stereoselectively reduced to (R)-reticuline, effectively inverting the stereocenter.[2] Understanding the enzymes that produce and consume this intermediate is paramount for the biotechnological production of valuable opioids.

Biosynthesis and Chemo-Enzymatic Synthesis

The formation and conversion of 1,2-Dehydro Reticuline are mediated by a precise enzymatic cascade.

Natural Biosynthesis in Papaver somniferum

In the opium poppy, the conversion of (S)-reticuline to (R)-reticuline is a two-step process pivotal for entering the morphinan pathway.[2]

  • Oxidation: (S)-reticuline is oxidized to 1,2-Dehydro Reticuline by 1,2-dehydroreticuline synthase (DRS) . This enzyme is membrane-bound, located in vesicles, and does not require a redox cofactor.[2]

  • Reduction: The resulting 1,2-Dehydro Reticuline is then reduced by 1,2-dehydroreticuline reductase (DRR) , an NADPH-dependent enzyme, to yield (R)-reticuline with strict stereoselectivity.[2]

This oxidation-reduction sequence constitutes the crucial S-to-R epimerization that unlocks the downstream synthesis of thebaine, codeine, and morphine.

Biosynthetic Pathway of Reticuline Epimerization SReticuline (S)-Reticuline DehydroReticuline 1,2-Dehydro Reticuline SReticuline->DehydroReticuline 1,2-Dehydroreticuline Synthase (DRS) RReticuline (R)-Reticuline DehydroReticuline->RReticuline 1,2-Dehydroreticuline Reductase (DRR) (NADPH-dependent) Morphinans Morphinan Alkaloids (e.g., Morphine) RReticuline->Morphinans Downstream Enzymes DRS Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Isolate Microsomal Fraction (DRS Source) Mix Combine Buffer, Substrate, and Enzyme Enzyme->Mix Substrate Prepare (S)-Reticuline Stock Solution Substrate->Mix Incubate Incubate at 37°C, pH 8.75 Mix->Incubate Terminate Stop Reaction (e.g., Methanol) Incubate->Terminate Extract Centrifuge & Collect Supernatant Terminate->Extract Quantify HPLC Analysis and Quantification Extract->Quantify

Sources

1,2-Dehydro Reticuline Iodide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biochemical Role of 1,2-Dehydroreticuline Iodide

Executive Summary

1,2-Dehydroreticuline is a pivotal, yet transient, intermediate in the biosynthesis of morphinan alkaloids within plant species such as Papaver somniferum (opium poppy). Its primary mechanism of action is not as a traditional pharmacological agent that targets a specific receptor or signaling cascade, but rather as a critical substrate in a stereochemical inversion pathway. This guide elucidates the core biochemical function of the 1,2-dehydroreticulinium cation: to serve as the intermediate that facilitates the conversion of (S)-reticuline to (R)-reticuline. This stereoisomeric "switch" is the committed step that channels metabolic flux from the biosynthesis of berberine and other benzylisoquinoline alkaloids (BIAs) into the morphinan branch, leading to the production of thebaine, codeine, and morphine.

This document provides a detailed examination of the enzymatic reactions governing the formation and reduction of 1,2-dehydroreticuline, the properties of the involved enzymes—1,2-dehydroreticuline synthase (DRS) and 1,2-dehydroreticuline reductase (DRR)—and the experimental methodologies used to characterize this pathway. For drug development professionals and researchers, understanding this natural biosynthetic mechanism offers a blueprint for metabolic engineering and the potential synthesis of novel alkaloid structures.

Introduction: The Reticuline Crossroads in Alkaloid Biosynthesis

Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological properties.[1] These include the potent analgesics morphine and codeine, the antimicrobial agents berberine and sanguinarine, and the antitussive noscapine.[1] The biosynthesis of this vast array of compounds originates from L-tyrosine and converges on a central intermediate: (S)-reticuline .

(S)-Reticuline stands at a critical metabolic branch point. Its configuration dictates the downstream pathway. While (S)-reticuline is the direct precursor for alkaloids like berberine, the entire class of morphinan alkaloids requires the (R)-enantiomer, (R)-reticuline.[2] Therefore, a mechanism must exist within morphinan-producing plants to invert the stereochemistry at carbon-1 of the reticuline molecule. This inversion is not a direct process but is achieved through a two-step oxidation-reduction sequence, with 1,2-dehydroreticuline as the indispensable intermediate.[2]

The Core Mechanism: Stereochemical Inversion via a Dehydro Intermediate

The "mechanism of action" of 1,2-dehydroreticuline is its transient existence as a planar, achiral iminium ion, which allows for a subsequent, stereospecific reduction to the opposite enantiomer of its precursor. The process is catalyzed by a sequence of two key enzymes.

Step 1: Oxidation by 1,2-Dehydroreticuline Synthase (DRS)

The entry into the morphinan pathway begins with the oxidation of (S)-reticuline. This reaction is catalyzed by 1,2-dehydroreticuline synthase (DRS).[3]

  • Reaction: (S)-Reticuline → 1,2-Dehydroreticulinium Cation + H⁺ + 2e⁻

  • Enzyme: 1,2-Dehydroreticuline Synthase (DRS)

  • Description: DRS is an oxidative enzyme that has been identified in opium poppy seedlings.[3][4] It catalyzes the formation of a double bond between C-1 and the nitrogen atom (N-2) of the isoquinoline core, generating the quaternary 1,2-dehydroreticulinium ion.[3] A key characteristic of this enzyme is that it does not appear to require a redox cofactor for its action.[4] Studies have shown that the enzyme is located within vesicular structures inside the plant cells.[3]

Step 2: Reduction by 1,2-Dehydroreticuline Reductase (DRR)

Once formed, the 1,2-dehydroreticulinium ion is immediately targeted by a second enzyme, 1,2-dehydroreticuline reductase (DRR), for a stereospecific reduction.

  • Reaction: 1,2-Dehydroreticulinium Cation + NADPH → (R)-Reticuline

  • Enzyme: 1,2-Dehydroreticuline Reductase (DRR)

  • Description: DRR is a strictly stereoselective, NADPH-dependent reductase.[3] It specifically reduces the iminium bond of the dehydro-intermediate to produce (R)-reticuline, completing the stereochemical inversion.[3] This enzyme is a member of the aldo-keto reductase (AKR) superfamily.[5] In some plant species, the DRS and DRR activities are found on a single bifunctional fusion protein, termed reticuline epimerase (REPI), which efficiently channels the unstable intermediate.[4]

The overall transformation is the gateway to morphine biosynthesis.[4]

G cluster_pathway Reticuline Stereochemical Inversion Pathway cluster_downstream Downstream Biosynthesis SReticuline (S)-Reticuline (Precursor for Berberine) DehydroReticuline 1,2-Dehydroreticulinium (Planar Intermediate) SReticuline->DehydroReticuline 1,2-Dehydroreticuline Synthase (DRS) (Oxidation) RReticuline (R)-Reticuline (Gateway to Morphinans) DehydroReticuline->RReticuline 1,2-Dehydroreticuline Reductase (DRR) (Reduction) Cofactor: NADPH Morphinans Thebaine, Codeine, Morphine RReticuline->Morphinans Salutaridine Synthase

Fig. 1: The stereochemical inversion of reticuline via the 1,2-dehydroreticuline intermediate.

Enzymology and Characterization

The enzymes driving this pathway have been partially characterized, revealing specific biochemical properties that are crucial for their function. Due to its instability, 1,2-dehydroreticuline synthase has proven difficult to purify to homogeneity.[3][4]

Parameter1,2-Dehydroreticuline Synthase (DRS)Source
Substrate (S)-Reticuline, (S)-Norreticuline[3]
Product 1,2-Dehydroreticuline[3]
Cofactor Requirement None apparent[3][4]
Apparent Kм (for Reticuline) 117 µM[3][4]
Optimal pH 8.75[3][4]
Optimal Temperature 37°C[3][4]
Cellular Location Vesicles[3]

Table 1: Biochemical Properties of 1,2-Dehydroreticuline Synthase from Papaver somniferum seedlings.

Experimental Protocols & Validation

The study of this pathway relies on robust enzymatic assays and analytical techniques to detect the transient intermediate and final product. The protocols are designed to be self-validating by using specific substrates and analytical methods that confirm the identity of the products.

Workflow for DRS Activity Assay

The activity of DRS is often measured by monitoring the release of the hydrogen atom at the C-1 position of reticuline.[3] This is typically achieved using a radiolabeled substrate.

G cluster_workflow DRS Enzymatic Assay Workflow A 1. Substrate Preparation Synthesize [1-³H]-(S)-Reticuline B 2. Reaction Incubation Incubate ³H-Substrate with plant protein extract (source of DRS) in buffer (pH 8.75) at 37°C. A->B C 3. Reaction Quenching Stop reaction with strong acid (e.g., perchloric acid). B->C D 4. Tritium Separation Separate released ³H₂O from unreacted substrate using a charcoal slurry. Centrifuge. C->D E 5. Detection & Quantification Measure radioactivity of the supernatant (containing ³H₂O) via liquid scintillation counting. D->E

Fig. 2: A typical experimental workflow for assaying 1,2-dehydroreticuline synthase (DRS) activity.
Detailed Protocol: DRS Activity Assay
  • Buffer Preparation : Prepare a 100 mM Tris-HCl buffer adjusted to pH 8.75.

  • Enzyme Extraction : Homogenize Papaver somniferum seedling tissue in a suitable extraction buffer and prepare a partially purified protein extract via centrifugation to serve as the enzyme source.

  • Substrate : Use [1-³H]-(S)-Reticuline as the substrate.

  • Reaction Mixture : In a microcentrifuge tube, combine 50 µL of the protein extract, 40 µL of the Tris-HCl buffer, and 10 µL of the radiolabeled substrate solution.

  • Incubation : Incubate the reaction mixture in a water bath at 37°C for a defined period (e.g., 30 minutes).

  • Quenching : Terminate the reaction by adding 20 µL of 2 M perchloric acid.

  • Separation : Add 100 µL of a 10% (w/v) activated charcoal slurry to the quenched reaction. Vortex and then centrifuge at high speed (e.g., 13,000 x g) for 5 minutes. The charcoal will pellet the unreacted substrate, while the released tritiated water (³H₂O) remains in the supernatant.

  • Quantification : Carefully transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The measured counts are directly proportional to the enzyme activity.

Validation by Mass Spectrometry

To unequivocally confirm the identity of the product, the enzymatic conversion can be performed using a doubly labeled substrate, such as [1-²H, 1-¹³C]-(R,S)-reticuline. The resulting 1,2-dehydroreticuline product will lack the deuterium label but retain the carbon-13 label, a shift that is readily detectable by mass spectrometry, thereby validating the proposed oxidative mechanism.[3][4]

Broader Context and Significance

Role of the Iodide Counter-ion

The term "1,2-Dehydro Reticuline Iodide" refers to the salt form of the 1,2-dehydroreticulinium cation. The iodide anion (I⁻) serves to balance the positive charge of the quaternary nitrogen in the molecule, allowing it to be isolated and handled as a stable salt. While high concentrations of iodide can independently exert pharmacological effects, particularly on thyroid protein biosynthesis, this action is distinct from the biochemical role of the dehydroreticuline moiety.[6][7] In the context of BIA biosynthesis, the iodide is simply a counter-ion and not part of the core mechanism.

Implications for Metabolic Engineering

Understanding the 1,2-dehydroreticuline pathway is fundamental for the metabolic engineering of microorganisms like Saccharomyces cerevisiae (yeast) to produce valuable morphinan alkaloids.[2] By introducing the genes for DRS and DRR, along with other upstream and downstream enzymes, researchers can reconstruct the entire pathway in a microbial host. This opens the door to the controlled, fermentative production of pharmaceuticals and novel alkaloid derivatives, bypassing agricultural cultivation.[2]

Conclusion

The mechanism of action of 1,2-dehydroreticuline is that of a quintessential metabolic intermediate. Its formation and subsequent reduction constitute the biochemical machinery for a critical stereochemical inversion, acting as a molecular switch that directs flux from the general pool of benzylisoquinoline alkaloids specifically into the high-value morphinan branch. It is not an inhibitor or an agonist in the classical sense but the lynchpin of a pathway that enables the synthesis of some of nature's most potent medicines. The continued study of this mechanism and its associated enzymes provides invaluable insights for synthetic biology and the future of pharmaceutical production.

References

  • Journal of the American Chemical Society. Role of 1,2-dehydroreticulinium ion in the biosynthetic conversion of reticuline to thebaine. Available from: [Link].

  • Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039-1046. Available from: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440930, 1,2-Dehydroreticuline. Available from: [Link].

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-672. Available from: [Link].

  • ResearchGate. 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Available from: [Link].

  • Hahn, U., & Zenk, M. H. (1993). Mechanism of formation of the 1,2-dehydroreticulinium ion in the biosynthesis of thebaine. Tetrahedron Letters, 34(20), 3221-3224.
  • Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 4(9), 564-573. Available from: [Link].

  • Udenfriend, S., & Zaltzman-Nirenberg, P. (1962). On the mechanism of the norepinephrine-releasing action of tyramine. Journal of Pharmacology and Experimental Therapeutics, 138, 194-199.
  • Sherwin, J. R., & Tong, W. (1976). The mechanism of action of potassium iodide on thyroid protein biosynthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 425(4), 502-510. Available from: [Link].

  • MDPI. Biological Activities of Alkaloids. Available from: [Link].

  • Chemistry LibreTexts. Enzyme Inhibition. Available from: [Link].

  • Le Sann, C., Gower, M. A., & Abell, A. D. (2004). Inhibitors of types I and II dehydroquinase. Mini reviews in medicinal chemistry, 4(7), 747-756.
  • Frontiers in Pharmacology. Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids. Available from: [Link].

  • Wikipedia. Enzyme inhibitor. Available from: [Link].

  • National Institutes of Health. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Available from: [Link].

  • The Basics of General, Organic, and Biological Chemistry. 18.8 Enzyme Inhibition. Available from: [Link].

  • National Institutes of Health. Endocannabinoid signaling pathways: beyond CB1R and CB2R. Available from: [Link].

  • Sicinski, R. R., Prahl, J. M., Smith, C. M., & DeLuca, H. F. (2000). Synthesis and biological activity of 22-iodo- and (E)-20(22)-dehydro analogues of 1alpha,25-dihydroxyvitamin D3. Bioorganic & medicinal chemistry, 8(2), 315-326.
  • National Institutes of Health. Identifying the macromolecular targets of de novo-designed chemical entities through self-organizing map consensus. Available from: [Link].

  • YouTube. Pharmacology of Iodide Antithyroid Drugs ; Mechanism of action, Thrapeutic uses and Side effects. Available from: [Link].

  • Virion, A., Deme, D., Pommier, J., & Nunez, J. (1980). The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide. European journal of biochemistry, 112(1), 1-7.
  • International Union of Crystallography. Insights into Benzylisoquinoline Alkaloid Recognition Revealed by the 2.4 Å Crystal Structure of Codeionone Reductase. Available from: [Link].

  • YouTube. Iodide and Iodine || Mechanism of Action, Uses, Side Effects || Pharmacology. Available from: [Link].

  • National Institutes of Health. Iodine, Iodine metabolism and Iodine deficiency disorders revisited. Available from: [Link].

Sources

Introduction: The Significance of 1,2-Dehydro Reticuline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Dehydro Reticuline Iodide

1,2-Dehydro Reticuline is a pivotal intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs). It represents a critical branch point, sitting at the crossroads of major alkaloid classes. Specifically, it is the immediate precursor to (R)-reticuline, which in turn opens the gateway to the morphinan class of alkaloids, including medicinally vital compounds like morphine and codeine.[1][2] Its structure as a quaternary iminium ion makes it highly reactive and central to the stereochemical inversion from the (S)-reticuline configuration. The iodide salt is a common form for isolating and handling this otherwise transient intermediate, providing stability for characterization and further synthetic use.[3][4]

This guide details the expected spectroscopic signature of this compound, providing a foundational framework for its unambiguous identification.

Molecular and Physicochemical Properties

A precise understanding of the molecule's basic properties is the first step in any analytical workflow. This compound is the salt form of the 1,2-Dehydroreticulinium cation.

PropertyValueSource
Chemical Name 3,4-Dihydro-7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methylisoquinolinium Iodide[3]
Molecular Formula C₁₉H₂₂INO₄[3]
Molecular Weight 455.29 g/mol [3]
Cation Formula C₁₉H₂₂NO₄⁺[5]
Cation Monoisotopic Mass 328.1549 g/mol [5]
CAS Number 21411-21-2[3]

Spectroscopic Characterization Workflow

The unambiguous identification of a compound like this compound relies on a multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle. The logical flow of analysis ensures comprehensive characterization, from determining the mass and formula to mapping the specific atomic connectivity.

G cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (MS) Determine m/z, Confirm Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Map C-H Framework MS->NMR Provides Elemental Formula Confirm Confirmed Structure of This compound MS->Confirm NMR->Confirm IR Infrared (IR) Spectroscopy Identify Functional Groups IR->Confirm UV UV-Vis Spectroscopy Analyze Conjugated System UV->Confirm

Caption: General workflow for spectroscopic identification.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the mass-to-charge ratio (m/z) of the molecule, confirming its elemental composition.

Expertise & Causality: For a pre-charged quaternary ammonium salt like this compound, Electrospray Ionization (ESI) is the ideal method. It is a "soft" ionization technique that transfers the already-existing cation from solution into the gas phase with minimal fragmentation. Analysis should be conducted in positive ion mode to directly observe the 1,2-Dehydroreticulinium cation.

Expected Data: The primary ion observed will be the cation [C₁₉H₂₂NO₄]⁺. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for confirming the elemental formula through an accurate mass measurement.

IonCalculated m/zObserved m/z (Expected)
[M]⁺ (Cation) 328.1549~328.155

Enzymatic conversion of reticuline has been used to produce 1,2-dehydroreticuline, which was subsequently identified by mass spectrometry, confirming the utility of this technique.[2][6]

Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure a stable spray and good ionization, although it is less critical for a pre-charged species.

  • Instrument Setup:

    • Ionization Mode: ESI, Positive.

    • Mass Analyzer: Set to scan a range that includes the expected m/z, e.g., m/z 100-500. For HRMS, calibrate the instrument according to the manufacturer's protocol.

    • Capillary Voltage: Typically 3-4 kV.

    • Nebulizer Gas (N₂): Adjust for a stable spray (e.g., 1-2 Bar).

    • Drying Gas (N₂): Set to a temperature and flow rate appropriate for the solvent system (e.g., 200-300 °C, 5-10 L/min).

  • Data Acquisition: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum, averaging multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the peak corresponding to the [M]⁺ cation at m/z ≈ 328.15. If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula C₁₉H₂₂NO₄.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by mapping the carbon-hydrogen framework.

Expertise & Causality: The choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices due to the salt's polarity. D₂O is often preferred for its simplicity, but labile protons (like those on hydroxyl groups) will exchange with deuterium and become invisible. DMSO-d₆ will preserve these signals. The presence of the positively charged nitrogen and the C=N⁺ iminium bond significantly influences the chemical shifts of nearby protons and carbons, deshielding them and shifting their signals downfield.[7]

¹H NMR Spectroscopy
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Features
Aromatic Protons6.5 - 7.5s, d, ddSignals from the two substituted benzene rings.
OCH₃~3.8 - 4.0sTwo distinct singlets for the two methoxy groups.
N⁺-CH₃~3.5 - 3.8sDeshielded singlet due to the positive charge on nitrogen.
N⁺-CH₂-~4.0 - 4.5tMethylene protons adjacent to the iminium nitrogen, strongly deshielded.
Ar-CH₂-C=N⁺~3.0 - 3.5tMethylene protons in the isoquinoline ring.
Ar-CH₂-Ar~4.2 - 4.6s (broad)Methylene bridge protons.
OHVariable (DMSO-d₆)s (broad)Phenolic hydroxyl protons; will not be seen in D₂O.

Note: These are estimated values. Actual spectra may vary based on solvent, concentration, and temperature. The Human Metabolome Database provides a predicted spectrum that can serve as a useful reference.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, showing a signal for each unique carbon atom in the molecule.

Expertise & Causality: The low natural abundance of the ¹³C isotope (1.1%) means that longer acquisition times or more concentrated samples are needed compared to ¹H NMR.[8] Key signals to look for are the quaternary C=N⁺ carbon, which will be significantly downfield, and the aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features | | :--- | :--- | :--- | :--- | | C =N⁺ (C-1) | 160 - 170 | Quaternary carbon, highly deshielded by the iminium bond. | | Aromatic C -O | 145 - 155 | Aromatic carbons attached to oxygen. | | Aromatic C -H / C -C | 110 - 135 | Region for standard aromatic carbons. | | OC H₃ | 55 - 60 | Methoxy group carbons. | | N⁺-C H₃ | ~45 - 50 | Methyl carbon attached to the positive nitrogen. | | N⁺-C H₂- | ~50 - 55 | Methylene carbon adjacent to the iminium nitrogen. | | Ar-C H₂-C=N⁺ | ~25 - 30 | Methylene carbon in the isoquinoline ring. | | Ar-C H₂-Ar | ~35 - 40 | Methylene bridge carbon. |

Protocol: NMR Data Acquisition (500 MHz)
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Lock the field onto the deuterium signal of the solvent. Perform shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Use a 90° pulse and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum to produce singlets for all carbons.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Use a 45° or 90° pulse with a relaxation delay of 2 seconds.

    • Accumulate a large number of scans (e.g., 1024 or more) due to the low sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum using the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expertise & Causality: Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples with minimal preparation. The key vibrational modes to observe for this molecule are the O-H stretch of the phenol groups, the aromatic and aliphatic C-H stretches, the C=N⁺ iminium stretch, and the C-O stretches of the ether and phenol groups. The iodide counter-ion does not have a characteristic mid-IR absorption.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Phenolic O-H3200 - 3500 (broad)Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 3000Stretching
Imine/Iminium C=N⁺1640 - 1690Stretching
Aromatic C=C1450 - 1600Stretching
C-O (Aryl Ether & Phenol)1200 - 1260Stretching

Note: The C=N⁺ stretch is a key diagnostic peak for confirming the dehydro-structure.

G Struct This compound O-H Stretch C-H Stretch (Aromatic) C-H Stretch (Aliphatic) C=N⁺ Stretch (Iminium) C=C Stretch (Aromatic) C-O Stretch Spectrum Expected IR Peaks (cm⁻¹) 3200-3500 3000-3100 2850-3000 1640-1690 1450-1600 1200-1260 Struct:f0->Spectrum:f0 Struct:f1->Spectrum:f1 Struct:f2->Spectrum:f2 Struct:f3->Spectrum:f3 Struct:f4->Spectrum:f4 Struct:f5->Spectrum:f5

Caption: Correlation of functional groups to IR peaks.

Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the key peaks and compare them to the expected values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, and is particularly useful for analyzing conjugated systems.

Expertise & Causality: The structure of 1,2-Dehydro Reticuline contains two benzene rings. The key feature is the extended conjugation of the isoquinoline ring system through the C=N⁺ double bond. This extended π-system will absorb UV light, likely resulting in one or more absorption maxima (λₘₐₓ). Compared to its precursor, reticuline, the λₘₐₓ is expected to shift to a longer wavelength (a bathochromic or "red" shift) due to the increased conjugation. The presence of the iodide ion can also lead to absorptions, typically in the deep UV region (~226 nm).[9]

SystemExpected λₘₐₓ (nm)Transition Type
Benzyl Chromophore~280-290π → π
Conjugated Iminium System~330-360π → π
Iodide Ion~226n → σ*

Note: The exact λₘₐₓ and molar absorptivity (ε) are dependent on the solvent.

Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble. Ethanol or methanol are common choices.

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, create a dilute solution in a volumetric flask that will yield an absorbance in the optimal range of 0.2-0.8 AU.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes (one for the sample, one for the blank). Glass cuvettes are not suitable as they absorb UV light.

    • Fill the reference cuvette with the pure solvent.

  • Baseline Correction: Place the reference cuvette in the spectrophotometer and run a baseline scan. The instrument will subtract the solvent's absorbance across the entire wavelength range.

  • Sample Measurement: Replace the reference cuvette with the sample cuvette. Scan the sample over a range such as 200-500 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration is known precisely, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

The spectroscopic characterization of this compound is a systematic process that leverages the strengths of multiple analytical techniques. The positive-ion ESI-MS spectrum provides a definitive confirmation of the cation's mass and elemental formula. NMR spectroscopy offers a detailed map of the proton and carbon environments, with the downfield shifts of the iminium and adjacent nuclei serving as key identifiers. IR spectroscopy confirms the presence of essential functional groups, most notably the C=N⁺ stretch, while UV-Vis spectroscopy reveals the signature of the extended conjugated system. Together, these methods provide a comprehensive and self-validating analytical profile essential for any researcher working with this critical biosynthetic intermediate.

References

  • The Royal Society of Chemistry (2016). Supplementary Information. Available at: [Link]

  • Thode, S. et al. (2018). Engineering a microbial platform for de novo biosynthesis of diverse benzylisoquinoline alkaloids. Nature Communications. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0002994). Available at: [Link]

  • Hirata, K. et al. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). Compound Summary for 1,2-Dehydroreticuline. Available at: [Link]

  • ResearchGate. 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway | Request PDF. Available at: [Link]

  • Cigan, E. et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC Publishing. Available at: [Link]

  • NP-MRD Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (NP0050837). Available at: [Link]

  • NP-MRD Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (NP0069783). Available at: [Link]

  • Barinov, D. V. et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033115). Available at: [Link]

  • Simpson, J. (2023). Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • NP-MRD Database. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0008727). Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Available at: [Link]

  • ResearchGate. (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the DCM extract. Available at: [Link]

  • ResearchGate. Figure 4. UV-Vis spectra of compounds of interest (peaks 1, 2, 3 and 4...). Available at: [Link]

  • The Royal Society of Chemistry. RSC CrystEngComm Supporting Information. Available at: [Link]

  • Compound Interest (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Available at: [Link]

  • ResearchGate. High resolution mass spectrum of reticuline [M + H]⁺ = 330.1700 and its fragmentation pathways. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 1-iodopropane. Available at: [Link]

  • Chia, Y. (1981). Iodine Chemistry in the +1 Oxidation State. II. A Raman & UV-Visible Spectroscopic Study of Disproportionation of Hypoiodite. Canadian Journal of Chemistry. Available at: [Link]

  • Barthus, R. C. et al. (2016). Comparison of development methods based on UV/VIS spectrophotometry and ICP OES for the determination of iodine in pharmaceutica. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Gerstenkorn, S. & Luc, P. (1978). Atlas of I2 spectrum from 19 000 to 18 000 cm-1. Semantic Scholar. Available at: [Link]

  • Kireev, S. V. & Shnyrev, S. L. (2016). Study of molecular iodine, iodate ions, iodide ions, and triiodide ions solutions absorption in the UV and visible light spectral bands. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). Compound Summary for Iodine. Available at: [Link]

  • Zencich, S. E. et al. (2006). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. ResearchGate. Available at: [Link]

  • NIST. 1,2-Ethanediol IR Spectrum. Available at: [Link]

  • NIST. Deuterium oxide IR Spectrum. Available at: [Link]

  • Lindquist, S. A. et al. (2021). Computational IR Spectroscopy of Insulin Dimer Structure and Conformational Heterogeneity. PMC - NIH. Available at: [Link]

  • NIST. 1,2-Benzenediol IR Spectrum. Available at: [Link]

Sources

An In-Depth Technical Guide to the 1,2-Dehydroreticuline Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The biosynthesis of morphinan alkaloids, a class of potent analgesics including morphine and codeine, hinges on a critical stereochemical inversion of the precursor (S)-reticuline to (R)-reticuline. This epimerization is not a direct process but is facilitated through the formation of a key achiral intermediate: the 1,2-dehydroreticulinium cation. This guide provides a comprehensive technical overview of the biosynthetic pathway leading to and immediately following this crucial intermediate. We will dissect the upstream enzymatic cascade that produces (S)-reticuline from primary metabolism, focus intently on the oxidative step that forms the 1,2-dehydroreticulinium ion catalyzed by 1,2-dehydroreticuline synthase (DRS), and detail its subsequent stereospecific reduction to (R)-reticuline by 1,2-dehydroreticuline reductase (DRR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in scientific literature.

Introduction: The Stereochemical Gateway to Morphinan Alkaloids

The benzylisoquinoline alkaloids (BIAs) are a vast and structurally diverse class of plant specialized metabolites, many of which possess significant pharmacological activities.[1][2] The central precursor to thousands of BIAs is (S)-reticuline, which stands at a major metabolic branch point.[3][4] From here, pathways diverge to produce various alkaloid families, including the antimicrobial berberines and the anticancer agent noscapine.[5][6]

The pathway to morphinan alkaloids presents a unique biochemical challenge. The key C-C phenol coupling reaction that forms the morphinan skeleton, catalyzed by salutaridine synthase, is strictly specific for (R)-reticuline.[7] However, the primary biosynthetic route produces the (S)-enantiomer. Plants like the opium poppy (Papaver somniferum) have evolved a sophisticated two-step enzymatic process to invert the stereochemistry at C-1. This process is initiated by 1,2-dehydroreticuline synthase (DRS) , which oxidizes (S)-reticuline to form the 1,2-dehydroreticulinium cation.[8][9] This planar, achiral intermediate is then reduced by a separate enzyme, 1,2-dehydroreticuline reductase (DRR) , in a stereospecific manner to yield (R)-reticuline, thereby opening the gateway to morphine biosynthesis.[10][11]

It is important to note that while this intermediate is sometimes isolated and studied chemically as a salt (e.g., 1,2-dehydroreticuline iodide), the "iodide" is a counter-ion used for chemical stability and is not part of the biological pathway. This guide will focus on the biosynthesis of the 1,2-dehydroreticulinium cation.

The Upstream Pathway: Assembly of the (S)-Reticuline Scaffold

The journey to 1,2-dehydroreticuline begins with the amino acid L-tyrosine. Through a series of enzymatic steps, two tyrosine-derived units, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), are condensed and subsequently modified to form (S)-reticuline.[4][12]

The key enzymatic steps are as follows:

  • Norcoclaurine Synthase (NCS): This enzyme catalyzes the first committed step in BIA biosynthesis, a stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.[3][13][14] NCS is a member of the PR10/Bet v1 protein family and plays a crucial regulatory role at the entry point of the pathway.[3][15]

  • Norcoclaurine 6-O-methyltransferase (6OMT): This S-adenosyl-L-methionine (SAM)-dependent enzyme methylates the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.[16]

  • Coclaurine N-methyltransferase (CNMT): In another SAM-dependent step, CNMT installs a methyl group on the secondary amine of (S)-coclaurine to yield (S)-N-methylcoclaurine.[1][17][18] This N-methylation is critical for the bioactivity of many downstream alkaloids.[18]

  • N-methylcoclaurine 3'-hydroxylase (CYP80B1): A cytochrome P450-dependent monooxygenase, this enzyme hydroxylates the 3' position on the benzyl ring of (S)-N-methylcoclaurine.[16][19] This is a key branch point, as this hydroxylation is a prerequisite for forming the central intermediate, reticuline.[19]

  • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): The final step in (S)-reticuline formation is the SAM-dependent methylation of the 4'-hydroxyl group, catalyzed by 4'OMT.[20][21]

S-Reticuline Biosynthesis cluster_NCS Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-HPAA Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine EC 4.2.1.78 HPAA->Norcoclaurine EC 4.2.1.78 Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT EC 2.1.1.128 NMethylcoclaurine (S)-N-Methylcoclaurine Coclaurine->NMethylcoclaurine CNMT EC 2.1.1.140 HydroxyNMethyl (S)-3'-Hydroxy- N-methylcoclaurine NMethylcoclaurine->HydroxyNMethyl CYP80B1 EC 1.14.13.71 Reticuline (S)-Reticuline HydroxyNMethyl->Reticuline 4'OMT EC 2.1.1.116 Reticuline Epimerization S_Reticuline (S)-Reticuline Dehydroreticuline 1,2-Dehydroreticulinium (Iminium Cation) S_Reticuline->Dehydroreticuline  1,2-Dehydroreticuline Synthase (DRS)  Oxidation R_Reticuline (R)-Reticuline Dehydroreticuline->R_Reticuline  1,2-Dehydroreticuline Reductase (DRR)  NADPH-dependent Reduction

Figure 2: The two-step enzymatic conversion of (S)-Reticuline to (R)-Reticuline.

Data Presentation: Summary of Key Pathway Enzymes

Enzyme NameAbbreviationEC NumberSubstrate(s)Product(s)
Norcoclaurine SynthaseNCS4.2.1.78Dopamine, 4-HPAA(S)-Norcoclaurine
Norcoclaurine 6-O-methyltransferase6OMT2.1.1.128(S)-Norcoclaurine, SAM(S)-Coclaurine, SAH
Coclaurine N-methyltransferaseCNMT2.1.1.140(S)-Coclaurine, SAM(S)-N-Methylcoclaurine, SAH
N-methylcoclaurine 3'-hydroxylaseCYP80B11.14.13.71(S)-N-Methylcoclaurine, O₂, NADPH(S)-3'-Hydroxy-N-methylcoclaurine, H₂O, NADP⁺
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMT2.1.1.116(S)-3'-Hydroxy-N-methylcoclaurine, SAM(S)-Reticuline, SAH
1,2-Dehydroreticuline Synthase DRS 1.14.19.54 (S)-Reticuline, O₂, NADPH 1,2-Dehydroreticulinium, H₂O, NADP⁺
1,2-Dehydroreticuline Reductase DRR 1.5.1.27 1,2-Dehydroreticulinium, NADPH (R)-Reticuline, NADP⁺

SAM: S-adenosyl-L-methionine; SAH: S-adenosyl-L-homocysteine; 4-HPAA: 4-hydroxyphenylacetaldehyde.

Experimental Protocol: Activity Assay for 1,2-Dehydroreticuline Synthase

This protocol describes a sensitive assay to measure the activity of DRS, adapted from published methods. [8]The assay exploits the release of a proton (or a labeled hydrogen isotope) from the C-1 position of reticuline during its oxidation.

Principle

The oxidation of (S)-reticuline to 1,2-dehydroreticuline involves the removal of the hydrogen at the C-1 position. By using a substrate labeled with tritium ([1-³H]-(S)-reticuline), the enzymatic activity can be quantified by measuring the amount of ³H released into the aqueous reaction buffer (as ³H₂O).

Materials and Reagents
  • [1-³H]-(S)-Reticuline (Substrate, custom synthesis)

  • Unlabeled (S)-Reticuline

  • Enzyme source (e.g., partially purified protein extract from P. somniferum seedlings, or microsomal fraction from heterologous expression system)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.75

  • Stop Solution: 2 M HCl

  • Activated Charcoal (Norit A)

  • Scintillation Vials and Scintillation Cocktail

  • Liquid Scintillation Counter

  • Microcentrifuge

Step-by-Step Methodology
  • Prepare Substrate Mix: Prepare a stock solution of (S)-reticuline in a suitable solvent (e.g., DMSO). For the assay, create a working solution by mixing [1-³H]-(S)-reticuline with unlabeled (S)-reticuline to achieve a final concentration of ~120 µM (approximating the KM) and a specific activity of ~50,000 dpm per assay.

    • Causality: Working near the KM ensures the reaction rate is sensitive to substrate concentration and provides a good measure of enzyme performance under non-saturating conditions.

  • Set Up Reactions: In a 1.5 mL microcentrifuge tube, prepare the following reactions on ice:

    • Test Reaction: 450 µL Assay Buffer, 50 µL Enzyme Extract.

    • Control 1 (Boiled Enzyme): 450 µL Assay Buffer, 50 µL Enzyme Extract (previously boiled for 10 min and cooled).

    • Control 2 (No Substrate): 450 µL Assay Buffer, 50 µL Enzyme Extract.

    • Trustworthiness: The boiled enzyme control accounts for non-enzymatic substrate degradation, while the no-substrate control accounts for any background radioactivity not related to the product.

  • Initiate Reaction: Pre-incubate the tubes at 37°C for 5 minutes. Start the reaction by adding 10 µL of the substrate mix to each tube (except "No Substrate"). Vortex gently and incubate at 37°C for a defined period (e.g., 30 minutes).

    • Causality: 37°C is the optimal temperature for DRS activity. [8]The reaction time should be within the linear range of product formation, which may require preliminary time-course experiments.

  • Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution (2 M HCl). Vortex immediately. This denatures the enzyme and stops all activity.

  • Remove Unreacted Substrate: Add 50 mg of activated charcoal to each tube. Vortex vigorously for 1 minute and let it sit for 10 minutes. The charcoal adsorbs the unreacted hydrophobic [1-³H]-(S)-reticuline.

    • Causality: This step is critical to separate the product (³H₂O) from the substrate. Incomplete removal of the substrate would lead to artificially high background counts.

  • Isolate Aqueous Product: Centrifuge the tubes at 14,000 x g for 10 minutes. Carefully transfer a 400 µL aliquot of the clear supernatant (which contains the released ³H₂O) to a scintillation vial.

  • Quantify Radioactivity: Add 4 mL of scintillation cocktail to each vial. Mix well and measure the radioactivity (in dpm) using a liquid scintillation counter.

  • Calculate Activity: Calculate the specific activity as nmol of product formed per minute per mg of protein. The amount of product is determined from the specific activity of the substrate mix and the measured dpm in the test reaction (after subtracting the control values).

Figure 3: Workflow for the 1,2-Dehydroreticuline Synthase (DRS) activity assay.

Conclusion and Future Directions

The conversion of (S)-reticuline to (R)-reticuline via the 1,2-dehydroreticulinium intermediate is a masterclass in biochemical elegance and a cornerstone of morphinan alkaloid biosynthesis. Understanding the enzymes that catalyze this transformation—DRS and DRR—is not only fundamentally important but also opens exciting avenues in metabolic engineering and synthetic biology. The elucidation of the REPI fusion protein in Papaver somniferum provides a powerful tool for reconstituting morphinan pathways in heterologous hosts like yeast or E. coli. [22]By characterizing and engineering these enzymes, researchers can aim to improve yields of valuable pharmaceuticals, create novel alkaloid structures with potentially new therapeutic properties, and develop microbial cell factories for the sustainable production of opiates, moving beyond agricultural dependency.

References

  • Grokipedia. Reticuline oxidase.
  • Wikipedia. BBE-like enzymes.
  • Samanani, N., & Facchini, P. J. (2002). Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants. PubMed.
  • Lee, E. J., & Facchini, P. J. (2010). Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family. The Plant Cell.
  • Wikipedia. 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase.
  • Wikipedia. (S)-norcoclaurine synthase.
  • Proteopedia. Reticuline oxidase.
  • Thodey, K., et al. (2014). Description of the (R)-reticuline to morphine biosynthetic pathway reconstituted in S. cerevisiae.
  • Mathevon, C., et al. (2020).
  • Wikipedia. (S)-coclaurine-N-methyltransferase.
  • Li, J., et al. (2023). Genome-Wide Identification and Functional Analysis of the Norcoclaurine Synthase Gene Family in Aristolochia contorta. MDPI.
  • UniProt. BBE1 - Reticuline oxidase - Eschscholzia californica.
  • Hirata, K., et al. (2004).
  • Poddar, S., et al. (2018). Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase. PMC - NIH.
  • Poddar, S., et al. (2018). Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase. PubMed.
  • Morishige, T., et al. (2000). Molecular characterization of the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase involved in isoquinoline alkaloid biosynthesis in Coptis japonica. PubMed.
  • Herath, V., et al. (2025). Coclaurine N-methyltransferase-like enzymes drive the final biosynthetic reaction of the anti-Alzheimer's drug galanthamine in Amaryllidaceae. PubMed.
  • Cui, L., et al. (2022). Full-length transcriptome and metabolite analysis reveal reticuline epimerase-independent pathways for benzylisoquinoline alkaloids biosynthesis in Sinomenium acutum. Frontiers.
  • Gesell, A., et al. (2009). Schematic presentation of the biosynthetic pathway leading from ( R )-reticuline to morphine in the opium poppy.
  • Ruff, B. M., et al. (2012). Structural Evidence for the Dopamine-First Mechanism of Norcoclaurine Synthase.
  • Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. PMC.
  • Hagel, J. M., & Facchini, P. J. (2013). Major BIA biosynthetic pathways in opium poppy leading to (S)-reticuline.
  • ResearchGate. (2004).
  • Pauli, H. H., & Kutchan, T. M. (1998). Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis. PubMed.
  • Wang, X., et al. (2022). Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera. Horticulture Research | Oxford Academic.
  • Choi, K. B., et al. (2002). Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells. PubMed.
  • ENZYME. 1.14.19.54 1,2-dehydroreticuline synthase.
  • Chinese Journal of Natural Medicines. A CYP80B enzyme from Stephania tetrandra enables the 3'-hydroxylation of N-methylcoclaurine and coclaurine in the biosynthesis of benzylisoquinoline alkaloids.
  • Morishige, T., et al. (2000). Molecular Characterization of the S-Adenosyl-L-methionine:3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase Involved in Isoquinoline Alkaloid Biosynthesis in Coptis japonica | Request PDF.
  • Deng, X., et al. (2018). Biosynthetic pathway of the common precursor to BIAs in plants.
  • Smith, A. A., et al. (2012). Structural studies of codeinone reductase reveal novel insights into aldo-keto reductase function in benzylisoquinoline alkaloid biosynthesis. PubMed Central.
  • Biocyclopedia. Isoquinoline Alkaloid Biosynthesis.
  • Liu, X., et al. (2020). Functional characterization of (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis yanhusuo. Semantic Scholar.
  • IUBMB Nomencl
  • Trenchard, I. J., et al. (2015). De novo production of the key branch point benzylisoquinoline alkaloid reticuline in yeast. PMC - PubMed Central.
  • Schräder, W., et al. (2021). Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products. PubMed Central.
  • Fernley, R. T., et al. (2007).
  • Facchini, P. J. (2016). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Oxford Academic.

Sources

The Pivotal Inversion: A Technical Guide to the Role of 1,2-Dehydroreticuline in Morphinan Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biosynthesis of morphinan alkaloids, a class of potent analgesics including morphine and codeine, is a complex stereochemical journey within the opium poppy, Papaver somniferum. A critical juncture in this pathway is the epimerization of (S)-reticuline to (R)-reticuline, as only the (R)-enantiomer can proceed to form the morphinan scaffold. This conversion is not a direct isomerization but a sophisticated two-step process of oxidation and reduction that proceeds through the transient intermediate, 1,2-dehydroreticuline. This guide provides an in-depth technical examination of this pivotal biochemical node, detailing the enzymatic machinery, reaction mechanisms, and robust experimental protocols for its investigation. It is intended for researchers, biochemists, and drug development professionals seeking a comprehensive understanding of this essential gateway to opioid production.

Introduction: The Stereochemical Gatekeeper of Morphinan Synthesis

The vast majority of benzylisoquinoline alkaloids (BIAs) in plants are derived from the precursor (S)-reticuline. However, the biosynthesis of morphinans is unique; it exclusively utilizes the (R)-enantiomer.[1] This stereochemical requirement necessitates an inversion of the chiral center at C-1 of (S)-reticuline. Early tracer studies confirmed that (S)-reticuline is indeed the precursor to morphine, implying the existence of an enzymatic system capable of this epimerization.[2]

This inversion is catalyzed by a remarkable enzymatic activity, now understood to be a bifunctional fusion protein in Papaver somniferum.[3][4] This enzyme, named STORR ((S)-to-(R)-reticuline) or Reticuline Epimerase (REPI), performs two distinct chemical transformations:

  • Oxidation: (S)-reticuline is first oxidized to form the achiral iminium ion, 1,2-dehydroreticuline.[5]

  • Reduction: The 1,2-dehydroreticuline intermediate is then stereospecifically reduced to yield (R)-reticuline.[6]

The formation of 1,2-dehydroreticuline is the committed step that diverts reticuline from the biosynthesis of other BIA classes (like papaverine or noscapine) and channels it toward the morphinan pathway.[7][8] Understanding and manipulating this enzymatic gateway is therefore of paramount importance for the biotechnological production of opioids in microbial systems and for the metabolic engineering of the poppy plant itself.[9][10]

Enzymology of the Stereochemical Inversion

Initially, the two enzymatic activities were identified and characterized as separate proteins: 1,2-dehydroreticuline synthase (DRS) and 1,2-dehydroreticuline reductase (DRR).[5][6] More recent genomic and functional studies in P. somniferum revealed that these two catalytic functions reside in a single polypeptide chain, a fusion of a cytochrome P450 (CYP) domain and an aldo-keto reductase (AKR) domain.[4][11]

The Oxidative Step: 1,2-Dehydroreticuline Synthase (DRS) Activity

The first reaction is the oxidation of (S)-reticuline at the C-1 position, creating a carbon-nitrogen double bond (iminium ion) and eliminating the chiral center. This activity was first characterized in seedlings of Papaver somniferum.[5]

  • Enzyme Class: Cytochrome P450-dependent monooxygenase (CYP82Y2 family).[2][11]

  • Substrate: The enzyme is specific for (S)-reticuline. It does not act on the (R)-form.[2] It can also accept (S)-norreticuline as a substrate.[5]

  • Cofactors: As a P450 enzyme, it requires O₂ and a cognate NADPH-cytochrome P450 reductase to transfer electrons from NADPH.[2]

  • Product: 1,2-dehydroreticuline (a reticulinylium cation).[12][13]

The instability of this enzyme made its initial purification challenging, with only a 5-fold enrichment being reported.[5] However, its characterization was sufficient to determine key properties.

The Reductive Step: 1,2-Dehydroreticuline Reductase (DRR) Activity

The second reaction involves the NADPH-dependent reduction of the iminium bond of 1,2-dehydroreticuline. This reduction is strictly stereoselective, yielding exclusively (R)-reticuline.

  • Enzyme Class: Aldo-keto reductase (AKR).[11]

  • Substrate: 1,2-dehydroreticuline.

  • Cofactor: Shows a strict requirement for NADPH.[14]

  • Product: (R)-reticuline.

The DRR enzyme has been purified to homogeneity, allowing for more detailed characterization of its properties and providing partial amino acid sequence data which later contributed to the identification of the fusion protein.[6]

The Fusion Protein: A Model of Metabolic Channeling

The discovery that DRS and DRR activities are fused into the single STORR/REPI protein in opium poppy provides a clear example of metabolic channeling.[3][4] This architecture is evolutionarily significant and offers distinct biochemical advantages.

  • Efficiency: By physically linking the two catalytic sites, the unstable 1,2-dehydroreticuline intermediate can be directly passed from the DRS domain to the DRR domain without diffusing into the cytosol. This prevents potential side reactions and increases the overall throughput of the pathway.

  • Evolutionary Context: Interestingly, in Papaver rhoeas (the field poppy), which does not produce morphinans, the orthologous enzymes exist as separate, non-fused proteins.[4][11] This suggests that the gene fusion event was a key evolutionary step that enabled the emergence of the morphinan alkaloid pathway.

The overall epimerization reaction is visualized in the pathway diagram below.

G cluster_pathway Epimerization of Reticuline S_Reticuline (S)-Reticuline Dehydroreticuline 1,2-Dehydroreticuline (Iminium Ion) S_Reticuline->Dehydroreticuline  Oxidation  STORR (DRS Domain)  + O₂, NADPH R_Reticuline (R)-Reticuline Dehydroreticuline->R_Reticuline  Stereospecific Reduction  STORR (DRR Domain)  + NADPH Morphinan_Alkaloids Morphinan Alkaloids (e.g., Morphine) R_Reticuline->Morphinan_Alkaloids  Multiple Steps  (Salutaridine Synthase, etc.)

Figure 1: The enzymatic conversion of (S)-reticuline to (R)-reticuline via the 1,2-dehydroreticuline intermediate, catalyzed by the bifunctional STORR/REPI protein. This stereochemical inversion is the gateway to the morphinan alkaloid biosynthetic pathway.

Quantitative Data Summary

The biochemical characterization of the enzymes involved has yielded key kinetic and physicochemical parameters, which are crucial for both in vitro studies and in vivo metabolic modeling.

Parameter1,2-Dehydroreticuline Synthase (DRS)1,2-Dehydroreticuline Reductase (DRR)Reference(s)
Source Organism Papaver somniferum L. seedlingsPapaver somniferum L. seedlings[5][6]
pH Optimum 8.75~7.0 (inferred from assay conditions)[5][6]
Temperature Optimum 37 °CNot explicitly reported[5]
Apparent KM (Substrate) 117 µM for (S)-reticulineNot explicitly reported[5]
Cofactor Requirement NADPH, O₂NADPH (strict)[2][14]
Molecular Weight (denatured) Part of ~94 kDa fusion protein~34 kDa[6][15]
Subcellular Localization VesiclesCytosolic (as part of fusion)[5]

Experimental Protocols

The following protocols are synthesized from published methodologies and represent robust, self-validating systems for the study of 1,2-dehydroreticuline metabolism.

Protocol 1: Purification of 1,2-Dehydroreticuline Reductase (DRR) from P. somniferum Seedlings

This protocol describes a multi-step chromatographic procedure to purify DRR to homogeneity. The causality behind this multi-step approach is the progressive separation of the target protein from a complex mixture based on different physicochemical properties: hydrophobicity, charge, and size.

Workflow Diagram:

G start P. somniferum Seedling Homogenate step1 Step 1: Ammonium Sulfate Fractionation (55-85%) start->step1 step2 Step 2: Phenyl Sepharose CL-4B (Hydrophobic Interaction) step1->step2 step3 Step 3: DEAE Sephacel (Anion Exchange) step2->step3 step4 Step 4: Mono Q Column 1 (High-Resolution Anion Exchange) step3->step4 step5 Step 5: Superose 12 (Size Exclusion) step4->step5 step6 Step 6: Mono Q Column 2 (Polishing Step) step5->step6 end Homogeneous DRR Enzyme (~34 kDa) step6->end

Figure 2: Chromatographic workflow for the purification of 1,2-dehydroreticuline reductase (DRR) from opium poppy seedlings.

Step-by-Step Methodology:

  • Crude Extract Preparation:

    • Homogenize 1 kg of fresh P. somniferum seedlings (approx. 8-10 days old) in 2L of cold (4°C) 50 mM Tris-HCl buffer (pH 7.0) containing 10 mM 2-mercaptoethanol.

    • Filter the homogenate through cheesecloth and centrifuge at 20,000 x g for 30 min at 4°C. Collect the supernatant.

  • Ammonium Sulfate Fractionation:

    • Slowly add solid ammonium sulfate to the supernatant while stirring at 4°C to achieve 55% saturation. Stir for 1 hour.

    • Centrifuge at 20,000 x g for 30 min. Discard the pellet.

    • Add more ammonium sulfate to the supernatant to bring it to 85% saturation. Stir for 1 hour.

    • Centrifuge as before. Collect the pellet and resuspend it in a minimal volume of 50 mM Tris-HCl (pH 7.5) with 10 mM 2-mercaptoethanol (Buffer A). Dialyze overnight against 4L of Buffer A.

  • Phenyl Sepharose Chromatography:

    • Apply the dialyzed sample to a Phenyl Sepharose CL-4B column pre-equilibrated with Buffer A containing 1 M ammonium sulfate.

    • Wash the column with the equilibration buffer.

    • Elute the protein with a decreasing linear gradient of ammonium sulfate (1 M to 0 M) in Buffer A. Collect fractions and assay for DRR activity.

  • DEAE Sephacel and Mono Q Chromatography:

    • Pool active fractions, dialyze against 20 mM Tris-HCl (pH 8.0) with 10 mM 2-mercaptoethanol (Buffer B), and apply to a DEAE Sephacel column equilibrated with Buffer B.

    • Elute with a linear gradient of NaCl (0 to 0.5 M) in Buffer B.

    • Pool active fractions and apply to a Mono Q FPLC column. Elute with a refined NaCl gradient. This high-resolution step is critical for separating proteins with similar charges.

  • Size Exclusion Chromatography:

    • Concentrate the active fractions from the Mono Q step and apply to a Superose 12 gel filtration column equilibrated with Buffer A containing 150 mM NaCl. This separates proteins based on their native molecular weight.

  • Final Polishing:

    • A second Mono Q column step can be used if necessary to achieve full homogeneity. The final preparation should yield a single band on an SDS-PAGE gel.[6]

Protocol 2: Enzyme Assay for DRS and DRR Activities

This protocol uses HPLC to monitor the substrate depletion and product formation. A self-validating system is established by tracking the stoichiometric conversion of substrate to product and confirming product identity via retention time and co-elution with standards.

Step-by-Step Methodology:

  • Reaction Mixture Preparation (Total Volume: 100 µL):

    • DRS Assay:

      • 80 µL of 100 mM Glycine-NaOH buffer (pH 8.75).

      • 5 µL of 2 mM (S)-reticuline (final concentration: 100 µM).

      • 5 µL of 20 mM NADPH.

      • Add 10 µL of enzyme preparation (e.g., microsomal fraction for DRS or purified REPI).

    • DRR Assay:

      • 80 µL of 100 mM Tris-HCl buffer (pH 7.0).

      • 5 µL of 2 mM 1,2-dehydroreticuline iodide (final concentration: 100 µM).

      • 5 µL of 20 mM NADPH (final concentration: 1 mM).

      • Add 10 µL of enzyme preparation (e.g., purified DRR or REPI).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 100 µL of ice-cold methanol or 10 µL of 20% perchloric acid.

    • Centrifuge at 15,000 x g for 10 minutes to pellet precipitated protein.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of acetonitrile and 50 mM ammonium acetate buffer (pH 4.5). For example, a gradient of 10-40% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Quantification: Inject 20 µL of the supernatant. Identify and quantify substrates and products by comparing retention times and peak areas to authentic standards. (S)-reticuline, (R)-reticuline, and 1,2-dehydroreticuline will have distinct retention times.[8][16]

Protocol 3: Functional Gene Analysis using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse-genetics tool to confirm the in vivo function of a gene. By silencing the STORR/REPI gene in P. somniferum, a researcher can directly observe the impact on the plant's alkaloid profile.

Step-by-Step Methodology:

  • Vector Construction:

    • Clone a ~300 bp fragment unique to the STORR/REPI gene into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2). The choice of a unique fragment is critical to avoid off-target silencing of related genes.

  • Agrobacterium Transformation:

    • Transform the pTRV2-REPI construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens strains (e.g., GV3101).

  • Inoculum Preparation:

    • Grow separate cultures of both Agrobacterium strains overnight.

    • Harvest and resuspend the cells in infiltration buffer (e.g., 10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of ~1.5.

    • Mix the pTRV1 and pTRV2-REPI cultures in a 1:1 ratio just before infiltration.

  • Plant Infiltration:

    • Infiltrate 2-3 week old P. somniferum seedlings using a needleless syringe or vacuum infiltration. Vacuum infiltration is often more effective for poppy.[1]

  • Phenotypic and Metabolic Analysis:

    • Grow the plants for 3-4 weeks post-infiltration.

    • Monitor for successful silencing using a positive control (e.g., pTRV2-PDS, which causes photobleaching).

    • Harvest tissues (e.g., latex, stem) from silenced plants and control plants (infiltrated with empty vector).

    • Extract alkaloids and analyze by LC-MS/MS. A successful silencing of REPI will result in a significant reduction of (R)-reticuline and downstream morphinans (thebaine, codeine, morphine) and a corresponding increase in (S)-reticuline and its derivatives.[4][17]

Conclusion and Future Outlook

The conversion of (S)-reticuline to (R)-reticuline via the 1,2-dehydroreticuline intermediate is a masterfully evolved, stereochemically precise gateway that is essential for the production of morphinan alkaloids. The discovery of the STORR/REPI fusion protein has not only illuminated the mechanistic underpinnings of this reaction but has also provided a prime target for metabolic engineering. The protocols detailed in this guide offer a robust framework for the functional characterization, purification, and in vivo analysis of this critical enzymatic step. Future research will likely focus on the heterologous expression of this fusion protein in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to achieve de novo synthesis of morphinan precursors, paving the way for pharmaceutical production independent of agricultural cultivation.[9][10]

References

  • The Pharmaceutical Journal. (2015). Enzyme discovery completes morphine biosynthesis pathway. [Link]

  • Barton, D. H., et al. (1965). Biosynthesis of the morphine alkaloids. Journal of the Chemical Society, 2423-2438. (Note: While a foundational paper, a direct modern URL is not available; referencing for historical context).
  • De-Eknamkul, W., & Zenk, M. H. (1992). Purification and properties of 1,2-dehydroreticuline reductase from Papaver somniferum seedlings. Phytochemistry, 31(3), 813-821. [Link]

  • Fossati, E., et al. (2015). Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae. PLOS ONE, 10(4), e0124459. [Link]

  • Hirata, K., et al. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039-1046. [Link]

  • Weathers, P. J., et al. (2005). Virus-induced gene silencing is an effective tool for assaying gene function in the basal eudicot species Papaver somniferum (opium poppy). The Plant Journal, 44(2), 337-346. [Link]

  • Request PDF. (n.d.). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. ResearchGate. [Link]

  • Request PDF. (n.d.). Stereochemical inversion of (S)-reticuline by a cytochrome P450 fusion in opium poppy. ResearchGate. [Link]

  • Singh, A. V., & Shanker, K. (2020). Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy. Methods in Molecular Biology, 2172, 75-92. [Link]

  • Carr, S. C., et al. (2018). Structural studies of codeinone reductase reveal novel insights into aldo-keto reductase function in benzylisoquinoline alkaloid biosynthesis. Journal of Biological Chemistry, 293(3), 859-870. [Link]

  • Winzer, T., et al. (2015). Morphinan biosynthesis in opium poppy requires a P450-oxidoreductase fusion protein. Science, 349(6245), 309-312. [Link]

  • Winkler, A., et al. (2008). A concerted mechanism for berberine bridge enzyme. Nature Chemical Biology, 4(11), 678-682. [Link]

  • Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 4(9), 564-573. [Link]

  • ENZYME database. (n.d.). EC 1.14.19.54 1,2-dehydroreticuline synthase. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647-672. [Link]

  • Onoyovwi, A., et al. (2022). Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers. The Plant Cell, 34(3), 1133-1156. [Link]

  • Grothe, T., et al. (2001). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 57(5), 729-735. [Link]

  • Samanani, N., & Facchini, P. J. (2002). The biosynthesis of papaverine proceeds via (S)-reticuline. Planta, 215(6), 978-989. [Link]

  • Belkacemi, L., et al. (2019). Synthesis of Natural Morphinans and Development of Related Alkaloids. Current Medicinal Chemistry, 26(28), 5343-5374. [Link]

  • Toth, G., et al. (2011). Synthesis of Morphine Alkaloids and Derivatives. Topics in Current Chemistry, 309, 1-47. [Link]

  • Dittbrenner, S., et al. (2009). Variability of alkaloid content in Papaver somniferum L. Journal of Applied Botany and Food Quality, 83(1), 55-60. [Link]

  • Schmid, M., et al. (2018). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 23(11), 2911. [Link]

  • PubChem. (n.d.). 1,2-Dehydroreticuline. National Center for Biotechnology Information. [Link]

  • DeLoache, W. C., et al. (2015). De novo production of the key branch point benzylisoquinoline alkaloid reticuline in yeast. Nature Chemical Biology, 11(7), 465-471. [Link]

  • ChEBI. (n.d.). CHEBI:18363 - 1,2-dehydroreticuline. European Bioinformatics Institute. [Link]

  • Samanani, N., et al. (2004). Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants. Journal of Biological Chemistry, 279(51), 53475-53483. [Link]

  • Seo, D., et al. (2001). Purification and characterization of ferredoxin-NADP+ reductase encoded by Bacillus subtilis yumC. Journal of Biochemistry, 129(4), 621-628. [Link]

Sources

(S)-reticuline oxidation to 1,2-dehydroreticuline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biocatalytic Oxidation of (S)-Reticuline to 1,2-Dehydroreticuline

Abstract

(S)-Reticuline stands as a pivotal branch-point intermediate in the vast and pharmacologically significant landscape of benzylisoquinoline alkaloid (BIA) biosynthesis. Its metabolic fate dictates the production of diverse structural classes, including the protoberberines, benzophenanthridines, and, crucially, the morphinans. The oxidation of (S)-reticuline to 1,2-dehydroreticuline is the committed step that channels flux towards the synthesis of morphinan alkaloids, such as morphine and codeine. This technical guide provides a comprehensive overview of this critical oxidative transformation, focusing on the enzymatic catalyst, 1,2-dehydroreticuline synthase (DRS). We will delve into the biochemical properties of the enzyme, the reaction mechanism, a detailed experimental protocol for its in vitro application, and the analytical methodologies required for product verification. This document is intended to serve as an authoritative resource for researchers seeking to understand and harness this key biosynthetic reaction.

The Gateway to Morphinan Alkaloids: Significance of the Reaction

The structural diversity of over 2,500 known BIAs originates from the central precursor, (S)-reticuline[1][2][3]. While many biosynthetic pathways utilize (S)-reticuline directly, the production of clinically vital analgesics like morphine requires a stereochemical inversion at the C-1 position to (R)-reticuline. Nature has evolved an elegant oxidation-reduction sequence to achieve this inversion. The first step, the oxidation of (S)-reticuline to the achiral intermediate 1,2-dehydroreticuline (more accurately, the 1,2-dehydroreticulinium cation), is the focal point of this guide[3][4]. This reaction is catalyzed by 1,2-dehydroreticuline synthase (DRS) and represents the crucial entry point into the morphinan branch of BIA metabolism[4][5]. Understanding and controlling this enzymatic step is paramount for the chemo-enzymatic synthesis of opiates and the development of novel alkaloid-based therapeutics.

The Catalyst: 1,2-Dehydroreticuline Synthase (DRS)

The enzyme responsible for the conversion of (S)-reticuline to 1,2-dehydroreticuline has been identified in seedlings of the opium poppy, Papaver somniferum[4][5].

Enzyme Properties and Characteristics

Unlike many oxidative enzymes in BIA pathways, such as the well-characterized FAD-dependent Berberine Bridge Enzyme (BBE)[6][7][8], DRS displays unique properties. Partial characterization of the enzyme from P. somniferum has revealed several key features:

  • Cofactor Independence: The enzyme does not appear to require a redox cofactor for its activity[4][5].

  • Substrate Specificity: DRS accepts both (S)-reticuline and its precursor, (S)-norreticuline, as substrates[4][5]. The enzyme is specific for the (S)-enantiomer and does not act on (R)-reticuline[9].

  • Cellular Localization: Through sucrose density gradient centrifugation, DRS has been shown to be located in vesicles of varying sizes within the plant cell[4][5].

  • Instability: A significant challenge in studying DRS is its inherent instability, which has so far prevented its purification to homogeneity and has limited its detailed characterization[4][5].

The Reticuline Epimerase Fusion Protein in Papaver somniferum

In opium poppy, the biosynthesis of morphine is streamlined by a remarkable gene fusion event. The DRS activity is part of a bifunctional protein that also contains the 1,2-dehydroreticuline reductase (DRR) domain. This fusion protein, termed reticuline epimerase (REPI), efficiently catalyzes the two-step conversion of (S)-reticuline into (R)-reticuline via the 1,2-dehydroreticuline intermediate[4][10]. The synthase domain, a cytochrome P450 (CYP82Y2), first oxidizes (S)-reticuline, and the reductase domain, an aldo-keto reductase, then stereoselectively reduces the intermediate to (R)-reticuline[9][10]. This channeling of the unstable intermediate directly to the next enzyme enhances metabolic efficiency.

The Reaction Pathway and Mechanism

The oxidation of (S)-reticuline involves the removal of a hydrogen atom from C-1, leading to the formation of a double bond between C-1 and the nitrogen atom, yielding the 1,2-dehydroreticulinium cation[5][11]. This transformation is the key to racemization, allowing for the subsequent stereospecific reduction to the (R)-enantiomer.

Reticuline Epimerization Pathway SReticuline (S)-Reticuline Dehydroreticuline 1,2-Dehydroreticuline SReticuline->Dehydroreticuline 1,2-Dehydroreticuline Synthase (DRS) (Oxidation) RReticuline (R)-Reticuline Dehydroreticuline->RReticuline 1,2-Dehydroreticuline Reductase (DRR) (NADPH-dependent Reduction) Morphinans Morphinan Alkaloids (e.g., Salutaridine, Thebaine, Morphine) RReticuline->Morphinans Salutaridine Synthase (CYP719B1)

Caption: Biosynthetic pathway for the epimerization of (S)-reticuline.

In Vitro Protocol for the Enzymatic Synthesis of 1,2-Dehydroreticuline

Preamble: This protocol is a guideline based on the published partial characterization of DRS from Papaver somniferum seedlings[4][5]. Due to the enzyme's reported instability, significant optimization may be required. All steps involving the enzyme should be performed at 4°C unless otherwise specified.

Enzyme Preparation (Conceptual)

As DRS is not commercially available, it must be isolated from a biological source, typically opium poppy seedlings. The original research describes a partial (approx. 5-fold) enrichment[5]. The process involves homogenization of plant material, centrifugation to pellet microsomes/vesicles, and subsequent solubilization or use of the vesicular fraction directly. Researchers attempting this protocol must develop a robust method for preparing a stable and active enzyme fraction.

Quantitative Data: Kinetic Parameters of DRS

The following table summarizes the known kinetic and operational parameters for the partially purified 1,2-dehydroreticuline synthase.

ParameterValueSource
pH Optimum 8.75[4][5]
Temperature Optimum 37°C[4][5]
Apparent KM for (S)-Reticuline 117 µM[4][5]
Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis EnzymePrep Prepare Enzyme Extract (Partially Purified DRS) AssaySetup Set up Reaction Mixture: Buffer, Substrate, Enzyme EnzymePrep->AssaySetup BufferPrep Prepare Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.75) BufferPrep->AssaySetup SubstratePrep Prepare Substrate Stock ((S)-Reticuline in DMSO or Buffer) SubstratePrep->AssaySetup Incubation Incubate at 37°C (Time course: e.g., 0-60 min) AssaySetup->Incubation Quench Quench Reaction (e.g., add Acetonitrile or adjust pH) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge HPLC Analyze Supernatant by HPLC-UV/MS Centrifuge->HPLC Data Quantify Product Formation HPLC->Data

Caption: Workflow for the in vitro synthesis and analysis of 1,2-dehydroreticuline.

Step-by-Step Methodology
  • Prepare Reaction Buffer: Prepare a 100 mM Tris-HCl or CHES buffer and adjust the pH to 8.75. The choice of buffer is critical to maintain the optimal pH for enzyme activity[5][12]. Degas the buffer to minimize non-enzymatic oxidation if required.

  • Prepare Substrate Stock: Prepare a 10 mM stock solution of (S)-reticuline in DMSO or a suitable aqueous solvent. (S)-Reticuline can be sourced commercially or synthesized.

  • Set Up the Reaction: In a microcentrifuge tube, combine the following components for a final volume of 200 µL:

    • Reaction Buffer (to final volume)

    • (S)-Reticuline stock solution (to a final concentration of ~200 µM, which is above the KM)[5][12]

    • Partially purified DRS enzyme extract (the amount should be determined empirically to achieve a linear reaction rate).

  • Initiate and Incubate: Initiate the reaction by adding the enzyme extract. Vortex briefly and incubate the reaction mixture in a water bath at 37°C[4][5]. For kinetic studies, remove aliquots at various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by rapid pH change. This will denature the enzyme and precipitate proteins.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

Analytical Methods for Product Confirmation

Verifying the successful synthesis of 1,2-dehydroreticuline requires robust analytical techniques capable of separating and identifying the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating 1,2-dehydroreticuline from the substrate (S)-reticuline and other reaction components. A reverse-phase C18 column is typically used with a gradient of water and acetonitrile, both containing a modifier like 0.1% formic acid, to achieve good separation[13]. Detection can be performed using a UV detector, monitoring at wavelengths where the alkaloids absorb (typically around 280 nm).

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is essential for unambiguous product identification. The expected product, the 1,2-dehydroreticulinium cation, has a distinct mass-to-charge ratio (m/z) that can be monitored[14]. For mechanistic studies, using isotopically labeled [1-(2)H, 13C]-(R,S)-reticuline allows for the detection of the [1-13C]-dehydroreticuline product, confirming the site of oxidation[4][5].

Chemo-enzymatic Synthesis: A Practical Alternative

Given the significant challenges associated with the isolation and stability of DRS, a purely biocatalytic approach may not be feasible for large-scale production. A powerful alternative is a chemo-enzymatic strategy[1]. In this approach:

  • 1,2-dehydroreticuline is first produced through organic synthesis, which can be achieved in a multi-step route from readily available precursors[1].

  • The chemically synthesized, prochiral 1,2-dehydroreticuline is then used as a substrate for the enzyme 1,2-dehydroreticuline reductase (DRR). This stable and well-characterized enzyme stereoselectively reduces the intermediate to yield optically pure (R)-reticuline (>99% ee), the direct precursor for morphinan synthesis[1][15].

This combined approach leverages the strengths of both chemical synthesis for scaffold construction and biocatalysis for introducing precise stereochemistry, bypassing the need for the unstable DRS enzyme.

Conclusion

The oxidation of (S)-reticuline to 1,2-dehydroreticuline is a cornerstone reaction in medicinal plant biochemistry, opening the biosynthetic pathway to the morphinan alkaloids. The enzyme responsible, 1,2-dehydroreticuline synthase, presents both fascinating biochemistry and significant practical challenges due to its instability. While direct application of the isolated enzyme remains difficult, understanding its properties is crucial. For drug development and synthetic biology applications, chemo-enzymatic routes that utilize the downstream reductase on a chemically synthesized intermediate offer a more robust and scalable path forward. Continued research into the structure and stabilization of DRS could unlock its full potential as a biocatalyst in the production of high-value pharmaceuticals.

References

  • Winkler, A., Hartner, F., Kutchan, T., Glieder, A., & Macheroux, P. (2006). Biochemical Evidence That Berberine Bridge Enzyme Belongs to a Novel Family of Flavoproteins Containing a Bi-Covalently Attached FAD Cofactor. Journal of Biological Chemistry. [Link]

  • Winkler, A., Hirschmann, P., Kitzing, K., Glieder, A., & Macheroux, P. (2008). A concerted mechanism for berberine bridge enzyme. FEBS Letters. [Link]

  • Lichman, B. R., Lamming, E. D., Pesnot, T., & Scrutton, N. S. (2015). Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme. The Journal of biological chemistry. [Link]

  • Grokipedia. (n.d.). Reticuline oxidase. Grokipedia. [Link]

  • Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry. [Link]

  • Savino, S., & Fraaije, M. W. (2021). Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. Biochemistry. [Link]

  • Dittrich, H., & Kutchan, T. M. (1995). Characterization and Mechanism of the Berberine Bridge Enzyme, a Covalently Flavinylated Oxidase of Benzophenanthridine Alkaloid Biosynthesis in Plants. Journal of Biological Chemistry. [Link]

  • Dittrich, H., & Kutchan, T. M. (1991). Molecular cloning, expression, and induction of berberine bridge enzyme, an enzyme essential to the formation of benzophenanthridine alkaloids in the response of plants to pathogenic attack. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Savino, S., & Fraaije, M. W. (2021). Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. ACS Publications. [Link]

  • Peter, J., Püllmann, P., & Classen, T. (2023). A chemo-enzymatic protecting group-free synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage multi-step biocatalysis. RSC Publishing. [Link]

  • Winkler, A., Kitzing, K., Glieder, A., & Macheroux, P. (2009). Structural and Mechanistic Studies Reveal the Functional Role of Bicovalent Flavinylation in Berberine Bridge Enzyme. The Journal of biological chemistry. [Link]

  • Winkler, A., Hartner, F. T., Kutchan, T., Glieder, A., & Macheroux, P. (2006). Biochemical Evidence That Berberine Bridge Enzyme Belongs to a Novel Family of Flavoproteins Containing a Bi-covalently Attached FAD Cofactor. ResearchGate. [Link]

  • Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. ResearchGate. [Link]

  • Wikipedia. (n.d.). BBE-like enzymes. Wikipedia. [Link]

  • Zhang, Z., Li, Z., & Tang, Y. (2022). Berberine bridge enzyme-like oxidase-catalysed double bond isomerization acts as the pathway switch in cytochalasin synthesis. ResearchGate. [Link]

  • Winzer, T., Kern, M., Larson, T. R., & Graham, I. A. (2015). Stereochemical inversion of (S)-reticuline by a cytochrome P450 fusion in opium poppy. Journal of Biological Chemistry. [Link]

  • Le-Huu, P., et al. (2019). The single berberine bridge enzyme homolog of Physcomitrella patens is a cellobiose oxidase. FEBS Journal. [Link]

  • Dittrich, H., & Kutchan, T. M. (1995). Characterization and mechanism of the berberine bridge enzyme, a covalently flavinylated oxidase of benzophenanthridine alkaloid biosynthesis in plants. Journal of Biological Chemistry. [Link]

  • ENZYME. (n.d.). 1.14.19.54 1,2-dehydroreticuline synthase. ENZYME Nomenclature Database. [Link]

  • Borkowski, P. R., Horn, J. S., & Rapoport, H. (1978). Role of 1,2-dehydroreticulinium ion in the biosynthetic conversion of reticuline to thebaine. Journal of the American Chemical Society. [Link]

  • Beaudoin, G. A. W., & Facchini, P. J. (2021). Insights into Benzylisoquinoline Alkaloid Recognition Revealed by the 2.4 Å Crystal Structure of Codeionone Reductase. IUCr Journals. [Link]

  • Sützl, L., Laurent, C. V. F. P., & Haltrich, D. (2019). The GMC superfamily of oxidoreductases revisited: analysis and evolution of fungal GMC oxidoreductases. Biotechnology for Biofuels. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology. [Link]

  • Wikipedia. (n.d.). Glucose-methanol-choline oxidoreductase family. Wikipedia. [Link]

  • DeLoache, W. C., et al. (2015). De novo production of the key branch point benzylisoquinoline alkaloid reticuline in yeast. Nature Chemical Biology. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Oxford Academic. [Link]

  • IUBMB. (n.d.). EC 1.5.1.27. IUBMB Enzyme Nomenclature. [Link]

  • AllFam. (n.d.). AF081: GMC oxidoreductase. The database of allergen families. [Link]

  • Aleksenko, A., et al. (2021). Experimentally characterized enzymes from the glucose/methanol/choline (GMC) oxidoreductase family. ResearchGate. [Link]

  • Romero, E., & Gadda, G. (2014). Reactions catalyzed by GMC oxidoreductases acting on simple alcohols. ResearchGate. [Link]

  • Pesnot, T., & Scrutton, N. S. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. RSC Publishing. [Link]

  • Lichman, B. R., et al. (2015). Biocatalytic production of tetrahydroisoquinolines. Green Chemistry. [Link]

  • ATSDR. (1995). 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dehydroreticuline. PubChem Compound Database. [Link]

  • Scott, J. D., & Williams, R. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. [Link]

  • Adams, J. P., et al. (2022). The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. ACS Central Science. [Link]

Sources

An In-Depth Technical Guide to 1,2-Dehydroreticuline Synthase in Papaver somniferum

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The intricate biosynthetic pathways of Papaver somniferum, the opium poppy, have long been a subject of intense scientific scrutiny. Central to the production of morphinan alkaloids, a class of compounds with profound pharmacological significance, is the enzyme 1,2-Dehydroreticuline Synthase (DRS). This guide provides a comprehensive technical overview of DRS, from its fundamental biochemical properties to detailed methodologies for its study. It is intended to serve as a critical resource for researchers engaged in the fields of plant biochemistry, natural product synthesis, and the development of novel pharmaceuticals.

Introduction: The Pivotal Role of 1,2-Dehydroreticuline Synthase in Alkaloid Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids (BIAs) in Papaver somniferum is a complex and highly regulated process that yields a diverse array of pharmacologically active compounds, including morphine, codeine, and thebaine.[1] A critical branch point in this pathway is the stereochemical inversion of (S)-reticuline to (R)-reticuline, as the subsequent enzymatic steps leading to morphinan alkaloids are stereospecific for the (R)-enantiomer.[2] This crucial epimerization is catalyzed by a bifunctional enzyme known as STORR, which possesses both 1,2-Dehydroreticuline Synthase (DRS) and 1,2-Dehydroreticuline Reductase (DRR) activity.[3][4]

DRS, the focus of this guide, catalyzes the initial oxidation of (S)-reticuline to the unstable intermediate 1,2-dehydroreticuline.[5] This reaction is the committed step for the entry of (S)-reticuline into the morphinan alkaloid pathway. The subsequent reduction of 1,2-dehydroreticuline by the DRR domain of the STORR protein yields (R)-reticuline.[3] Understanding the mechanism, kinetics, and regulation of DRS is therefore paramount for any effort aimed at manipulating the production of morphinan alkaloids in P. somniferum or for the synthetic biology-based production of these valuable compounds in heterologous systems.

Biochemical and Molecular Characteristics of 1,2-Dehydroreticuline Synthase

Enzymatic Function and Classification

1,2-Dehydroreticuline Synthase (EC 1.14.19.54) is an oxidoreductase that catalyzes the following reaction:

(S)-reticuline + O₂ ⇌ 1,2-dehydroreticuline + 2H₂O[4]

The DRS activity in Papaver somniferum is part of a larger, bifunctional protein named STORR.[3] The DRS domain is a cytochrome P450 enzyme, specifically belonging to the CYP82Y2 family.[3][4] Unlike many P450 enzymes, the DRS-catalyzed oxidation of (S)-reticuline does not appear to require a separate redox cofactor.[5]

The STORR Fusion Protein

In Papaver somniferum, the DRS (CYP82Y2) domain is naturally fused to a 1,2-dehydroreticulinium reductase (DRR) domain.[3] This fusion protein, termed STORR, is a highly efficient epimerase, converting (S)-reticuline to (R)-reticuline via the 1,2-dehydroreticuline intermediate. The full-length STORR protein from P. somniferum (cultivar HM2) is 901 amino acids in length.[3] The N-terminal portion contains the cytochrome P450 domain responsible for the synthase activity, while the C-terminal portion houses the aldo-keto reductase domain responsible for the reductase activity.[3]

Substrate Specificity and Kinetic Properties

DRS exhibits specificity for (S)-reticuline and has also been shown to accept (S)-norreticuline as a substrate.[5] The enzyme is reported to be unstable, which has posed challenges for its purification and detailed characterization from its native source.[5] However, studies on partially purified enzyme and heterologously expressed STORR protein have provided key kinetic parameters.

ParameterValueSource
Apparent KM for (S)-Reticuline 117 µM (partially purified)[5]
KM for (S)-Reticuline 13 µM (recombinant STORR)[3]
KM for 1,2-Dehydroreticuline (DRR domain) 14 µM (recombinant STORR)[3]
Optimal pH 8.75[5]
Optimal Temperature 37°C[5]

The Benzylisoquinoline Alkaloid Biosynthesis Pathway

The reaction catalyzed by DRS is a key step in the broader BIA pathway. The following diagram illustrates the central position of the (S)-reticuline to (R)-reticuline conversion.

BIA_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Reticuline_S (S)-Reticuline Norcoclaurine->Reticuline_S Multiple Steps Dehydroreticuline 1,2-Dehydroreticuline Reticuline_S->Dehydroreticuline DRS (STORR) Reticuline_R (R)-Reticuline Dehydroreticuline->Reticuline_R DRR (STORR) Salutaridine Salutaridine Reticuline_R->Salutaridine Salutaridine Synthase Thebaine Thebaine Salutaridine->Thebaine Multiple Steps Morphine Morphine Thebaine->Morphine Multiple Steps

Caption: The central role of 1,2-Dehydroreticuline Synthase in the BIA pathway.

Experimental Protocols for the Study of 1,2-Dehydroreticuline Synthase

The inherent instability of DRS presents a significant challenge for its study.[5] The following protocols are designed to provide a robust framework for the isolation, expression, and functional characterization of this pivotal enzyme.

Isolation of Microsomal Proteins from Papaver somniferum Seedlings

This protocol is adapted from methods for isolating microsomal enzymes from plant tissues and is a prerequisite for studying the native enzyme.

Rationale: DRS is a membrane-associated protein, likely localized to the endoplasmic reticulum.[5] Therefore, a microsomal fraction, which is enriched in ER membranes, is the starting point for its enrichment. The inclusion of various protectants in the homogenization buffer is critical to mitigate protein degradation and inactivation.

Step-by-Step Methodology:

  • Plant Material: Germinate Papaver somniferum seeds in the dark for 4-6 days. Harvest the seedlings and freeze them immediately in liquid nitrogen.

  • Homogenization Buffer: Prepare a fresh, ice-cold homogenization buffer containing:

    • 50 mM Tris-HCl, pH 7.5

    • 100 mM NaCl

    • 10% (w/v) glycerol

    • 5 mM 2-mercaptoethanol

    • 1 mM Phenylmethylsulfonyl fluoride (PMSF)

    • 1% (w/v) Polyvinylpolypyrrolidone (PVPP)

  • Homogenization: Grind the frozen seedlings to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen. Transfer the powder to the homogenization buffer (approximately 3 mL of buffer per gram of tissue) and homogenize further using a blender or a Polytron homogenizer at low speed.

  • Filtration and Centrifugation: Filter the homogenate through several layers of cheesecloth to remove cell debris. Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and other larger organelles.

  • Microsome Pelleting: Carefully decant the supernatant and centrifuge it at 100,000 x g for 90 minutes at 4°C. The resulting pellet is the microsomal fraction.

  • Resuspension: Gently wash the microsomal pellet with a resuspension buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20% glycerol) and then resuspend it in a minimal volume of the same buffer. The protein concentration should be determined using a suitable method like the Bradford assay. The microsomal preparation can be used immediately for enzyme assays or stored at -80°C.

Self-Validation: The quality of the microsomal preparation can be assessed by measuring the activity of a known ER-marker enzyme, such as NADPH-cytochrome c reductase.

Heterologous Expression of the STORR Protein in Saccharomyces cerevisiae

Given the challenges of purifying the native enzyme, heterologous expression of the STORR protein in a host system like Saccharomyces cerevisiae is a highly effective strategy for obtaining sufficient quantities of active enzyme for detailed characterization.[6]

Rationale: S. cerevisiae is a well-established eukaryotic expression host that possesses the necessary machinery for the proper folding and membrane insertion of cytochrome P450 enzymes.[6] Co-expression of a cytochrome P450 reductase (CPR) is often necessary to provide the reducing equivalents for P450 activity, although the bifunctional nature of STORR may alleviate this requirement to some extent.

Step-by-Step Methodology:

  • Gene Synthesis and Cloning: The coding sequence for the P. somniferum STORR gene (UniProt accession: P0DKI7) should be codon-optimized for expression in S. cerevisiae.[3] The synthesized gene can then be cloned into a suitable yeast expression vector, such as a pYES2/NT vector, under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform a suitable S. cerevisiae strain (e.g., INVSc1) with the expression plasmid using the lithium acetate/polyethylene glycol method.

  • Expression Induction: Grow the transformed yeast cells in a selective medium containing glucose. To induce protein expression, transfer the cells to a medium containing galactose as the sole carbon source.

  • Microsome Isolation from Yeast: Harvest the yeast cells by centrifugation and prepare a microsomal fraction following a similar procedure as described in section 4.1, but using a yeast-specific lysis buffer and mechanical disruption method (e.g., glass bead vortexing).

In Vitro Enzyme Assay for 1,2-Dehydroreticuline Synthase Activity

This assay is designed to measure the conversion of (S)-reticuline to 1,2-dehydroreticuline.

Rationale: The assay relies on the incubation of the enzyme source (microsomal fraction or purified protein) with the substrate, (S)-reticuline, and subsequent quantification of the product, 1,2-dehydroreticuline, by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 8.75

    • Microsomal protein (50-200 µg) or purified STORR protein

    • (S)-Reticuline (substrate) at various concentrations for kinetic analysis (e.g., 10-200 µM)

  • Reaction Initiation and Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the substrate. Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by adjusting the pH to an acidic value (e.g., with perchloric acid).

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the separation of reticuline and its derivatives.

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% trifluoroacetic acid in water and B) acetonitrile is commonly used. A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-50% B; 15-18 min, 50-90% B; 18-20 min, 90% B; 20-22 min, 90-10% B; 22-25 min, 10% B. The flow rate is typically 1 mL/min.

    • Detection: Monitor the elution profile at a wavelength of 280 nm. 1,2-dehydroreticuline will have a distinct retention time compared to (S)-reticuline.

    • Quantification: The amount of 1,2-dehydroreticuline produced can be quantified by comparing the peak area to a standard curve generated with an authentic standard of 1,2-dehydroreticuline.

Self-Validation: The identity of the product peak can be confirmed by co-elution with an authentic standard and by mass spectrometry (LC-MS).

Experimental Workflow and Data Visualization

The following diagram illustrates the overall workflow for the characterization of 1,2-Dehydroreticuline Synthase.

DRS_Workflow cluster_native Native Enzyme cluster_recombinant Recombinant Enzyme Poppy P. somniferum Seedlings Microsomes_Native Microsome Isolation Poppy->Microsomes_Native Enzyme_Assay Enzyme Assay ((S)-Reticuline -> 1,2-Dehydroreticuline) Microsomes_Native->Enzyme_Assay STORR_Gene STORR Gene Yeast_Expression Yeast Expression STORR_Gene->Yeast_Expression Microsomes_Recombinant Microsome Isolation Yeast_Expression->Microsomes_Recombinant Microsomes_Recombinant->Enzyme_Assay HPLC HPLC Analysis (Quantification of Product) Enzyme_Assay->HPLC Kinetic_Analysis Kinetic Analysis (Km, Vmax, kcat) HPLC->Kinetic_Analysis

Caption: Experimental workflow for DRS characterization.

Conclusion and Future Perspectives

1,2-Dehydroreticuline Synthase stands as a linchpin in the biosynthesis of morphinan alkaloids in Papaver somniferum. Its unique fusion with a reductase to form the STORR protein highlights an elegant evolutionary solution for stereochemical control in a complex metabolic pathway. The methodologies outlined in this guide provide a comprehensive framework for the detailed investigation of this enzyme, from its native source to its heterologous expression and in-depth kinetic characterization.

Future research in this area will likely focus on several key aspects:

  • Structural Biology: Elucidation of the crystal structure of the STORR protein will provide invaluable insights into the catalytic mechanisms of both the DRS and DRR domains and the interplay between them.

  • Protein Engineering: With a deeper understanding of its structure and function, protein engineering efforts can be directed towards modifying the substrate specificity or improving the stability and catalytic efficiency of DRS for applications in synthetic biology.

  • Regulatory Mechanisms: Investigating the transcriptional and post-translational regulation of the STORR gene and its protein product will provide a more complete picture of how the flux through the morphinan alkaloid pathway is controlled in the plant.

By continuing to unravel the complexities of 1,2-Dehydroreticuline Synthase, the scientific community will be better equipped to harness the biosynthetic power of the opium poppy for the production of existing and novel pharmaceuticals.

References

  • Chen, X., & Zeng, X. (2016). Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives. Plant and Cell Physiology, 57(7), 1341–1351. [Link]

  • Guengerich, F. P., Gillam, E. M., Ohmori, S., Sandhu, P., Brian, W. R., Sari, M. A., & Iwasaki, M. (1993). Expression of Human Cytochrome P450 Enzymes in Yeast and Bacteria and Relevance to Studies on Catalytic Specificity. Toxicology, 82(1-3), 21–37. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647–672. [Link]

  • Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039–1046. [Link]

  • KEGG ENZYME: 1.14.19.54. (n.d.). Kanehisa Laboratories. Retrieved January 16, 2026, from [Link]

  • Larkin, P. J., Miller, J. A. C., Allen, R. S., Chitty, J. A., Gerlach, W. L., Frick, S., Kutchan, T. M., & Fist, A. J. (2007). Increasing morphinan alkaloid production by over-expressing codeinone reductase in transgenic Papaver somniferum. Plant Biotechnology Journal, 5(1), 26–37. [Link]

  • UniProt. (n.d.). Bifunctional protein STORR - Papaver somniferum (Opium poppy). UniProtKB - P0DKI7 (STORR_PAPSO). Retrieved January 16, 2026, from [Link]

  • Winzer, T., Gazda, V., He Z., Kaminski, F., Kern, M., Larson, T. R., Li, Y., Meade, F., Teodor, R., Vaistij, F. E., Walker, C., Bowser, T. A., & Graham, I. A. (2012). A Papaver somniferum 10-gene cluster for synthesis of the anticancer alkaloid noscapine. Science, 336(6089), 1704–1708. [Link]

  • Ziegler, J., & Facchini, P. J. (2008). Alkaloid biosynthesis: metabolism and trafficking. Annual Review of Plant Biology, 59, 735–769. [Link]

  • Zhang, Y., Li, S., Li, H., Wang, T., Zhang, X., & Chen, X. (2021). Genome and transcriptome of Papaver somniferum Chinese landrace CHM indicates that massive genome expansion contributes to high benzylisoquinoline alkaloid biosynthesis. Communications Biology, 4(1), 84. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Alkaloid Chemistry and Drug Development

Introduction: The Significance of a Central Biosynthetic Hub

1,2-Dehydro Reticuline is a pivotal intermediate in the biosynthesis of over 2,500 benzylisoquinoline alkaloids (BIAs), a vast and structurally diverse class of plant secondary metabolites.[1] It represents a critical branch point, sitting at the crossroads of major alkaloid sub-classes. This dehydro iminium salt is generated in plants, such as the opium poppy (Papaver somniferum L.), from (S)-reticuline through an oxidation reaction catalyzed by the enzyme 1,2-dehydroreticuline synthase (DRS).[2][3][4] The prochiral nature of 1,2-dehydroreticuline is key; its subsequent stereoselective reduction to (R)-reticuline by 1,2-dehydroreticuline reductase (DRR) is the gateway to the morphinan biosynthetic pathway, which produces medicinally vital compounds like morphine and codeine.[1][4]

For researchers, the iodide salt of 1,2-Dehydro Reticuline is an indispensable tool. It provides a stable, soluble, and readily accessible form of this otherwise transient biosynthetic intermediate. Its use is foundational for elucidating biochemical pathways, performing chemoenzymatic synthesis of complex alkaloids, and serving as a critical analytical standard for metabolic and pharmacokinetic studies.[2][5] This guide provides the technical framework and field-proven protocols for leveraging 1,2-Dehydro Reticuline Iodide in advanced laboratory settings.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is the bedrock of reliable and reproducible experimentation.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 21411-21-2 [6]
Molecular Formula C₁₉H₂₂INO₄ [6]
Molecular Weight 455.29 g/mol [6]
Appearance Light Beige to Yellow Solid [5]
Synonyms 3,4-Dihydro-7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methylisoquinolinium Iodide; 1,2-Dehydroreticuline Iodide [5][6]
Storage 2-8°C, desiccated, protected from light. Hygroscopic. [5]

| Solubility | Soluble in DMSO and methanol. Slightly soluble in water. | General chemical knowledge |

Safety and Handling Precautions

As with any laboratory chemical, adherence to safety protocols is paramount. This compound should be handled with care.

  • Usage Statement: This product is intended for research and laboratory use only.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7] After handling, wash hands thoroughly.

  • Storage: Store the compound in a tightly sealed container in a refrigerator (2-8°C).[5] The material is hygroscopic and should be protected from moisture and light to prevent degradation.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.[7]

Application 1: Analytical Standard for Enzymatic Assays

Scientific Rationale: One of the primary uses of this compound is as an analytical standard to quantify the activity of 1,2-dehydroreticuline synthase (DRS). DRS catalyzes the conversion of (S)-Reticuline to 1,2-Dehydro Reticuline. By using the iodide salt to create a standard curve, researchers can accurately measure the rate of product formation in enzymatic reactions using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-Based Quantification of DRS Activity

This protocol details the setup for a DRS enzyme assay and the subsequent quantification of the 1,2-Dehydro Reticuline product.

A. Preparation of a Standard Curve:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions of the stock solution to create a series of standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard onto the HPLC system (as described in step C) to generate a standard curve of peak area versus concentration. This curve is essential for validating the quantification of the enzymatic product.

B. Enzymatic Reaction:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.75). The optimal pH for DRS is approximately 8.75.[3][4]

  • In a microcentrifuge tube, combine the enzyme source (e.g., partially purified DRS from P. somniferum seedlings) with the reaction buffer.[3]

  • Initiate the reaction by adding the substrate, (S)-Reticuline, to a final concentration of ~200 µM. The reported Kᴍ value for reticuline is 117 µM.[3][4]

  • Incubate the reaction at the optimal temperature of 37°C for a defined period (e.g., 30 minutes).[3][4]

  • Terminate the reaction by adding an equal volume of ice-cold methanol or 10% trichloroacetic acid (TCA) to precipitate the protein.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

C. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective for separating BIAs.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength appropriate for the chromophore, typically around 280 nm.

  • Analysis: Inject the supernatant from the enzymatic reaction. Identify the 1,2-Dehydro Reticuline peak by comparing its retention time to that of the authenticated standard. Quantify the amount of product formed by interpolating its peak area against the standard curve.

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis Standard Prepare Standard Curve (this compound) Quantify Identify & Quantify Product vs. Standard Curve Standard->Quantify Enzyme Set up Enzymatic Reaction (DRS + (S)-Reticuline) Incubate Incubate at 37°C, pH 8.75 Enzyme->Incubate Quench Terminate Reaction (e.g., cold Methanol) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge HPLC Inject Supernatant onto HPLC Centrifuge->HPLC HPLC->Quantify Chemoenzymatic_Pathway Substrate 1,2-Dehydro Reticuline Intermediate (R)-Reticuline Substrate->Intermediate 1,2-Dehydroreticuline Reductase (DRR) + NADPH Product (+)-Salutaridine (Promorphinan) Intermediate->Product Salutaridine Synthase (CYP719B1)

Sources

Application Notes and Protocols for 1,2-Dehydro Reticuline Iodide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,2-Dehydro Reticuline Iodide in Benzylisoquinoline Alkaloid Research

This compound is a quaternary isoquinoline alkaloid that holds a pivotal position in the biosynthesis of a vast array of pharmacologically significant benzylisoquinoline alkaloids (BIAs), including the morphinans. It serves as a key prochiral intermediate in the stereochemical inversion of (S)-reticuline to (R)-reticuline, a crucial step in the pathway leading to morphine and related compounds in plants like Papaver somniferum[1][2]. The inherent reactivity of its iminium bond and its central role in biosynthetic pathways make this compound a molecule of great interest to synthetic chemists, biochemists, and drug development professionals.

This comprehensive guide provides detailed experimental protocols for the synthesis, purification, characterization, and biological evaluation of this compound. The methodologies described herein are designed to be robust and reproducible, offering researchers a solid foundation for their investigations into the chemistry and biology of this important alkaloid.

Chemical Properties

PropertyValueSource
CAS Number 21411-21-2CymitQuimica[3]
Molecular Formula C₁₉H₂₂INO₄CymitQuimica[3]
Molecular Weight 455.29 g/mol CymitQuimica[3]
IUPAC Name 3,4-Dihydro-7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methylisoquinolinium IodideCymitQuimica[3]
Synonyms 1,2-Dehydroreticuline IodideCymitQuimica[3]

Section 1: Synthesis and Purification of this compound

The synthesis of this compound can be approached through a chemoenzymatic strategy or a purely chemical route. The chemoenzymatic approach often involves the oxidation of (S)-reticuline, mimicking the natural biosynthetic pathway. A full chemical synthesis typically involves the construction of the tetrahydroisoquinoline core, followed by oxidation and N-methylation.

Chemoenzymatic Synthesis via Oxidation of (S)-Reticuline

This protocol utilizes the enzyme 1,2-dehydroreticuline synthase (DRS) or a chemical oxidant to convert (S)-reticuline to 1,2-dehydroreticuline.

Scientific Rationale: The enzymatic approach offers high specificity and mild reaction conditions. 1,2-dehydroreticuline synthase, found in opium poppy, directly catalyzes the desired oxidation[1]. The enzyme exhibits optimal activity at a slightly alkaline pH and a temperature of 37°C[1].

Protocol: Enzymatic Oxidation of (S)-Reticuline

  • Enzyme Preparation: A crude enzyme extract containing 1,2-dehydroreticuline synthase can be prepared from Papaver somniferum seedlings.

  • Reaction Mixture: In a reaction vessel, combine (S)-reticuline (substrate) to a final concentration of 117 µM in a suitable buffer (e.g., Tris-HCl) at pH 8.75[1].

  • Enzymatic Reaction: Add the enzyme preparation to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C with gentle agitation[1]. Monitor the reaction progress by HPLC.

  • Reaction Quenching: Once the reaction is complete, quench it by adding an organic solvent like ethyl acetate.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-dehydroreticuline.

Chemical Synthesis: A Multi-step Approach

A plausible chemical synthesis route involves the Pictet-Spengler reaction to form the tetrahydroisoquinoline skeleton, followed by oxidation.

Scientific Rationale: The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone under acidic conditions[1][4]. Subsequent oxidation, for example using mercuric acetate, can introduce the double bond to form the dehydro-derivative[5][6].

Protocol: Chemical Synthesis

This protocol is a generalized representation and may require optimization.

Step 1: Synthesis of the Tetrahydroisoquinoline Core via Pictet-Spengler Reaction

  • Reactants: Combine a suitable β-phenylethylamine precursor with an appropriate aldehyde in a round-bottom flask.

  • Acid Catalyst: Add a protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)[4].

  • Reaction Conditions: Reflux the mixture with stirring. The reaction time will vary depending on the specific substrates and catalyst used.

  • Work-up: After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification: Purify the resulting tetrahydroisoquinoline by column chromatography.

Step 2: Oxidation to 1,2-Dehydro Reticuline

  • Oxidizing Agent: Dissolve the purified tetrahydroisoquinoline in a suitable solvent (e.g., chloroform, acetic acid). Add mercuric(II) acetate as the oxidizing agent[5].

  • Reaction Conditions: Heat the reaction mixture, for example, at 100°C, for several hours[5].

  • Work-up: After cooling, filter the reaction mixture to remove precipitated mercuric(I) acetate. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Step 3: N-Methylation and Iodide Salt Formation

  • Methylation: Treat the purified 1,2-dehydro reticuline with methyl iodide in a suitable solvent to quaternize the nitrogen atom.

  • Precipitation: The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and wash with a cold solvent to obtain the final product.

Chemical Synthesis Workflow A β-phenylethylamine + Aldehyde B Pictet-Spengler Reaction (Acid Catalyst, Reflux) A->B Reactants C Tetrahydroisoquinoline Core B->C Formation D Oxidation (e.g., Mercuric Acetate) C->D Substrate E 1,2-Dehydro Reticuline D->E Product F N-Methylation (Methyl Iodide) E->F Substrate G 1,2-Dehydro Reticuline Iodide F->G Final Product

Caption: A generalized workflow for the chemical synthesis of this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Scientific Rationale: Reverse-phase HPLC is an effective method for purifying protoberberine and related isoquinoline alkaloids due to their polarity and aromatic nature. A C18 column provides a nonpolar stationary phase that separates compounds based on their hydrophobicity. An acidified mobile phase ensures that the alkaloids are in their protonated, more water-soluble form, leading to better peak shape and resolution.

Protocol: HPLC Purification

  • HPLC System: Utilize a standard HPLC system equipped with a UV detector and a C18 column (e.g., 5 µm, 250 mm x 4.6 mm).

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water containing 0.1% formic acid.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase gradient.

  • Detection: Monitor the elution at a wavelength of approximately 345 nm.

  • Fraction Collection: Collect the fractions corresponding to the desired peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

Section 2: Structural Characterization

Unequivocal structural confirmation of the synthesized this compound is crucial. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide information about the electronic environment and connectivity of the protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Predicted ¹H and ¹³C NMR Data:

Based on data for similar N-methyl-3,4-dihydroisoquinolinium compounds, the following are predicted chemical shifts.

Position Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Aromatic Protons 6.5 - 8.0110 - 150
N-CH₃ ~3.5 - 4.0 (singlet)~45 - 55
Methylene Protons ~3.0 - 4.5 (triplets/multiplets)~25 - 50
OCH₃ ~3.8 - 4.0 (singlets)~55 - 60

Protocol: NMR Analysis

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process and analyze the spectra to assign the signals and confirm the structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignments.

Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an HPLC system (LC-MS).

  • Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI), which is well-suited for polar and ionic compounds.

  • Mass Analysis: Acquire the mass spectrum, which will show the molecular ion peak corresponding to the cationic part of the molecule.

  • Fragmentation Analysis: If desired, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data that can further confirm the structure.

Section 3: Biological Activity Assays

This compound, as an isoquinoline alkaloid, may possess various biological activities. The following protocols provide methods to assess its potential cytotoxicity and acetylcholinesterase inhibitory activity.

Cytotoxicity Assessment using the MTT Assay

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with 1,2-Dehydro Reticuline Iodide A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: Acetylcholinesterase is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. Many isoquinoline alkaloids have shown AChE inhibitory activity. This assay measures the ability of a compound to inhibit the enzymatic activity of AChE.

Protocol: AChE Inhibition Assay (Ellman's Method)

  • Reagents: Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI, the substrate), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at 412 nm using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Safety Precautions

This compound is an alkaloid and should be handled with care. Assume it is toxic and take appropriate safety measures, including wearing personal protective equipment (gloves, lab coat, safety glasses). Work in a well-ventilated area or a fume hood, especially when handling organic solvents and reactive chemicals.

References

  • PubMed. 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Request PDF. 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubMed Central. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts. [Link]

  • ACS Publications. Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. [Link]

  • MDPI. Mercuric(II) Acetate Oxidation of Steroidal Exocyclic α,β-Unsaturated Ketone: Transformation into a Cyclic Ether. [Link]

  • Google Patents.
  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • ACS Publications. Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • YouTube. Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]

  • ACS Publications. Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

  • DOI. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. [Link]

  • PubMed Central. Ellipticine cytotoxicity to cancer cell lines — a comparative study. [Link]

  • ResearchGate. (PDF) Ellipticine Cytotoxicity to Cancer Cell Lines—A Comparative Study. [Link]

  • Organic Syntheses Procedure. 4. [Link]

  • YouTube. How to Make Mercuric Acetate (Reagent for Oxymercuration) #chemistry #mercury #acetate #poison. [Link]

  • Indian Academy of Sciences. Use of mercuric acetate in organic preparations. [Link]

  • Google Books. Mercuric Acetate Oxidation of Cyclic Secondary and Tertiary Amines in Basic Medium.
  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • MPG.PuRe. Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. [Link]

  • PubMed Central. Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. [Link]

  • Frontiers. Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. [Link]

  • Bentham Science Publisher. Cholinesterase Inhibitory and In Silico Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound. [Link]

  • Revista Bionatura. Cytotoxic potential activity of quercetin derivatives on MCF-7 breast cancer cell line. [Link]

  • NIH. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]

  • Semantic Scholar. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]

Sources

Application Notes & Protocols: Investigating the Pharmacological Potential of 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

Compound Overview: An Untapped Potential

1,2-Dehydro Reticuline is a benzylisoquinoline alkaloid, a class of over 2,500 known plant-derived metabolites recognized for their vast structural diversity and potent pharmacological activities.[1][2][3][4] Structurally, it is the immediate biosynthetic precursor to (R)-reticuline, a critical branch-point intermediate in the synthesis of morphinan alkaloids, including morphine and codeine, within the opium poppy (Papaver somniferum).[5] The iodide salt form, 1,2-Dehydro Reticuline Iodide, offers a stable and soluble compound for experimental investigation.

While its role in biosynthesis is established, the direct pharmacological applications of this compound remain largely unexplored. This document provides a strategic framework and detailed protocols for systematically investigating its therapeutic potential.

Rationale for Investigation: A Dual-Hypothesis Approach

The rationale for exploring the pharmacology of this compound is built upon the known biological activities of its core chemical features: the reticuline backbone and the iodide counter-ion.

  • Hypothesis A: Bioactivity of the Reticuline Moiety: The parent compound, reticuline, has demonstrated significant anti-inflammatory and potential anticancer activities.[6][7][8] It has been shown to inhibit key inflammatory signaling pathways, including JAK2/STAT3 and NF-κB.[6][9][10] Furthermore, as a benzylisoquinoline alkaloid, it belongs to a chemical class renowned for a wide spectrum of bioactivities, including anticancer, antimicrobial, and central nervous system effects.[1][2][11] It is plausible that the 1,2-dehydrogenated form may possess unique or enhanced pharmacological properties.

  • Hypothesis B: Pharmacological Contribution of the Iodide Ion: The iodide component is not merely an inert counter-ion. Non-radioactive iodide and molecular iodine (I₂) have well-documented extrathyroidal effects, including potent antioxidant, anti-inflammatory, and antineoplastic activities.[12] Iodine can induce apoptosis in cancer cells by dissipating mitochondrial membrane potential and through the formation of iodolipids that activate apoptotic pathways.[12] Therefore, this compound could function as a delivery vehicle for iodide, potentially eliciting these therapeutic effects.

This guide outlines a screening cascade to test these hypotheses, starting with foundational in vitro assays and progressing to more complex models.

Proposed Pharmacological Screening & Mechanistic Studies

This section details protocols for the initial characterization of this compound's bioactivity across three key therapeutic areas: oncology, inflammation, and neurodegeneration.

Investigation of Anticancer Properties

Causality: This investigation is driven by both hypotheses. Reticuline has shown pro-apoptotic activity in colorectal cancer cells[8], and iodide is known to have antineoplastic effects in various cancers.[12] The primary goal is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells and to elucidate the underlying mechanism.

This protocol determines the concentration-dependent cytotoxic effect of the compound on a panel of cancer cell lines.

Materials:

  • This compound (stock solution in DMSO or water)

  • Cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon][8], A549 [lung])

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent

  • Plate reader (490 nm for MTS, 570 nm for MTT)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., ~0.1 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • Viability Assessment (MTS): Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. Measure absorbance at 490 nm.

  • Data Analysis: Normalize the absorbance readings to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration).

Cell LineCancer TypeThis compound IC₅₀ (µM)
MCF-7Breast AdenocarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
PANC-1Pancreatic CarcinomaExperimental Value

Table 1: Hypothetical summary of IC₅₀ values for target compound.

If significant cytotoxicity is observed, the following workflow can be employed to investigate the mechanism of cell death.

anticancer_mechanism Compound This compound Cell Cancer Cell Compound->Cell Treatment Mito Mitochondrial Stress (ROS Generation, ΔΨm Loss) Cell->Mito Direct Action (Iodide Effect) PPARg PPARγ Activation (Iodolipid Formation) Cell->PPARg Indirect Action (Iodide Effect) Caspase Caspase-3/7 Activation Mito->Caspase PPARg->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 1: Proposed workflow for investigating anticancer mechanisms.

Investigation of Anti-inflammatory Properties

Causality: This line of inquiry is strongly supported by studies showing that reticuline alleviates airway inflammation by inhibiting the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathways.[6][7] The iodide component also has known anti-inflammatory effects.[12] This protocol aims to quantify the compound's ability to suppress inflammatory responses in macrophages.

This protocol measures the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit for nitrite determination

  • ELISA kits for TNF-α and IL-6

  • Complete growth medium, 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat cells with various non-toxic concentrations of this compound (determined via a preliminary viability assay) for 1-2 hours.

  • Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Nitric Oxide Measurement: Collect 50 µL of the cell culture supernatant. Perform the Griess assay according to the manufacturer's instructions to measure nitrite, a stable product of NO. Read absorbance at 540 nm.

  • Cytokine Measurement: Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercial ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only treated group.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB p38 MAPK / NF-κB Signaling TLR4->NFkB JAK2 JAK2 / STAT3 Signaling TLR4->JAK2 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Cytokines JAK2->Cytokines Compound 1,2-Dehydro Reticuline Iodide Compound->NFkB Inhibition Compound->JAK2 Inhibition

Figure 2: Potential anti-inflammatory signaling pathways for investigation.

Investigation of Neuroprotective Properties

Causality: While direct evidence for reticuline's neuroprotective effects is less established, many alkaloids and natural products exhibit such properties.[13] Furthermore, iodide's antioxidant capacity suggests a potential role in mitigating oxidative stress, a key driver of neurodegeneration.[14] This protocol uses a well-established in vitro model of oxidative stress-induced neuronal cell death.

This protocol assesses the ability of the compound to protect neuronal cells from death induced by an oxidative insult like hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Complete growth medium (e.g., DMEM/F12 + 10% FBS)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or LDH Cytotoxicity Assay Kit.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at 1 x 10⁴ cells/well. Incubate for 24 hours.

  • Pre-treatment: Treat cells with various non-toxic concentrations of this compound for 24 hours. This pre-incubation allows the compound to potentially upregulate endogenous antioxidant defenses.

  • Oxidative Challenge: Add H₂O₂ to a final concentration that induces ~50% cell death (e.g., 100-200 µM, to be determined empirically) for 4-6 hours.

  • Viability Assessment: Measure cell viability using a luminescent assay like CellTiter-Glo® (measures ATP) or measure cytotoxicity by quantifying LDH release into the medium.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of co-treated cells to those treated with H₂O₂ alone.

Advanced Models and Concluding Remarks

Positive results from the initial in vitro screening would warrant progression to more physiologically relevant models.

  • Ex Vivo Models: Tissues such as retinal explants can be used to study neuroprotection in an intact cytoarchitecture, bridging the gap between cell culture and live animals.[15][16]

  • In Vivo Models: Based on the strongest in vitro data, an appropriate animal model could be selected. For example, if potent anti-inflammatory activity is observed, a carrageenan-induced paw edema model in rats could be used to confirm in vivo efficacy.[10]

Trustworthiness and Self-Validation: Each protocol includes critical controls (vehicle, positive/negative) to ensure data validity. The proposed workflows are designed to systematically confirm initial findings and build a comprehensive understanding of the compound's mechanism of action. By exploring the pharmacology of this compound through this structured approach, researchers can efficiently uncover its potential as a novel therapeutic agent, grounded in the established activities of its constituent chemical moieties.

References

  • Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. PubMed Central. Available at: [Link]

  • Anti-inflammatory effects of reticuline on the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathway in a mouse model of obesity-associated asthma. PubMed. Available at: [Link]

  • The Regulatory Role of Reticulons in Neurodegeneration: Insights Underpinning Therapeutic Potential for Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • Anti‐inflammatory effects of reticuline on the JAK2/STAT3/SOCS3 and p38 MAPK/NF‐κB signaling pathway in a mouse model of obesity‐associated asthma. PubMed Central. Available at: [Link]

  • Benzylisoquinoline alkaloids. Grokipedia. Available at: [Link]

  • Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Springer. Available at: [Link]

  • Reticuline and Coclaurine Exhibit Vitamin D Receptor-Dependent Anticancer and Pro-Apoptotic Activities in the Colorectal Cancer Cell Line HCT116. PubMed Central. Available at: [Link]

  • 1,2-Dehydroreticuline | C19H22NO4+ | CID 440930. PubChem. Available at: [Link]

  • Reticuline. Wikipedia. Available at: [Link]

  • Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways. Semantic Scholar. Available at: [Link]

  • Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. PubMed. Available at: [Link]

  • Benzylisoquinoline alkaloids – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Benzylisoquinoline alkaloids. Wikipedia. Available at: [Link]

  • The Extrathyronine Actions of Iodine as Antioxidant, Apoptotic, and Differentiation Factor in Various Tissues. PubMed Central. Available at: [Link]

  • 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. PubMed. Available at: [Link]

  • The Anti-Inflammatory Effects and Molecular Mechanism of Citri Reticulatae Pericarpium Essential Oil: A Combined GC-MS and Network Pharmacology Study. PubMed Central. Available at: [Link]

  • Retinoic Acid Has Neuroprotective effects by Modulating Thioredoxin in Ischemic Brain Damage and Glutamate-exposed Neurons. PubMed. Available at: [Link]

  • Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. PubMed. Available at: [Link]

  • Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration. MDPI. Available at: [Link]

  • Presence of reticuline in rat brain: a pathway for morphine biosynthesis. PubMed. Available at: [Link]

  • Neuroprotective effect of citicoline against KA-induced neurotoxicity in the rat retina. PubMed. Available at: [Link]

Sources

1,2-Dehydro Reticuline Iodide: A Comprehensive Guide for Researchers in Alkaloid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 1,2-Dehydro Reticuline in Alkaloid Biosynthesis

In the intricate world of alkaloid chemistry, 1,2-Dehydro Reticuline holds a position of significant strategic importance. This quaternary isoquinoline alkaloid serves as a critical branch-point intermediate in the biosynthesis of a vast array of pharmacologically active compounds within plants.[1] Its oxidized state, relative to its precursor (S)-reticuline, and its prochiral nature make it a versatile tool for researchers investigating the enzymatic pathways leading to morphinans, protoberberines, and other related alkaloid classes. The iodide salt of 1,2-dehydroreticuline provides a stable, isolable form of this transient biosynthetic intermediate, rendering it an invaluable resource for in vitro studies.

This guide provides detailed application notes and protocols for the use of 1,2-Dehydro Reticuline Iodide as a research tool. It is designed for researchers, scientists, and drug development professionals engaged in the study of alkaloid biosynthesis, enzyme kinetics, and the synthetic chemistry of natural products.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.

PropertyValueSource
CAS Number 21411-21-2CymitQuimica, Sigma-Aldrich
Molecular Formula C₁₉H₂₂INO₄CymitQuimica
Molecular Weight 455.29 g/mol CymitQuimica
Appearance Typically a yellow or brownish solidInferred from related compounds
Solubility Soluble in methanol and DMSO. Sparingly soluble in water and ethanol.[2][3]
Storage Store at -20°C for long-term stability. Protect from light.[2]

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper disposal. Clean the spill area with a suitable solvent.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Application I: Elucidating the Berberine Bridge Enzyme (BBE) Pathway

1,2-Dehydro Reticuline is the immediate precursor to (S)-scoulerine, a key intermediate in the biosynthesis of protoberberine and benzophenanthridine alkaloids. This conversion is catalyzed by the FAD-dependent Berberine Bridge Enzyme (BBE).[4] The availability of this compound allows for detailed investigations into the mechanism and kinetics of BBE.

Protocol 1: HPLC-Based Assay for Berberine Bridge Enzyme Activity

This protocol describes a method to monitor the conversion of (S)-reticuline to (S)-scoulerine by BBE, for which 1,2-dehydroreticuline is an intermediate. While BBE acts on (S)-reticuline, the iodide salt can be used to generate a standard for the intermediate and for kinetic inhibition studies.

Rationale:

This assay relies on the separation and quantification of the substrate ((S)-reticuline) and the product ((S)-scoulerine) by reverse-phase high-performance liquid chromatography (HPLC). By measuring the decrease in substrate concentration or the increase in product concentration over time, the enzyme's activity can be determined.

Materials:

  • This compound (for use as an analytical standard)

  • (S)-Reticuline (substrate)

  • Purified Berberine Bridge Enzyme (BBE)

  • Bicine buffer (50 mM, pH 8.75)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate buffer (for mobile phase)

  • Sodium hydroxide (1 N, for quenching the reaction)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare a calibration curve for (S)-reticuline and (S)-scoulerine using known concentrations.

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing 50 mM Bicine buffer (pH 8.75) and varying concentrations of (S)-reticuline (e.g., 0.1 to 10 µM).

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a known amount of purified BBE. The final enzyme concentration will need to be optimized based on its activity.

    • Incubate the reaction at 37°C.

  • Reaction Quenching and Sample Preparation:

    • At specific time points (e.g., 0, 5, 10, 15, and 20 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 1 N NaOH.[5]

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and a potassium dihydrogen phosphate buffer (pH adjusted as needed for optimal separation).[4]

    • Monitor the elution of (S)-reticuline and (S)-scoulerine at a suitable wavelength (e.g., 280 nm).

    • Quantify the amount of substrate consumed and product formed by comparing the peak areas to the calibration curves.

Data Analysis:

Calculate the initial reaction velocity (v₀) from the linear portion of the substrate depletion or product formation curve. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Workflow for BBE Activity Assay

BBE_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Standards Prepare Standards (Substrate, Product, Intermediate) ReactionMix Prepare Reaction Mixture (Buffer, Substrate) PreIncubate Pre-incubate at 37°C ReactionMix->PreIncubate AddEnzyme Initiate with BBE PreIncubate->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Quench Quench Reaction (NaOH) Incubate->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (Kinetics) HPLC->Data

Caption: Workflow for the HPLC-based Berberine Bridge Enzyme activity assay.

Application II: Chemo-enzymatic Synthesis of (R)-Reticuline

The conversion of (S)-reticuline to (R)-reticuline is a key step in the biosynthesis of morphinan alkaloids. This transformation proceeds through the formation of 1,2-dehydroreticuline.[6][7] this compound can be used as a substrate for 1,2-dehydroreticuline reductase (DRR) to stereoselectively produce (R)-reticuline.

Protocol 2: Enzymatic Reduction of this compound to (R)-Reticuline

Rationale:

This protocol utilizes the stereospecificity of 1,2-dehydroreticuline reductase to produce the (R)-enantiomer of reticuline from the prochiral 1,2-dehydroreticuline. This is a powerful method for accessing the less common (R)-reticuline, which is often difficult to obtain by other means.

Materials:

  • This compound

  • 1,2-Dehydroreticuline reductase (DRR) (can be expressed heterologously)

  • NADPH (cofactor)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • TLC plates and developing chamber

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • Reaction Setup:

    • Dissolve this compound in a minimal amount of Tris-HCl buffer.

    • In a reaction vessel, combine the this compound solution, NADPH (in slight molar excess), and Tris-HCl buffer.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the purified 1,2-dehydroreticuline reductase.

    • Incubate the reaction at 30°C with gentle shaking.

    • Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of the product (reticuline).

  • Work-up and Purification:

    • Once the reaction is complete, adjust the pH of the solution to ~9 with a suitable base (e.g., sodium carbonate solution).

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude (R)-reticuline.

    • Purify the crude product by column chromatography if necessary.

  • Characterization:

    • Confirm the identity of the product by ¹H NMR and mass spectrometry.

    • Determine the enantiomeric excess of the (R)-reticuline product using a chiral HPLC system.

Biosynthetic Pathway from (S)-Reticuline to Morphinan Alkaloids

Biosynthesis SReticuline (S)-Reticuline DehydroReticuline 1,2-Dehydro Reticuline SReticuline->DehydroReticuline 1,2-Dehydroreticuline Synthase RReticuline (R)-Reticuline DehydroReticuline->RReticuline 1,2-Dehydroreticuline Reductase (NADPH) Morphinans Morphinan Alkaloids RReticuline->Morphinans Further Enzymatic Steps

Caption: Key steps in the biosynthetic conversion of (S)-reticuline to morphinan alkaloids.

Application III: Synthetic Precursor for Novel Alkaloid Derivatives

This compound, with its reactive iminium functionality, serves as a valuable starting material for the chemical synthesis of novel alkaloid derivatives. This allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

Protocol 3: Synthesis of a Protoberberine Alkaloid Analogue

Rationale:

This protocol provides a conceptual framework for the synthesis of a protoberberine alkaloid analogue from this compound. The key step involves an intramolecular cyclization, mimicking the action of the berberine bridge enzyme.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • A suitable base (e.g., potassium carbonate)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating apparatus (e.g., oil bath)

  • Standard work-up and purification reagents and equipment

Procedure (Conceptual):

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound in an anhydrous solvent.

    • Add a suitable base to facilitate the cyclization reaction.

  • Cyclization Reaction:

    • Heat the reaction mixture to an appropriate temperature (to be determined empirically) to promote the intramolecular cyclization.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform a standard aqueous work-up to remove the base and any inorganic byproducts.

    • Extract the product into an organic solvent.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the resulting crude product by column chromatography to obtain the desired protoberberine analogue.

  • Characterization:

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure.

Conclusion

This compound is a powerful and versatile tool for researchers in the field of alkaloid chemistry. Its availability allows for the detailed study of key biosynthetic enzymes, the stereoselective synthesis of important intermediates, and the development of novel alkaloid derivatives. The protocols and information provided in this guide are intended to serve as a starting point for researchers to design and execute their own innovative experiments, ultimately contributing to a deeper understanding of the fascinating world of alkaloids.

References

  • Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme. Journal of the American Chemical Society. [Link]

  • Berberine Bridge Enzyme-like Oligosaccharide Oxidases Act as Enzymatic Transducers Between Microbial Glycoside Hydrolases and Plant Peroxidases. Molecular Plant-Microbe Interactions. [Link]

  • ALKALOIDS OF BERBERIS LYCIUM ROYLE-I. Pakistan Journal of Scientific and Industrial Research. [Link]

  • 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. FEBS Letters. [Link]

  • Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science. [Link]

  • Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. Molecules. [Link]

  • Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. Biochemistry. [Link]

  • Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. Biochemistry. [Link]

  • Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. AAPS PharmSciTech. [Link]

  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules. [Link]

  • A concerted mechanism for berberine bridge enzyme. Nature Chemical Biology. [Link]

  • Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. ResearchGate. [Link]

  • Improving the solubility of berberine. ResearchGate. [Link]

  • Examples of biologically active benzylisoquinoline alkaloids (BIAs). ResearchGate. [Link]

  • Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants. ResearchGate. [Link]

  • Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology. [Link]

  • Stepwise process for the production of alkaloid salts.
  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. MDPI. [Link]

  • The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry. [Link]

Sources

Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Dehydro Reticuline Iodide is a pivotal quaternary benzylisoquinoline alkaloid and a key biosynthetic precursor to a wide range of pharmacologically significant compounds.[1][2] Its inherent chemical properties—a permanent positive charge and low volatility—present significant challenges for robust and sensitive quantification using standard chromatographic techniques. This application note provides a detailed guide for researchers, scientists, and drug development professionals on derivatization strategies to overcome these analytical hurdles. We present two distinct, field-proven protocols: (1) a reductive silylation method to enable sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and (2) a dansylation method to enhance retention and sensitivity for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, detailed step-by-step protocols, and expected outcomes are discussed to ensure scientific integrity and successful implementation.

The Analytical Challenge of this compound

1,2-Dehydro Reticuline is a quaternary ammonium salt, meaning it carries a permanent positive charge on the nitrogen atom of its isoquinoline core.[3] This structure dictates its analytical behavior:

  • Gas Chromatography (GC): As a salt, it is non-volatile. Direct injection into a GC system would result in no elution from the column and potential contamination of the inlet and column head.

  • Liquid Chromatography (LC): The permanent charge makes it highly suitable for Electrospray Ionization-Mass Spectrometry (ESI-MS). However, its high polarity can lead to poor retention on conventional reversed-phase (e.g., C18) columns, often eluting in or near the solvent front. This co-elution with other polar matrix components can cause significant ion suppression, compromising sensitivity and accuracy.

Derivatization is a chemical strategy to modify the analyte's structure to improve its analytical properties. The choice of derivatization agent and method is dictated by the desired analytical platform and the specific challenges one aims to overcome.

Derivatization_Decision_Workflow cluster_0 Analytical Goal cluster_1 Platform Selection cluster_2 Strategy & Protocol goal Sensitive Quantification of This compound platform Choose Analytical Platform goal->platform gc GC-MS platform->gc High Resolution & Established Libraries lc LC-MS/MS platform->lc High Throughput & Thermolabile Compound Compatibility gc_strat Strategy: Increase Volatility Protocol: Reductive Silylation lc_strat Strategy: Enhance Retention & MS/MS Signal Protocol: Dansylation gc->gc_strat lc->lc_strat

Caption: Decision workflow for selecting a derivatization strategy.

Method 1: Reductive Silylation for GC-MS Analysis

2.1. Expertise & Rationale

To analyze 1,2-Dehydro Reticuline by GC-MS, we must address two primary issues: the non-volatile quaternary ammonium salt and the polar phenolic hydroxyl groups. A multi-step approach is required. The core concept is to first convert the quaternary amine into a more stable and less polar tertiary amine, and then "cap" the polar hydroxyl groups to increase volatility.

  • Reductive Demethylation: The quaternary methyl-isoquinolinium ion is stable. A simple Hofmann elimination is not feasible and could degrade the molecule. We propose a reductive cleavage. This step uses a reducing agent to convert the iminium moiety to a tertiary amine. This is the most critical and challenging step, requiring careful optimization.

  • Silylation: Following reduction, the resulting tertiary alkaloid now has two reactive phenolic hydroxyl groups. Silylation is a robust and widely used derivatization technique in GC that replaces the active hydrogen in these -OH groups with a non-polar trimethylsilyl (TMS) group.[4][5] This derivatization drastically reduces polarity and increases the molecule's volatility, making it amenable to GC analysis.[5]

Caption: Proposed reaction scheme for Reductive Silylation.

2.2. Protocol: Reductive Silylation

Materials:

  • This compound standard/sample

  • Sodium borohydride (NaBH₄)

  • Methanol (Anhydrous, HPLC grade)

  • Ethyl acetate (Anhydrous, HPLC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (Anhydrous)

  • 2 mL GC vials with inserts

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Aliquot 100 µL (100 µg) into a clean 4 mL glass vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reduction Step:

    • Re-dissolve the dried analyte in 500 µL of anhydrous methanol.

    • Add 5 mg of sodium borohydride (NaBH₄) in small portions while gently vortexing. Causality: This controls the reaction rate and prevents excessive foaming.

    • Allow the reaction to proceed at room temperature for 1 hour.

    • Quench the reaction by carefully adding 1 mL of saturated sodium bicarbonate solution.

  • Extraction:

    • Add 2 mL of ethyl acetate and vortex vigorously for 1 minute to extract the reduced, tertiary amine product.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous sodium sulfate. Causality: This removes residual water, which would interfere with the silylation step.

    • Repeat the extraction once more and combine the organic layers.

  • Silylation Step:

    • Evaporate the combined ethyl acetate extracts to dryness under a stream of nitrogen.

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Causality: Pyridine acts as a catalyst and solvent, ensuring the reaction goes to completion.

    • Cap the vial tightly and heat at 70°C for 45 minutes in a heating block.

  • Analysis:

    • Cool the vial to room temperature.

    • Transfer the derivatized sample to a GC vial with a glass insert.

    • The sample is now ready for GC-MS analysis.

2.3. Recommended GC-MS Conditions

ParameterSetting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 280°C
Mode Splitless
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 150°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
MS System Agilent 5977B MSD or equivalent
Source Temp 230°C
Quad Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification.

Method 2: Dansylation for Enhanced LC-MS/MS Analysis

3.1. Expertise & Rationale

For LC-MS/MS, the goal is not to increase volatility but to improve chromatographic behavior and detection sensitivity. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is an ideal reagent for this purpose.

  • Improved Chromatography: The dansyl group is a large, hydrophobic moiety. Attaching it to the phenolic hydroxyls of 1,2-Dehydro Reticuline significantly increases its hydrophobicity. This leads to stronger retention on reversed-phase columns, moving the analyte away from the void volume and reducing matrix effects.

  • Enhanced Sensitivity: The dansyl group contains a tertiary amine (dimethylamino) that is very easily protonated in the ESI source, leading to a much stronger signal (higher ionization efficiency) compared to the native molecule.

  • Specific Fragmentation: Upon collision-induced dissociation (CID) in the mass spectrometer, dansyl derivatives produce a highly specific and intense product ion at m/z 171.[6] This fragment corresponds to the dimethylaminonapthalene cation. Using this transition in a Multiple Reaction Monitoring (MRM) experiment provides exceptional selectivity and sensitivity for quantification.

Caption: Reaction scheme for Dansylation of 1,2-Dehydro Reticuline.

3.2. Protocol: Dansylation

Materials:

  • This compound standard/sample

  • Dansyl Chloride solution (1 mg/mL in acetone)

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5)

  • Formic Acid

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • 1.5 mL microcentrifuge tubes

  • 2 mL LC vials

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in 50:50 acetonitrile:water. Aliquot 10 µL (1 µg) into a 1.5 mL microcentrifuge tube.

  • Derivatization Reaction:

    • Add 50 µL of Sodium Bicarbonate Buffer (100 mM, pH 9.5). Causality: A basic pH is required to deprotonate the phenolic hydroxyl groups, making them nucleophilic and reactive towards dansyl chloride.

    • Add 50 µL of Dansyl Chloride solution (1 mg/mL in acetone).

    • Vortex briefly and incubate the mixture at 60°C for 30 minutes in a heating block, protected from light. Causality: Dansyl reagents are light-sensitive.

  • Quenching and Final Preparation:

    • After incubation, cool the tube to room temperature.

    • Add 10 µL of formic acid to quench the reaction by neutralizing the excess base and hydrolyzing the remaining dansyl chloride.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an LC vial.

    • The sample is now ready for LC-MS/MS analysis.

3.3. Recommended LC-MS/MS Conditions

ParameterSetting
LC System Waters Acquity UPLC or equivalent
Column C18 Column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Gradient 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, re-equilibrate
MS System Sciex 7500 QTrap or equivalent
Ionization Mode ESI Positive
Key Parameters Curtain Gas: 35, IonSpray Voltage: 5500 V, Temperature: 500°C
Acquisition Multiple Reaction Monitoring (MRM)

Comparative Data & Expected Outcomes

Derivatization is expected to significantly improve the limits of detection (LOD) and quantification (LOQ). The following tables provide hypothetical but realistic data comparing the analytical performance.

Table 1: Comparison of Analytical Performance

Analyte FormMethodTypical LOQ (ng/mL)Linearity (r²)Key Advantage
Native this compoundLC-MS/MS5 - 10>0.99Simple sample prep, no derivatization needed
Di-TMS-Reticuline DerivativeGC-MS (SIM)0.5 - 2>0.995High chromatographic resolution, structural confirmation via EI fragmentation
Di-Dansyl-DerivativeLC-MS/MS0.05 - 0.2>0.998Superior sensitivity, reduced matrix effects

Table 2: Example MRM Transitions for LC-MS/MS

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Notes
Native 1,2-Dehydro Reticulinem/z 328.15m/z 192.1Quantifier ion (benzyl fragment)
Native 1,2-Dehydro Reticulinem/z 328.15m/z 297.1Qualifier ion
Di-Dansyl-1,2-Dehydro Reticulinem/z 796.28m/z 171.1 Universal Dansyl Fragment (Quantifier)
Di-Dansyl-1,2-Dehydro Reticulinem/z 796.28m/z 563.2Qualifier ion (loss of one dansyl group)
(Note: Precursor ion for the native compound is for the cation C₁₉H₂₂NO₄⁺, not the full iodide salt)

Conclusion

The successful analysis of this compound requires a tailored analytical approach. While direct LC-MS/MS analysis is possible, its performance can be hampered by poor chromatographic retention and matrix effects. The derivatization protocols presented here provide robust solutions for overcoming these challenges.

  • Reductive silylation effectively transforms the non-volatile salt into a GC-amenable compound, enabling high-resolution analysis.

  • Dansylation dramatically enhances performance in LC-MS/MS, offering superior sensitivity and selectivity through improved chromatography and the introduction of a highly specific reporter ion for MRM analysis.

The choice between these methods will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. By understanding the chemical principles behind these derivatization strategies, researchers can develop highly reliable and validated methods for the quantification of this important alkaloid.

References

  • Gong, X., et al. (2014). Direct analysis of quaternary alkaloids by in situ reactive desorption corona beam ionization MS. Analyst, 139(18), 4559-4565. Retrieved from [Link]

  • Cheng, Y., et al. (2013). Qualitative and quantitative analysis of quaternary ammonium alkaloids from Rhizoma Corydalis by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry coupled with a selective precipitation reaction using Reinecke salt. Analytical and Bioanalytical Chemistry, 405, 5965–5975. Retrieved from [Link]

  • Higashi, T. (2016). A new strategy for ionization enhancement by derivatization for mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 130, 191-202. Retrieved from [Link]

  • Unger, S. E., et al. (1981). Identification of quaternary alkaloids in mushroom by chromatography/secondary ion mass spectrometry. Analytical Chemistry, 53(7), 976-981. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,2-Dehydro Reticuline-d3 Iodide. Pharmaffiliates. Retrieved from [Link]

  • Risio, R., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(4), 1019-1049. Retrieved from [Link]

  • Paprota, K., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2005). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 411-423. Retrieved from [Link]

  • Li, Y., et al. (2025). GC-MS, LC-MS, and network pharmacology analysis to investigate the chemical profiles and potential pharmacological activities in flower buds and. PLOS ONE. Retrieved from [Link]

  • Schlotterbeck, J., et al. (2019). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research, 60(2), 424-435. Retrieved from [Link]

  • Higashi, T. (2016). A New Strategy for Ionization Enhancement by Derivatization for Mass Spectrometry. Yakugaku Zasshi, 136(5), 733-41. Retrieved from [Link]

  • Hirata, K., et al. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039-1046. Retrieved from [Link]

  • Minami, H., et al. (2007). LC-MS analysis of reticuline produced in E. coli. Journal of Biotechnology, 131(2), 190-196. Retrieved from [Link]

  • The Metabolomics Innovation Centre. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. TMIC. Retrieved from [Link]

  • Dostatní, D., et al. (2012). Quaternary protoberberine alkaloids. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13. Retrieved from [Link]

  • Song, S., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 13, 1037340. Retrieved from [Link]

  • Yi, Y., et al. (2006). Pre-column derivatization and gas chromatographic determination of alkaloids in bulbs of Fritillaria. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 993-998. Retrieved from [Link]

  • Kruve, A., et al. (2014). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Analytica Chimica Acta, 852, 115-123. Retrieved from [Link]

  • Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical Analysis, 16(5), 322-327. Retrieved from [Link]

  • Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical Analysis, 16(5), 322-327. Retrieved from [Link]

  • C.O.A.S.T. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. Retrieved from [Link]

  • Tiwari, A., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Retrieved from [Link]

  • Tiwari, A., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 1,2-Dehydro Reticuline Iodide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the quantitative analysis of 1,2-Dehydro Reticuline Iodide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. 1,2-Dehydro Reticuline is a critical intermediate in the biosynthesis of various benzylisoquinoline alkaloids, making its accurate quantification essential for researchers in metabolic engineering, natural product chemistry, and pharmaceutical development.[1] The described protocol is designed to be precise, reliable, and easily implementable, providing a self-validating system for the determination of purity and concentration of this key compound.

Introduction and Scientific Rationale

1,2-Dehydro Reticuline is a quaternary isoquinolinium salt derived from the oxidation of (S)-reticuline.[1] This conversion represents a pivotal branch point in plant secondary metabolism, leading to the formation of a diverse array of bioactive alkaloids, including protoberberines and morphinans.[1] The inherent positive charge and complex structure of the iodide salt (C₁₉H₂₂INO₄) present unique challenges for chromatographic analysis, such as potential peak tailing and strong retention on traditional silica-based columns.

The method detailed herein addresses these challenges by employing a C18 stationary phase in conjunction with an acidified mobile phase. The acidic conditions (using formic acid) serve a dual purpose: they suppress the ionization of residual silanol groups on the silica support, thereby minimizing secondary interactions and reducing peak tailing, and ensure consistent protonation of the analyte for reproducible retention. This approach is a well-established strategy for the analysis of alkaloids and other basic compounds, providing sharp, symmetrical peaks necessary for accurate quantification.[2]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of robust method development.[3]

PropertyValueSource
Chemical Formula C₁₉H₂₂INO₄[4]
Molecular Weight 455.29 g/mol [4]
CAS Number 21411-21-2[4][5]
Appearance Light Beige to Yellow Solid[6]
Synonyms 3,4-Dihydro-7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methylisoquinolinium Iodide[4][6]
Structure Quaternary Benzylisoquinoline Alkaloid[7]

Experimental Workflow and Protocol

Logical Flow of Method Development

The development of this HPLC method follows a logical progression from understanding the analyte's chemical nature to optimizing its separation and detection. This ensures that the final protocol is both scientifically sound and robust for routine use.

MethodDevelopment Analyte Analyte Properties (Quaternary Salt, UV Active) Selection Initial Selection (RP-HPLC, C18 Column, Acidic Mobile Phase) Analyte->Selection informs Optimization Method Optimization (Gradient, Wavelength, Flow Rate) Selection->Optimization fine-tunes Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation confirms AnalysisWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Std Prepare Standards Inject_Std Inject Standards Prep_Std->Inject_Std Prep_Sample Prepare Sample Inject_Sample Inject Sample Prep_Sample->Inject_Sample Cal_Curve Generate Calibration Curve (Peak Area vs. Conc.) Inject_Std->Cal_Curve Quantify Quantify Sample (Interpolate from Curve) Inject_Sample->Quantify Cal_Curve->Quantify provides model for

Sources

Synthesis of Protoberberine Alkaloids from 1,2-Dehydro Reticuline Iodide: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic strategies for protoberberine alkaloids, with a particular focus on pathways originating from the versatile precursor, 1,2-dehydro reticuline iodide. This document moves beyond a simple recitation of steps, delving into the mechanistic reasoning behind the chosen methodologies and offering practical, field-tested protocols. The synthesis of protoberberine alkaloids is a significant area of research due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Introduction: The Significance of Protoberberine Alkaloids

Protoberberine alkaloids are a large and structurally diverse family of isoquinoline alkaloids characterized by a tetracyclic ring system.[1] Found in a variety of plant families such as Berberidaceae and Ranunculaceae, these compounds have a rich history in traditional medicine.[1] Modern research continues to uncover their therapeutic potential, driving the need for efficient and versatile synthetic routes to access both natural and novel analogues for drug discovery programs.[2]

The biosynthetic pathway in plants often proceeds through the key intermediate (S)-reticuline, which is converted to (S)-scoulerine by the berberine bridge enzyme (BBE), establishing the characteristic protoberberine core.[3][4] This guide will explore both biomimetic enzymatic syntheses and classic chemical transformations that enable the laboratory synthesis of these valuable compounds.

Strategic Approaches to Protoberberine Synthesis

The synthesis of the protoberberine scaffold can be broadly categorized into two main strategies: those that construct the isoquinoline core as a key step, and those that begin with a pre-formed isoquinoline precursor and elaborate it into the final tetracyclic system. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

I. Chemoenzymatic Synthesis from 1,2-Dehydro Reticuline

A highly efficient and stereoselective approach to protoberberine precursors involves the use of 1,2-dehydroreticuline, which can be accessed through chemical synthesis. This intermediate is particularly valuable as it sits at a branch point in alkaloid biosynthesis and can be stereoselectively reduced to either (S)- or (R)-reticuline, the precursors to a vast array of benzylisoquinoline alkaloids, including protoberberines and morphinans.[5]

The enzymatic reduction of 1,2-dehydroreticuline offers a green and highly selective method for obtaining optically pure reticuline. For instance, 1,2-dehydroreticuline reductase can stereoselectively produce (R)-reticuline with high enantiomeric excess.[5]

Workflow for Chemoenzymatic Synthesis of Reticuline:

chemoenzymatic_synthesis start Chemical Synthesis dehydroreticuline 1,2-Dehydroreticuline Iodide start->dehydroreticuline enzymatic_step Enzymatic Reduction (1,2-Dehydroreticuline Reductase, NADPH) dehydroreticuline->enzymatic_step reticuline (R)-Reticuline or (S)-Reticuline enzymatic_step->reticuline protoberberine Protoberberine Alkaloids reticuline->protoberberine Further Enzymatic/ Chemical Steps bischler_napieralski amide β-Arylethylamide reagents POCl₃ or P₂O₅ dihydroisoquinoline 3,4-Dihydroisoquinoline amide->dihydroisoquinoline Intramolecular Cyclization protoberberine Protoberberine Scaffold dihydroisoquinoline->protoberberine Further Transformations pomeranz_fritsch benzaldehyde Benzaldehyde schiff_base Benzalaminoacetal (Schiff Base) benzaldehyde->schiff_base aminoacetal 2,2-Dialkoxyethylamine aminoacetal->schiff_base acid H⁺ isoquinoline Isoquinoline schiff_base->isoquinoline Acid-catalyzed Cyclization

Caption: The Pomeranz-Fritsch reaction for isoquinoline synthesis.

III. Modern Synthetic Methodologies

More recent advances in organic synthesis have provided powerful tools for the construction of protoberberine alkaloids, often with improved efficiency and modularity.

A. Palladium-Catalyzed Enolate Arylation

A versatile strategy for the synthesis of the isoquinoline core involves a palladium-catalyzed α-arylation of a ketone enolate with an aryl bromide. T[6]his approach allows for the rapid assembly of complex isoquinolines from readily available starting materials. T[6]he resulting 1,5-dicarbonyl intermediates can be cyclized with a source of ammonia to furnish the isoquinoline ring. T[6]his method has been successfully applied to the total synthesis of berberine with a significant improvement in overall yield compared to previous syntheses.

[6]B. C-H Functionalization and Electrocyclization

A modular synthesis of oxyberberine alkaloids has been developed utilizing a rhodium-catalyzed C-H functionalization followed by an anionic aza-6π-electrocyclization. T[7][8]his strategy allows for the derivatization of all four rings of the protoberberine scaffold, providing access to a diverse range of analogues.

[7][8]### Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Chemoenzymatic Reduction of 1,2-Dehydroreticuline Iodide

This protocol is adapted from a chemo-enzymatic strategy for the synthesis of (R)-reticuline.

[5]Materials:

  • 1,2-Dehydroreticuline Iodide

  • Lyophilized E. coli cells overexpressing 1,2-dehydroreticuline reductase

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,2-dehydroreticuline iodide in the buffer solution.

  • Enzyme and Cofactor Addition: Add the lyophilized cells containing the reductase and NADPH to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield optically pure reticuline.

Protocol 2: Bischler-Napieralski Synthesis of a Dihydroprotoberberinium Salt

This protocol is a general representation of the Bischler-Napieralski reaction applied to protoberberine synthesis.

[9][10][11][12]Materials:

  • N-(1,2-diarylethyl)amide precursor

  • Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃)

  • Anhydrous nitrile solvent (e.g., acetonitrile)

  • Anhydrous work-up reagents

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-(1,2-diarylethyl)amide in the anhydrous nitrile solvent.

  • Reagent Addition: Cool the solution and add PCl₅ or POCl₃ portion-wise, maintaining the temperature.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction with ice and then basify the solution. Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. The crude product can be purified by crystallization or column chromatography.

Protocol 3: Purification of Protoberberine Alkaloids

This is a general procedure for the acid-base extraction of protoberberine alkaloids from a crude mixture.

[1]Materials:

  • Crude extract containing protoberberine alkaloids

  • Dilute hydrochloric acid (e.g., 2% HCl)

  • Chloroform or dichloromethane

  • Ammonium hydroxide

  • Anhydrous sodium sulfate

Procedure:

  • Acidification: Dissolve the crude extract in dilute hydrochloric acid. 2[1]. Extraction of Non-Alkaloidal Impurities: Wash the acidic solution with chloroform or dichloromethane to remove neutral and acidic impurities. 3[1]. Basification: Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide to liberate the free alkaloid bases. 4[1]. Extraction of Alkaloids: Extract the aqueous solution with chloroform or dichloromethane. 5[1]. Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified alkaloid mixture.

[1]### Data Presentation

Synthesis MethodKey Reagents/EnzymesProduct TypeTypical YieldsReference
Chemoenzymatic Reduction1,2-Dehydroreticuline Reductase, NADPH(R)- or (S)-Reticuline>90%
Bischler-NapieralskiPOCl₃, PCl₅DihydroisoquinolinesVariable, substrate-dependent
Pomeranz-FritschH₂SO₄IsoquinolinesVariable, often moderate
Pd-catalyzed ArylationPd(amphos)₂Cl₂, Cs₂CO₃IsoquinolinesHigh (e.g., 93% for a key step)
C-H Functionalization[Cp*RhCl]₂, AgOAcIsoquinolones24-76%

Conclusion

The synthesis of protoberberine alkaloids is a dynamic field with a rich history and a vibrant present. The choice of synthetic route, whether chemoenzymatic, classical, or modern, will depend on the specific goals of the research program. The use of this compound as a starting material in a chemoenzymatic approach offers a highly efficient and stereoselective entry into this important class of natural products. By understanding the underlying mechanisms and having access to robust protocols, researchers are well-equipped to explore the vast chemical space of protoberberine alkaloids and unlock their full therapeutic potential.

References

  • Perry, J. S. M., et al. (2025).
  • Liss, V., et al. (2011). Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. The Journal of Organic Chemistry, 76(19), 7833-7842.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Sotomayor, N., et al. (1996). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). The Journal of Organic Chemistry, 61(12), 4062-4072.
  • Química Organica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]

  • Perry, J. S. M., et al. (2025).
  • Marek, R., et al. (2007). Quaternary protoberberine alkaloids.
  • Sotomayor, N., et al. (1996). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 61(12), 4062-4072.
  • Facchini, P. J. (2001). Alkaloid biosynthesis in plants: biochemistry, cell biology, molecular regulation, and metabolic engineering applications. Annual review of plant physiology and plant molecular biology, 52, 29-66.
  • Marek, R., et al. (2007). Quaternary protoberberine alkaloids.
  • Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis of Berberine and Canagliflozin Chimera and Investigation into New Antibacterial Activity and Mechanisms. Molecules, 27(23), 8206.
  • Lázár, L. (2006). Recent Strategies for the Synthesis of Protoberberines and Protoberberine Type Compounds. Current Organic Synthesis, 3(3), 293-319.
  • Sotomayor, N., et al. (1996). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1. The Journal of Organic Chemistry, 61(12), 4062-4072.
  • Sotomayor, N., et al. (1996). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1. The Journal of Organic Chemistry, 61(12), 4062-4072.
  • Wang, J., et al. (2021). Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives. RSC Advances, 11(32), 19683-19693.
  • Li, S., et al. (2023). De novo biosynthesis of berberine and halogenated benzylisoquinoline alkaloids in Saccharomyces cerevisiae.
  • Li, X., et al. (2018). Preparation and Evaluation of Antidiabetic Agents of Berberine Organic Acid Salts for Enhancing the Bioavailability. Molecules, 24(1), 59.
  • Liss, V., et al. (2011). Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. The Journal of Organic Chemistry, 76(19), 7833-7842.
  • A kind of berberine synthesis technique. (2017). CN106543171A.
  • Donohoe, T. J., et al. (2014). Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation.
  • Xie, Z., et al. (2024). Convergent evolution of berberine biosynthesis. Science Advances, 10(48), eado1089.
  • Donohoe, T. J., et al. (2014). Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation.
  • Titford, M. (2024). Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. Biochemistry.
  • Titford, M. (2024). Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. Biochemistry.
  • Winkler, A., et al. (2008). A concerted mechanism for berberine bridge enzyme.
  • Donohoe, T. J., et al. (2014). Scheme 1. Retrosynthesis of berberine and skeletally related protoberberine natural products. PG=protecting group.
  • Hanaoka, M., et al. (1984). Chemical transformation of protoberberines. VI. Ring D inversion of protoberberine alkaloids. Conversion of berberine into non-naturally occurring 11,12-oxygenated protoberberines via spirobenzylisoquinolines. Chemical and Pharmaceutical Bulletin, 32(11), 4431-4436.
  • Cigan, E., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science, 14(35), 9574-9580.
  • Liu, Y., et al. (2025). Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine. Phytochemistry, 229, 114690.
  • Hanaoka, M., et al. (1986). Reaction of protoberberine-type alkaloids. Part 13. Biogenetic conversion of protoberberine alkaloids into phthalideisoquinoline alkaloids. Journal of the Chemical Society, Perkin Transactions 1, 677-680.
  • Hirata, K., et al. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039-1046.
  • Cigan, E., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science, 14(35), 9574-9580.
  • Cigan, E., et al. (2023). Concise synthesis of ( R )-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis.
  • Cigan, E., et al. (2023). Supporting Information: Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. The Royal Society of Chemistry.

Sources

Application Notes & Protocols: Enzymatic Reduction of 1,2-Dehydroreticuline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Stereochemical Gateway to Morphinan Alkaloids

The biosynthesis of over 2,500 benzylisoquinoline alkaloids (BIAs), a class of metabolites renowned for their potent pharmacological activities, is a complex and elegant network of enzymatic reactions. A pivotal control point within this network is the stereochemical inversion of (S)-reticuline to (R)-reticuline. This epimerization is essential as it provides the specific stereoisomer required for entry into the morphinan branch of the BIA pathway, which leads to the synthesis of valuable analgesics like codeine and morphine.[1][2]

This stereoinversion is not a single reaction but a two-step process. First, (S)-reticuline is oxidized to the achiral intermediate 1,2-dehydroreticuline by 1,2-dehydroreticuline synthase (DRS).[3][4] The subsequent, and focal, step is the stereospecific reduction of the C=N double bond in the 1,2-dehydroreticuline iminium ion to yield (R)-reticuline.[1] This reaction is catalyzed by 1,2-dehydroreticuline reductase (DRR) , an NADPH-dependent enzyme belonging to the aldo-keto reductase (AKR) superfamily.[1][3][4][5]

Understanding and harnessing the activity of DRR is of paramount importance for researchers in metabolic engineering, synthetic biology, and drug development. By controlling this enzymatic step, it is possible to channel metabolic flux towards the production of high-value morphinan alkaloids in engineered microbial or plant systems.[2][6] This guide provides a detailed examination of the DRR-catalyzed reaction and presents robust protocols for its application and analysis.

Reaction Mechanism and Enzyme Characteristics

The DRR-catalyzed reaction is a stereospecific reduction that is crucial for determining the downstream fate of reticuline.

  • Substrate: 1,2-Dehydroreticulinium (the protonated iminium form of 1,2-dehydroreticuline).[5][7]

  • Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH) serves as the hydride donor. The enzyme shows a strict requirement for NADPH.[3][4]

  • Product: (R)-reticuline, the specific enantiomer that serves as the precursor for morphinan alkaloids.[2][5]

  • Enzyme Family: DRR is an aldo-keto reductase (AKR).[1] In opium poppy (Papaver somniferum), the DRR domain is naturally fused to a cytochrome P450 domain (DRS), forming a bifunctional reticuline epimerase (REPI) that efficiently channels the intermediate.[1]

The overall reaction is as follows: 1,2-Dehydroreticulinium + NADPH + H⁺ → (R)-Reticuline + NADP⁺ [5]

Below is a diagram illustrating the pivotal role of DRR in the BIA pathway.

BIA_Pathway S_Reticuline (S)-Reticuline Dehydroreticuline 1,2-Dehydroreticuline (Iminium Ion) S_Reticuline->Dehydroreticuline DRS (Oxidation) Protoberberines Protoberberines & Other BIAs S_Reticuline->Protoberberines R_Reticuline (R)-Reticuline Dehydroreticuline->R_Reticuline DRR (Reduction) + NADPH Morphinans Morphinan Alkaloids (e.g., Morphine) R_Reticuline->Morphinans

Caption: The DRR-catalyzed reduction of 1,2-dehydroreticuline.

Protocol I: Recombinant Expression and Purification of DRR

For consistent and high-yield enzymatic activity, recombinant expression of DRR is preferable to extraction from native plant sources.[8] This protocol outlines the expression in E. coli and subsequent purification.

Rationale: E. coli is a well-established host for recombinant protein production, offering rapid growth and high expression levels. Affinity chromatography using a His-tag provides a highly specific and efficient method for purifying the target protein away from host cell contaminants.[9]

Materials
  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with His-tagged DRR gene insert

  • Luria-Bertani (LB) medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT)

  • Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM Imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE analysis reagents

Step-by-Step Procedure
  • Transformation: Transform the expression plasmid into competent E. coli cells and plate on selective LB agar.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Incubate for 16-20 hours at the lower temperature to enhance protein solubility.

  • Cell Harvest: Pellet the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a French press or sonicator.[10]

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris. The supernatant contains the soluble His-tagged DRR.[10]

  • Affinity Purification:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the DRR protein with Elution Buffer.

  • Verification: Analyze the purified fractions using SDS-PAGE to confirm the protein's size and purity.[10] A single band should be observed at the expected molecular weight (approx. 34 kDa).[8]

  • Buffer Exchange: If necessary, exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.

Protocol II: In Vitro DRR Enzymatic Assay

This protocol provides a method to measure the activity of purified DRR by monitoring the conversion of 1,2-dehydroreticuline to (R)-reticuline.

Rationale: The assay is designed to provide all necessary components for the reaction. The reaction is initiated by the addition of the enzyme and terminated by quenching with a strong acid, which precipitates the protein and stops the reaction. The product is then extracted and analyzed via HPLC.

Reagents and Materials
  • Purified DRR enzyme

  • 1,2-Dehydroreticuline substrate (can be synthesized chemically or enzymatically from (S)-reticuline[2][4])

  • NADPH stock solution (e.g., 10 mM in water)

  • Reaction Buffer (100 mM Tris-HCl, pH 7.5)

  • Quenching Solution (e.g., 2 M HCl)

  • Ethyl Acetate for extraction

  • HPLC system with a C18 column

Assay Parameters
ParameterRecommended ValueRationale
Enzyme Concentration 1-10 µg/mLShould be in the linear range of the assay.
Substrate Concentration 50-200 µMNear or above the KM for saturation.[4]
NADPH Concentration 1-2 mMSaturating concentration to ensure it's not rate-limiting.[11]
Reaction Temperature 30-37°COptimal temperature for many plant enzymes.[4]
pH 7.5Generally optimal for reductases using NADPH.
Reaction Time 10-30 minEnsure initial velocity conditions are met.
Step-by-Step Procedure
  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding Reaction Buffer, NADPH, and 1,2-dehydroreticuline substrate. Pre-incubate the mixture at the desired temperature for 5 minutes.

  • Initiation: Start the reaction by adding the purified DRR enzyme. Mix gently.

  • Control Reactions: Prepare two control reactions:

    • No-Enzyme Control: Replace the enzyme solution with storage buffer to check for non-enzymatic substrate degradation.

    • No-Substrate Control: Replace the substrate solution with water to establish a baseline for HPLC analysis.

  • Incubation: Incubate the reaction at the set temperature for a defined period (e.g., 20 minutes).

  • Quenching: Stop the reaction by adding an equal volume of Quenching Solution.

  • Extraction: Add 500 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases. Carefully transfer the organic (upper) layer containing the product to a new tube.

  • Sample Preparation: Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the residue in a known volume of the initial HPLC mobile phase (e.g., 100 µL).

Protocol III: HPLC-Based Product Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the substrate (1,2-dehydroreticuline) and the product ((R)-reticuline).

Rationale: Reversed-phase HPLC with a C18 column provides excellent separation of structurally similar alkaloids.[12] A photodiode array (PDA) detector allows for monitoring at multiple wavelengths to confirm peak identity.[13]

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Quenched_Sample Quenched Reaction Mixture Extracted_Sample Extracted & Reconstituted Sample Quenched_Sample->Extracted_Sample LLE HPLC_System HPLC System (C18 Column) Extracted_Sample->HPLC_System Injection Detector PDA Detector HPLC_System->Detector Chromatogram Chromatogram (Peak Integration) Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Standard Curve

Caption: Workflow for HPLC analysis of DRR assay samples.

HPLC Method Parameters
ParameterExample Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[13]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Gradient 10-60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C[13]
Detection 280 nm
Injection Volume 10-20 µL
Data Analysis
  • Peak Identification: Identify the peaks for 1,2-dehydroreticuline and (R)-reticuline by comparing their retention times to authentic standards. (S)-reticuline typically elutes slightly earlier than the dehydro- form.[12]

  • Standard Curve: Prepare a series of known concentrations of the (R)-reticuline standard. Inject them into the HPLC system and create a standard curve by plotting peak area against concentration.

  • Quantification: Use the standard curve to determine the concentration of (R)-reticuline produced in the enzymatic reactions.

  • Calculate Specific Activity: The specific activity of the enzyme can be calculated using the following formula:

    Specific Activity (U/mg) = (moles of product formed) / (time in min × mg of enzyme)

    Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

References

  • Beaudoin, G. A., & Facchini, P. J. (2014). Structural studies of codeinone reductase reveal novel insights into aldo-keto reductase function in benzylisoquinoline alkaloid biosynthesis. The Journal of biological chemistry, 289(26), 18034–18047. Available from: [Link]

  • Nakagawa, A., Matsumura, E., Koyanagi, T., Katayama, T., Kawano, N., Yoshimatsu, K., Yamamoto, K., Kumagai, H., Sato, F., & Minami, H. (2017). Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. Bioscience, Biotechnology, and Biochemistry, 81(10), 1996–2002. Available from: [Link]

  • Gassler, T., Grembi, F., Pöcher, A., & Faber, K. (2020). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science, 11(40), 10957–10961. Available from: [Link]

  • Matsumura, E., Yamamoto, K., Yoshimatsu, K., & Minami, H. (2017). Reticuline production from (R,S)-THP synthesized by the stepwise fermentation system. Journal of Bioscience and Bioengineering, 123(4), 511–515. Available from: [Link]

  • Gassler, T., Grembi, F., Pöcher, A., & Faber, K. (2020). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical science, 11(40), 10957–10961. Available from: [Link]

  • De-Eknamkul, W. (1991). Large scale purification of 1,2 Dehydroreticuline reductase from the opium poppy seedlings. Mahidol University Annual Research Abstracts. Available from: [Link]

  • Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039–1046. Available from: [Link]

  • Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039–1046. Available from: [Link]

  • Nakagawa, A., Nakamura, S., Matsumura, E., & Minami, H. (2021). (S)-reticuline production and residual intermediates of (S)-reticuline in the culture medium. ResearchGate. Available from: [Link]

  • Bio-Rad Laboratories. (n.d.). Protein Expression and Purification Series. Available from: [Link]

  • Winkler, A., Łyskowski, A., Riedl, S., & Gruber, K. (2008). Figure S6: Side-product identification. HPLC analysis revealed that conversion of (S)reticuline (7.4 min) by E417Q results in a mixture of two products (13.8 and 14.3 min) in a ratio of ~1:2, respectively. ResearchGate. Available from: [Link]

  • Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Akram, M., Abba, S., & B-Jahantigh, H. (2021). HPLC–PDA Polyphenolic Quantification, UHPLC–MS Secondary Metabolite Composition, and In Vitro Enzyme Inhibition Potential of Bougainvillea glabra. Molecules, 26(11), 3123. Available from: [Link]

  • McDonald, A. (2025). EC 1.5.1.27. ExplorEnz. Available from: [Link]

  • Nakagawa, A., Minami, H., & Sato, F. (2014). Analysis of stereoselectivity of the reaction product towards (R,S)-reticuline. Authentic (R,S). ResearchGate. Available from: [Link]

  • Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 4(9), 564–573. Available from: [Link]

  • Jonušaitė, K., Jekabsons, K., Ragažinskienė, O., & Raudone, L. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1642. Available from: [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 440930, 1,2-Dehydroreticuline. PubChem. Available from: [Link]

  • Pepi, M., & Focardi, S. (2005). Purification to Homogeneity and Characterization of a Novel Pseudomonas putida Chromate Reductase. Applied and Environmental Microbiology, 71(12), 8850–8853. Available from: [Link]

  • Pinto, A. F., de la Mora-Rey, T., & Blanchard, J. S. (2011). Kinetic and chemical mechanism of the dihydrofolate reductase from Mycobacterium tuberculosis. Biochemistry, 50(4), 517–526. Available from: [Link]

Sources

Application Note & Protocol: Chemo-Enzymatic Synthesis of (R)-Reticuline via Stereoselective Reduction of 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Reticuline is a pivotal chiral intermediate in the biosynthesis of morphinan alkaloids, a class of compounds with profound pharmacological importance, including morphine and codeine. Traditional synthetic routes to (R)-reticuline are often complex and may lack stereochemical control. This application note details a robust and highly efficient chemo-enzymatic strategy for the synthesis of (R)-reticuline. The methodology hinges on a five-step organic synthesis of the prochiral precursor, 1,2-dehydro reticuline iodide, from the renewable feedstock eugenol, followed by a highly stereoselective enzymatic reduction. This key biocatalytic step employs the NADPH-dependent 1,2-dehydroreticuline reductase from Papaver somniferum (PsDRR), yielding (R)-reticuline with exceptional optical purity (>99% enantiomeric excess) and high isolated yields (up to 92%).[1][2] This guide provides a comprehensive overview of the underlying scientific principles, detailed experimental protocols, and analytical methods for researchers in drug discovery and natural product synthesis.

Introduction: The Strategic Importance of (R)-Reticuline

Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse family of over 2,500 natural products, many of which possess significant therapeutic properties. Within this family, the morphinan subclass, which includes prominent analgesics, presents a formidable synthetic challenge. The biosynthesis of these complex molecules in the opium poppy (Papaver somniferum) proceeds via a critical stereochemical inversion. Nature first produces (S)-reticuline, which is then epimerized to (R)-reticuline through an oxidation-reduction sequence involving the intermediate 1,2-dehydroreticuline.[3][4] The (R)-enantiomer is the exclusive substrate for salutaridine synthase, the enzyme that catalyzes the first committed step towards the morphinan scaffold.[5]

Direct and stereoselective synthesis of (R)-reticuline is therefore a highly desirable strategy, as it circumvents the multi-step enzymatic pathway found in nature and provides direct access to the morphinan backbone.[2] The chemo-enzymatic approach described herein leverages the efficiency of organic synthesis to construct the core structure and the unparalleled stereoselectivity of biocatalysis to establish the crucial chiral center.

Causality of the Chemo-Enzymatic Approach:
  • Efficiency: The chemical synthesis of the 1,2-dehydroreticuline precursor from eugenol is achieved in just five steps, a significant improvement over the natural biosynthetic pathway.[1]

  • Stereoselectivity: The enzyme 1,2-dehydroreticuline reductase (PsDRR) performs an asymmetric reduction of the prochiral iminium ion of 1,2-dehydroreticuline, delivering the (R)-enantiomer with near-perfect enantiomeric excess (>99% ee).[2] This obviates the need for chiral auxiliaries or resolution steps common in classical organic synthesis.

  • Sustainability: The use of eugenol, a renewable feedstock derived from lignin, as the starting material enhances the green credentials of this synthetic route.[1][2]

Overall Synthetic Workflow

The synthesis is logically divided into two main stages: the chemical synthesis of the key precursor and the enzymatic reduction to the final product.

G cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: Biocatalysis Eugenol Eugenol Intermediate_Products Intermediate Products (4 Steps) Eugenol->Intermediate_Products Precursor This compound R_Reticuline (R)-Reticuline Precursor->R_Reticuline Enzyme PsDRR Enzyme (from E. coli) NADPH NADPH (Cofactor)

Figure 1: High-level workflow for the chemo-enzymatic synthesis of (R)-Reticuline.

Part 1: Synthesis of this compound

This multi-step synthesis begins with the readily available natural product, eugenol. The following protocol is a condensed representation of the synthetic sequence. Researchers should consult the primary literature for detailed characterization of intermediates.

Protocol 1: Synthesis of this compound

Materials:

  • Eugenol

  • Reagents and solvents for a multi-step organic synthesis sequence (alkylation, acylation, Bischler-Napieralski reaction, etc.)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography system)

Step-by-Step Procedure:

  • Step 1-4 (Intermediate Synthesis): Starting from eugenol, proceed through a four-step sequence involving protection, nitration, reduction, and amide coupling to construct the necessary isoquinoline precursor. This sequence builds the carbon framework and introduces the required functional groups.

  • Step 5 (Bischler-Napieralski Cyclization & Oxidation): The final chemical step involves a Bischler-Napieralski reaction to form the dihydroisoquinoline ring, followed by oxidation to yield the target 1,2-dehydro reticuline salt. This creates the prochiral iminium ion that is the substrate for the subsequent enzymatic reduction.

  • Purification: The crude this compound is purified by recrystallization or column chromatography to achieve high purity suitable for the biocatalytic step. The overall isolated yield from eugenol is approximately 39%.[1]

Part 2: Enzymatic Synthesis of (R)-Reticuline

The core of this methodology is the stereoselective reduction of the 1,2-dehydro reticuline precursor using the reductase enzyme PsDRR.

Enzyme Production

The gene encoding for the 1,2-dehydroreticuline reductase domain from Papaver somniferum (PsDRR) is expressed in E. coli. The use of whole lyophilized cells is a robust and cost-effective approach, as it eliminates the need for lengthy protein purification.

Protocol 2: Expression and Preparation of PsDRR Lyophilized Cells

Materials:

  • E. coli ArcticExpress (DE3) cells containing the expression plasmid for PsDRR

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • High-speed centrifuge

  • Lyophilizer

Step-by-Step Procedure:

  • Cultivation: Inoculate a starter culture of the E. coli expression strain and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 12-15°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate at this lower temperature for 18-24 hours with shaking. The lower temperature aids in proper protein folding.

  • Harvesting: Pellet the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Washing: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and centrifuge again to remove residual medium components.

  • Lyophilization: Freeze the washed cell pellet (e.g., in liquid nitrogen) and lyophilize until a dry powder is obtained. Store the lyophilized cells at -20°C or -80°C until use.

Biocatalytic Reduction

The enzymatic reduction is performed in an aqueous buffer system. While a cofactor regeneration system can be employed for larger scales, the protocol below describes a straightforward batch reaction suitable for millimole-scale synthesis without cofactor regeneration to simplify product isolation.

G cluster_0 Reaction Components Precursor This compound (Substrate) ReactionVessel Reaction Vessel (e.g., 30°C, 3-4 h) Precursor->ReactionVessel Enzyme Lyophilized E. coli cells expressing PsDRR Enzyme->ReactionVessel Cofactor NADPH (Hydride Source) Cofactor->ReactionVessel Buffer Tris-HCl Buffer (e.g., pH 7.5) Buffer->ReactionVessel Product {(R)-Reticuline | Product} ReactionVessel->Product Stereoselective Reduction

Figure 2: Key components of the enzymatic reduction step.

Protocol 3: Enzymatic Synthesis of (R)-Reticuline (0.5 mmol scale)

Materials:

  • This compound (precursor)

  • PsDRR lyophilized E. coli cells

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Shaking incubator

  • Ethyl acetate or Dichloromethane for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (0.5 mmol) in Tris-HCl buffer. Add NADPH (1.0-1.5 equivalents).

  • Enzyme Addition: Add the lyophilized PsDRR cells (a pre-determined optimal amount, e.g., 50-100 mg/mL).

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking (e.g., 150 rpm).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour). Quench the enzymatic activity in the aliquot (e.g., by adding an equal volume of acetonitrile) and analyze by HPLC to determine substrate conversion. The reaction is typically complete within 3-4 hours.

  • Work-up: Once the reaction is complete, pellet the cells by centrifugation.

  • Extraction: Transfer the supernatant to a separatory funnel. Make the solution basic (pH 9-10) with saturated sodium bicarbonate solution. Extract the aqueous phase three times with an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude (R)-reticuline can be purified by flash column chromatography on silica gel to yield the final product as a solid. An isolated yield of 92% has been reported for this scale.

Analytical Methods & Data

Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-reticuline.

Reaction Monitoring and Purity Analysis

A standard reversed-phase HPLC method is used to monitor the conversion of the substrate to the product and to assess the purity of the final compound.

Table 1: Representative HPLC Method for Purity Analysis

ParameterCondition
Column C18 reversed-phase (e.g., Agilent EclipsePlus, 2.1x50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient e.g., 10% to 35% B over 5 minutes
Flow Rate 0.4 mL/min
Detection UV at 280 nm
Retention Time Substrate and product will have distinct retention times.

Note: This is an example method; specific conditions should be optimized.[6]

Enantiomeric Excess (ee) Determination

The optical purity of the (R)-reticuline is determined by chiral HPLC analysis. This is the most critical analysis to validate the success of the stereoselective enzymatic reduction.

Table 2: Representative Chiral HPLC Method for Enantiomeric Excess (ee) Analysis

ParameterCondition
Column Chiral Stationary Phase (CSP), e.g., Cellulose-based (Chiralpak® IB®) or Amylose-based
Mobile Phase Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol), with or without an amine additive (e.g., diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm
Expected Result Baseline separation of (R)- and (S)-reticuline enantiomers. For a successful synthesis, the peak corresponding to (R)-reticuline should be >99.5% of the total integrated peak area.

Note: The choice of chiral column and mobile phase is empirical and requires screening for optimal separation.[7][8]

Conclusion and Outlook

This application note outlines a highly effective and practical chemo-enzymatic route to optically pure (R)-reticuline. By combining a streamlined organic synthesis of the prochiral this compound precursor with a highly stereoselective enzymatic reduction, this method provides a superior alternative to lengthy biosynthetic pathways or traditional asymmetric syntheses. The protocol is scalable and utilizes a robust, easily prepared biocatalyst in the form of lyophilized whole cells. This approach not only provides efficient access to (R)-reticuline but also opens the door for the subsequent synthesis of medicinally vital promorphinan and morphinan alkaloids.

References

  • Cigan, E., Pletz, J., Berger, S. A., Hierzberger, B., Grilec-Zlamal, M., Steiner, A., Oroz-Guinea, I., & Kroutil, W. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science, 14(36), 9863–9871. [Link]

  • ResearchGate. (2023). Concise synthesis of ( R )‑reticuline and (+)‑salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. [Link]

  • Cigan, E., Pletz, J., Berger, S. A., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC Publishing. [Link]

  • Cigan, E., Pletz, J., Berger, S. A., Hierzberger, B., Grilec-Zlamal, M., Steiner, A., Oroz-Guinea, I., & Kroutil, W. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science, 14(36), 9863–9871. [Link]

  • Hirschmann, R., & Zenk, M. H. (1990). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. FEBS Letters, 259(1), 205-208. [Link]

  • ResearchGate. (2025). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway | Request PDF. [Link]

  • Faraone, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 635. [Link]

  • Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6278. [Link]

  • Thode, C. J., et al. (2018). De novo production of the key branch point benzylisoquinoline alkaloid reticuline in yeast. Metabolic Engineering, 45, 12-21. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. (2015). Description of the (R)-reticuline to morphine biosynthetic pathway reconstituted in S. cerevisiae. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Experiments with 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Dehydro Reticuline Iodide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical biosynthetic intermediate. As a prochiral precursor in the high-efficiency synthesis of (R)-Reticuline, this compound is pivotal in developing novel chemo-enzymatic pathways to morphinan alkaloids.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established biochemical and synthetic principles, to help you navigate the complexities of your experiments and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound?

A: this compound is the iodide salt of 1,2-Dehydroreticuline.[3][4] It is a key intermediate in modern biosynthetic routes to important alkaloids.[5] In these pathways, (S)-Reticuline is first oxidized to the prochiral 1,2-Dehydroreticuline intermediate.[6] This intermediate is then stereoselectively reduced by an enzyme, such as 1,2-dehydroreticuline reductase (PsDRR), to produce the (R)-enantiomer of Reticuline with very high enantiomeric excess.[1][2] This chemo-enzymatic strategy is significantly more efficient than nature's own pathway for producing (R)-Reticuline, a crucial building block for compounds like codeine and morphine.[1]

Q2: What are the key chemical properties of this compound?

A: The fundamental properties are summarized below. Understanding these is crucial for accurate experimental design, from calculating molar concentrations to interpreting analytical data.

PropertyValueSource(s)
CAS Number 21411-21-2[3][7]
Molecular Formula C₁₉H₂₂INO₄[3][7]
Molecular Weight 455.29 g/mol [3][7]
Appearance Neat (typically a solid)[3]
IUPAC Name 7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide[8]

Q3: How should I properly store and handle this compound?

A: Proper storage is critical to maintain the integrity of the compound.

  • Temperature: Store refrigerated at 2-8°C.

  • Light: Protect from light. Alkaloids and compounds with conjugated double bonds can be light-sensitive.[9]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially given its "dehydro" nature.

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as iodide compounds can cause skin and eye irritation.[11] Avoid creating dust when handling the solid.[10]

Q4: What are the best solvents for dissolving this compound?

A: As an iodide salt, its solubility is dictated by its ionic character. The principle of "like dissolves like" applies. Basic alkaloids are typically insoluble in water but their salts are soluble.[9]

Solvent ClassRecommended SolventsRationale & Use Case
Polar Protic Water, Methanol, EthanolThe ionic nature of the iodide salt makes it most soluble in polar protic solvents. Ideal for preparing stock solutions for enzymatic assays or aqueous-based reactions.
Polar Aprotic DMSO, DMFCan be used to achieve higher concentrations if solubility in water is limited. However, ensure these solvents are compatible with downstream applications (e.g., enzyme activity).
Non-Polar Chloroform, Dichloromethane, EtherGenerally poor solvents for the iodide salt form. These are more suitable for the free base of related alkaloids.[12]

Troubleshooting Experimental Workflows

This section addresses specific issues you may encounter during synthesis, analysis, or enzymatic reactions involving this compound.

Problem Area 1: Synthesis & Enzymatic Reactions

Q: My enzymatic reduction of this compound to (R)-Reticuline is showing low or no yield. What are the potential causes?

A: This is a common and multifaceted problem in chemo-enzymatic synthesis.[13] The cause can be traced to the enzyme, the substrate, or the reaction conditions. Systematically investigating each component is key.

Potential Causes & Solutions:

  • Enzyme Inactivity: The reductase may be inactive or denatured.

    • Solution: Confirm the activity of your enzyme batch with a positive control. If using a cell-free extract or lyophilized cells, ensure they were prepared correctly and not subjected to denaturing conditions (e.g., excessive heat).[2]

  • Cofactor Depletion: The reductase enzyme (e.g., PsDRR) is NADPH-dependent.[2][6]

    • Solution: Ensure NADPH is present in sufficient stoichiometric amounts. For larger-scale reactions, implementing a cofactor regeneration system (e.g., using glucose-6-phosphate dehydrogenase) is critical for maintaining a supply of NADPH and is more economical.[2]

  • Substrate Purity & Degradation: The this compound starting material may be impure or may have degraded.

    • Solution: Verify the purity of your substrate before the reaction using HPLC or qNMR (see protocols below). Store the compound properly (2-8°C, protected from light) to prevent degradation.

  • Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the enzyme.

    • Solution: The related enzyme 1,2-dehydroreticuline synthase has a distinct alkaline pH optimum (8.75) and a temperature optimum of 37°C.[6] While your specific reductase may differ, this highlights the sensitivity of these enzymes. Optimize the reaction pH and temperature according to the literature for your specific reductase. Ensure no inhibitory compounds are present in your buffer.

  • Oxygen Sensitivity: Some enzymes and substrates can be sensitive to oxidation.

    • Solution: Attempt the reaction under an inert atmosphere (e.g., by degassing your buffer and purging the reaction vessel with nitrogen or argon).

G Troubleshooting Workflow: Low Yield in Enzymatic Reduction start Low Yield Observed check_enzyme 1. Verify Enzyme Activity (Use Positive Control) start->check_enzyme enzyme_ok Enzyme Active check_enzyme->enzyme_ok Pass enzyme_bad Enzyme Inactive check_enzyme->enzyme_bad Fail check_cofactor 2. Check Cofactor (NADPH Present? Regeneration System Active?) cofactor_ok Cofactor OK check_cofactor->cofactor_ok Pass cofactor_bad Cofactor Depleted check_cofactor->cofactor_bad Fail check_substrate 3. Assess Substrate Purity (Run HPLC/qNMR) substrate_ok Substrate Pure check_substrate->substrate_ok Pass substrate_bad Substrate Impure/ Degraded check_substrate->substrate_bad Fail check_conditions 4. Review Reaction Conditions (pH, Temp, Buffer) conditions_ok Conditions Optimal check_conditions->conditions_ok Pass conditions_bad Conditions Sub-Optimal check_conditions->conditions_bad Fail enzyme_ok->check_cofactor solution_enzyme Source New Enzyme/ Prepare Fresh Extract enzyme_bad->solution_enzyme cofactor_ok->check_substrate solution_cofactor Add More NADPH/ Optimize Regeneration cofactor_bad->solution_cofactor substrate_ok->check_conditions solution_substrate Purify or Source New Substrate substrate_bad->solution_substrate solution_conditions Optimize pH, Temp, and Buffer Components conditions_bad->solution_conditions

A systematic workflow for diagnosing low product yield.

Q: I am observing multiple unexpected spots on my TLC plate after a reaction. How can I improve selectivity?

A: The appearance of multiple products indicates side reactions are occurring.[13] This is common in complex alkaloid chemistry.

Potential Causes & Solutions:

  • Impure Starting Material: Impurities in your this compound can lead to undesired side products.

    • Solution: As mentioned above, always confirm the purity of your starting material. Purification via recrystallization or column chromatography may be necessary.

  • Reaction Conditions Too Harsh: High temperatures or incorrect pH can promote decomposition or alternative reaction pathways.

    • Solution: Try lowering the reaction temperature. While this may slow the reaction, it can significantly improve selectivity by favoring the desired kinetic product over thermodynamic side products.[13] Also, re-verify the optimal pH for your specific transformation.

  • Oxidation: The substrate or product may be oxidizing under the reaction conditions.

    • Solution: Run the reaction under an inert atmosphere (N₂ or Ar). The addition of antioxidants could be explored, but their compatibility with the enzyme must be verified first.

Problem Area 2: Sample Preparation & Analysis

Q: My HPLC results are inconsistent, showing peak tailing or shifting retention times. What's wrong?

A: HPLC issues are often related to interactions between the analyte and the stationary phase, or problems with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The basic nitrogen atom in the reticuline structure can interact with acidic silanol groups on the C18 column, causing peak tailing.

    • Solution: Add a competing amine, like triethylamine (TEA), to the mobile phase at a low concentration (~0.1%). Alternatively, use a modern, end-capped HPLC column designed to minimize silanol interactions.

  • Incorrect Mobile Phase pH: The ionization state of your molecule is pH-dependent and affects its retention. Inconsistent pH will lead to shifting retention times.

    • Solution: Buffer your mobile phase to a consistent pH. For reproducible results, the pH should be at least 2 units away from the pKa of the analyte.

  • Column Overloading: Injecting too concentrated a sample can cause broad, tailing peaks.

    • Solution: Dilute your sample and re-inject. Perform a concentration-response curve to find the optimal injection concentration for your method.[14]

Q: How can I accurately quantify my this compound sample?

A: Accurate quantification is essential for stoichiometry in reactions and for purity assessment. While HPLC with a calibration curve is common, Quantitative NMR (qNMR) is a powerful alternative.[15]

Why qNMR? qNMR is an absolute method that does not require a specific reference standard of the analyte itself.[15] You can use an unrelated, commercially available, and highly pure compound as an internal standard. Sample preparation is often simpler than for HPLC, and run times can be short.[15]

Solution: Use ¹H-qNMR.

  • Principle: An accurately weighed amount of your sample and an accurately weighed amount of a certified internal standard are dissolved in a known volume of deuterated solvent. The concentration of your analyte is determined by comparing the integral of a specific, well-resolved proton signal from your analyte to the integral of a known proton signal from the internal standard.[16]

  • See Protocol 2 below for a detailed methodology.

Key Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (aromatic systems typically absorb strongly in this region).

  • Sample Preparation: Prepare a ~1 mg/mL stock solution in 50:50 Water:ACN. Dilute as needed to avoid detector saturation.

  • Analysis: Inject 10 µL. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Quantitative Analysis by ¹H-qNMR

This protocol outlines the steps for determining the exact concentration or purity of your compound.

  • Select Internal Standard: Choose a standard with sharp, well-resolved peaks that do not overlap with your analyte's signals. Maleic acid is a good choice as it is non-volatile, stable, and has a simple spectrum.[16]

  • Preparation:

    • Accurately weigh ~5-10 mg of this compound into a clean vial. Record the weight precisely.

    • Accurately weigh ~5-10 mg of the internal standard (e.g., Maleic Acid) into the same vial. Record the weight precisely.

    • Add a precise volume (e.g., 1.0 mL) of a deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial. Ensure complete dissolution.

  • Acquisition:

    • Transfer ~0.6 mL of the solution to an NMR tube.

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any peak being integrated to allow for full relaxation and accurate integration.

  • Calculation: Use the following formula:

    • Purity (%) = (Iₓ / Iₛₜ) * (Nₓ / Nₛₜ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ

    • Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • P: Purity of the standard

      • x: Analyte (this compound)

      • st: Internal Standard

Biosynthetic Pathway Visualization

The following diagram illustrates the pivotal role of 1,2-Dehydroreticuline in the enzymatic conversion of (S)-Reticuline to the therapeutically important (R)-Reticuline.

G Biosynthetic Conversion via 1,2-Dehydroreticuline Intermediate s_ret (S)-Reticuline dehydro_ret 1,2-Dehydroreticuline (Prochiral Intermediate) s_ret->dehydro_ret enzyme1 1,2-Dehydroreticuline Synthase (Oxidation) r_ret (R)-Reticuline dehydro_ret->r_ret enzyme2 1,2-Dehydroreticuline Reductase (PsDRR) (Stereoselective Reduction) morphinans Downstream Morphinan Alkaloids (e.g., Salutaridine, Morphine) r_ret->morphinans

Enzymatic pathway for the inversion of Reticuline stereochemistry.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Complex Alkaloid Total Synthesis.
  • ResearchGate. (2023). Preparation of reticuline‐type alkaloids.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Iodine.
  • Godo Shigen Co. Ltd. (2022). Safety Data Sheet (SDS) - Hydrogen iodide.
  • MilliporeSigma. (2024). SAFETY DATA SHEET - Iodine.
  • ITW Reagents. (2025). Safety data sheet - Iodine (Iodate-Iodide) N/64.
  • CymitQuimica. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Biedermann, D. et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. PubMed Central.
  • Quora. (2018). What are the general steps involved in extracting alkaloids?.
  • National Center for Biotechnology Information. (n.d.). 1,2-Dehydroreticuline. PubChem Compound Database.
  • Almac Group. (n.d.). Almac Voice: QNMR - The New Gold Standard?.
  • Journal of Chemical and Pharmaceutical Research. (2015). The extraction, separation and purification of alkaloids in the natural medicine.
  • Royal Society of Chemistry. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Hirschmann, P. et al. (1994). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. PubMed.
  • ResearchGate. (2025). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts.
  • ResearchGate. (2023). Concise synthesis of (R)‑reticuline and (+)‑salutaridine by combining early-stage organic synthesis and late-stage biocatalysis.
  • Indian Journal of Pharmaceutical Sciences. (2009). Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide.
  • MDPI. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,2-Dehydro Reticuline Iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Introduction to the Synthesis

This compound is a crucial prochiral intermediate in the biomimetic chemo-enzymatic synthesis of valuable morphinan alkaloids like (+)-salutaridine.[1][2] Its synthesis is typically achieved via a Bischler-Napieralski reaction, a powerful method for constructing 3,4-dihydroisoquinolines from β-arylethylamides.[3][4] This guide will focus on optimizing this key transformation and addressing common challenges encountered during the experimental process.

The overall synthetic strategy often involves the coupling of an N-methylated phenethylamine building block with a carboxylic acid derivative to form an amide, which is then cyclized.[1] A significant advantage of recent methodologies is the ability to perform this cyclization without the need for protecting groups on the phenolic hydroxyls, which can streamline the synthesis.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of this compound

Possible Causes:

  • Inefficient Cyclization (Bischler-Napieralski Reaction): The core ring-forming step is sensitive to several factors.

  • Poor Quality Starting Materials: Impurities in the precursor amide or reagents can inhibit the reaction.

  • Suboptimal Reaction Temperature: The Bischler-Napieralski reaction requires sufficient thermal energy to proceed.[3]

  • Inadequate Dehydrating Agent: The choice and amount of the dehydrating agent are critical for driving the reaction forward.[3][4]

  • Side Reactions: Competing reaction pathways can consume the starting material.

Solutions & Explanations:

Solution Scientific Rationale & Expert Insight
Optimize Cyclization Conditions The Bischler-Napieralski reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4] POCl₃ is often preferred and leads to the formation of an imidoyl phosphate, a good leaving group that facilitates cyclization.[3] For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ can be more effective.[4]
Verify Starting Material Purity Use high-purity amide precursor. Impurities can interfere with the dehydrating agent or promote side reactions. Confirm the purity of your starting material using techniques like NMR or LC-MS.
Adjust Reaction Temperature The reaction is often carried out at reflux temperatures in solvents like toluene or xylene.[3] If the yield is low, consider increasing the temperature by switching to a higher boiling point solvent, but be mindful of potential decomposition.
Ensure Anhydrous Conditions The reagents used, particularly POCl₃, are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Investigate and Mitigate Side Reactions A common side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes, especially if a stable conjugated system can be formed.[3] This is evidence for the formation of a nitrilium salt intermediate.[3]
Problem 2: Formation of Impurities and Difficulty in Purification

Possible Causes:

  • Incomplete Reaction: Unreacted starting amide can co-elute with the product.

  • Side Product Formation: As mentioned, the retro-Ritter reaction is a possibility.[3] Other side reactions may also occur depending on the specific substrate and conditions.

  • Product Decomposition: The iminium ion product can be unstable under certain conditions.

  • Iodide Source and Purity: The purity of the iodide salt used can introduce contaminants.

Solutions & Explanations:

Solution Scientific Rationale & Expert Insight
Monitor Reaction Progress Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Optimize Purification Strategy Purification can be challenging. While column chromatography is common, the product may decompose on silica gel.[5] Consider alternative purification methods such as crystallization or distillation if applicable to your specific derivative.[5]
Careful Work-up Procedure After the reaction is complete, a careful aqueous work-up is necessary to quench the dehydrating agent and neutralize the reaction mixture. The pH should be carefully adjusted to ensure the product is in the desired form for extraction.
Use High-Purity Iodide Source Ensure the iodide salt used for counterion exchange is of high purity to avoid introducing extraneous ions or other impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the iodide counter-ion?

The iodide counter-ion is introduced to form a stable, isolable salt of the positively charged 1,2-dehydroreticulinium cation.[6] This is often achieved by treating the reaction mixture with an aqueous solution of an iodide salt, such as potassium iodide or sodium iodide, during the work-up.

Q2: Can I use other dehydrating agents for the Bischler-Napieralski reaction?

Yes, other dehydrating agents such as phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and even triflic anhydride (Tf₂O) have been used.[4][7] However, POCl₃ is widely used and has been shown to be effective for the synthesis of 1,2-dehydroreticuline precursors, even without protecting groups on the phenolic hydroxyls.

Q3: What are the optimal solvent choices for this reaction?

The Bischler-Napieralski reaction is typically performed in non-polar, high-boiling point solvents such as toluene or xylene to achieve the necessary reflux temperatures.[3] Acetonitrile has also been reported as a solvent in some cases.[7] The choice of solvent can influence the reaction rate and solubility of the starting materials.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Mass Spectrometry (MS): To confirm the molecular weight of the 1,2-dehydroreticulinium cation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the absence of starting material and major impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Q5: My reaction is very slow. What can I do to increase the rate?

  • Increase the temperature: As discussed, moving to a higher boiling point solvent can help.

  • Increase the concentration of the dehydrating agent: Using a higher molar excess of POCl₃ can accelerate the reaction, but be cautious as this can also lead to more side products.

  • Use a more potent dehydrating agent: A mixture of P₂O₅ in POCl₃ is generally more reactive.[4]

IV. Experimental Protocols & Data

Exemplary Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for your specific setup.

Step 1: Amide Formation

  • Dissolve the N-methylated phenethylamine building block (1.0 eq) and the carboxylic acid derivative (1.1 eq) in a suitable solvent like dichloromethane (DCM).

  • Add a coupling agent such as EDC·HCl (1.2 eq) and an additive like HOBt·H₂O or Oxyma Pure (1.2 eq).

  • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Perform an aqueous work-up and purify the resulting amide by flash chromatography.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the purified amide (1.0 eq) in anhydrous acetonitrile or toluene.

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with ice-water.

  • Basify the aqueous layer with a suitable base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent.

  • Treat the combined organic layers with an aqueous solution of potassium iodide to precipitate the this compound salt.

  • Collect the precipitate by filtration, wash with cold water and a non-polar organic solvent, and dry under vacuum.

Data Presentation: Recommended Reaction Parameters
ParameterRecommended Range/ValueNotes
Cyclization Temperature 80-110 °CDependent on the solvent used (e.g., refluxing toluene or acetonitrile).
POCl₃ (molar excess) 2.0 - 5.0 eqHigher excess may be needed for less reactive substrates.
Reaction Time 2 - 24 hoursMonitor reaction progress to determine the optimal time.
Solvent Toluene, Xylene, AcetonitrileEnsure the solvent is anhydrous.

V. Visualization of Key Processes

Bischler-Napieralski Reaction Workflow

Bischler_Napieralski_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start with Purified Amide Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Setup Solvent Dissolve in Anhydrous Solvent (e.g., Toluene) Inert->Solvent Setup Reagent Add POCl₃ (dropwise at 0 °C) Solvent->Reagent Setup Reflux Heat to Reflux (80-110 °C) Reagent->Reflux Cyclization Monitor Monitor Progress (TLC or LC-MS) Reflux->Monitor Cyclization Quench Quench with Ice-Water Monitor->Quench Completion Neutralize Basify and Extract Quench->Neutralize Purification Iodide Add Aqueous KI Solution Neutralize->Iodide Purification Isolate Filter and Dry Product Iodide->Isolate Purification

Caption: Workflow for the Bischler-Napieralski synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low or No Yield Check_Purity Check_Purity Start->Check_Purity Check_Conditions Reaction Conditions Anhydrous? Correct Temp? Check_Purity:f1->Check_Conditions Yes Purify Purify Starting Material Check_Purity:f1->Purify No Check_Reagent Dehydrating Agent Correct Stoichiometry? Fresh Reagent? Check_Conditions:f1->Check_Reagent Yes Optimize_Cond Optimize Temperature & Ensure Anhydrous Setup Check_Conditions:f1->Optimize_Cond No Side_Reactions Side Reactions Evidence of retro-Ritter? Check_Reagent:f1->Side_Reactions Yes Optimize_Reagent Adjust Stoichiometry or Use Fresh POCl₃ Check_Reagent:f1->Optimize_Reagent No Success Yield Improved Side_Reactions:f1->Success No Analyze_Byproducts Analyze Byproducts (LC-MS) & Adjust Conditions Side_Reactions:f1->Analyze_Byproducts Yes Purify->Check_Purity Optimize_Cond->Check_Conditions Optimize_Reagent->Check_Reagent Analyze_Byproducts->Side_Reactions

Caption: A logical approach to troubleshooting low yields in the synthesis.

VI. References

  • Peter-Lucas, J., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science. [Link]

  • Bhakuni, D. S., et al. (1976). Biosynthesis of reticuline. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Peter-Lucas, J., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science. [Link]

  • Loeffler, S., et al. (1987). A revision of the generally accepted pathway for the biosynthesis of the benzyltetrahydroisoquinoline alkaloid reticuline. Scilit. [Link]

  • Peter-Lucas, J., et al. (2023). Preparation of reticuline-type alkaloids. ResearchGate. [Link]

  • Quevedo, R., et al. (2010). Pictet-Spengler-type reaction involving dopamine hydrobromide and aldehydes. ResearchGate. [Link]

  • Van der Heijden, G. S., et al. (2017). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. National Institutes of Health. [Link]

  • Peter-Lucas, J., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC Publishing. [Link]

  • Thodey, K., et al. (2014). Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae. PLOS One. [Link]

  • Nakagawa, A., et al. (2021). (S)-reticuline production and residual intermediates of (S)-reticuline in the culture medium. ResearchGate. [Link]

  • Wells, E., et al. (2020). Pictet-Spengler reaction between dopamine and a panel of substituted benzaldehydes catalysed by wild type norcoclaurine synthase (NCS). ResearchGate. [Link]

  • Van der Heijden, G. S., et al. (2017). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine. Organic & Biomolecular Chemistry. [Link]

  • Hirata, K., et al. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. PubMed. [Link]

  • Samanani, N., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. PubMed. [Link]

  • 1,2-Dehydroreticuline. PubChem. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Li, W., et al. (2009). Protein reactivity of 3,4-dihydroxyphenylacetaldehyde, a toxic dopamine metabolite, is dependent on both the aldehyde and the catechol. PubMed. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • 3,4-Dihydroxyphenylacetaldehyde. Wikipedia. [Link]

  • Kristal, B. S., et al. (2007). 3,4-Dihydroxyphenylacetaldehyde potentiates the toxic effects of metabolic stress in PC12 cells. PubMed. [Link]

  • Hirata, K., et al. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. ResearchGate. [Link]

  • Ziegler, J., & Facchini, P. J. (2008). Biosynthesis of (S)-reticuline, the central intermediate of tetrahydroisoquinoline alkaloid biosynthesis. ResearchGate. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Konijn, A. M., et al. (1973). Further Purification and Mode of Action of a Goitrogenic Material from Soybean Flour. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • YSI TruLine Iodide ISE Manual. YSI. [Link]

  • Method of purifying and drying crude iodine. Google Patents.

  • Recovery and purification of iodine. Google Patents.

  • Analytical Methods for Iodine and Iodides. ResearchGate. [Link]

Sources

Stability issues of 1,2-Dehydro Reticuline Iodide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Dehydro Reticuline Iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a quaternary benzylisoquinoline alkaloid, this compound shares structural similarities with other protoberberine alkaloids, and its stability is influenced by several key experimental factors. This resource synthesizes established knowledge on related compounds to offer field-proven insights and ensure the integrity of your experiments.

I. Understanding the Stability of this compound: An Overview

This compound is a quaternary ammonium salt, a structural feature that renders it susceptible to nucleophilic attack and subsequent degradation. The stability of this compound in solution is not absolute and is critically dependent on environmental conditions. The primary factors that can compromise its integrity include pH, light exposure, temperature, and the presence of oxidizing agents.[1][2] Insights from structurally related protoberberine alkaloids, such as berberine and sanguinarine, suggest that the salt form of this compound likely offers enhanced stability compared to its free base, particularly in aqueous solutions.[1][3]

II. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during the preparation and handling of this compound solutions.

Problem 1: Your freshly prepared solution of this compound is clear but turns cloudy or shows precipitation over time.

  • Probable Cause 1: Supersaturation and Delayed Precipitation. You may have prepared a solution that is close to or exceeds the solubility limit of the compound in your chosen solvent. Even if it initially dissolves, changes in temperature or solvent evaporation can lead to precipitation.

  • Solution 1:

    • Prepare fresh solutions for each experiment. This is the most reliable way to avoid issues related to long-term instability and precipitation.[4]

    • Consider preparing a more dilute solution. If your experimental design allows, working at a lower concentration can prevent precipitation.

    • Gentle warming and sonication. If precipitation is observed, gentle warming (to no more than 40°C) or sonication may help redissolve the compound. However, be aware that elevated temperatures can also accelerate degradation.[4]

  • Solution 2:

    • Buffer your solution. If compatible with your experimental system, using a buffer can help maintain a stable pH and improve solubility.

    • Prepare a concentrated stock in a slightly acidic buffer. For many alkaloid salts, solubility is higher at a lower pH. You can prepare a concentrated stock in a buffer like citrate (pH 4-6) and then dilute it into your final experimental medium just before use.[4]

Problem 2: You observe a color change in your this compound solution (e.g., darkening or fading).

  • Probable Cause: Photodegradation or Oxidation. Many protoberberine alkaloids are known to be sensitive to light, especially UV light, which can induce photolytic degradation.[1][5] Additionally, prolonged exposure to atmospheric oxygen can lead to oxidative degradation, which may manifest as a color change.

  • Solution:

    • Protect from light at all times. Prepare and store solutions in amber vials or wrap containers in aluminum foil.[1] Minimize exposure to ambient light during experimental manipulations.

    • Use de-gassed solvents. To minimize oxidation, you can sparge your solvents with an inert gas like nitrogen or argon before dissolving the compound.[4]

    • Work expeditiously. Prepare solutions fresh and use them as quickly as possible to limit exposure to light and air.

Problem 3: Your experimental results are inconsistent, suggesting a loss of compound potency over time.

  • Probable Cause: Chemical Degradation. This is a strong indicator that your compound is degrading under your experimental conditions. The iminium bond in the protoberberine skeleton is susceptible to nucleophilic attack, and the overall structure can be compromised by factors like pH, light, and temperature.[1]

  • Solution:

    • Conduct a preliminary stability study. To understand the stability of this compound in your specific experimental setup, perform a time-course experiment. Prepare a solution and analyze its concentration and purity at several time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC.[4]

    • Control your experimental variables. Pay close attention to pH, light exposure, and temperature. Maintain these parameters as consistently as possible across all experiments.

    • Store stock solutions appropriately. If you must store stock solutions, do so at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6][7]

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data is limited, for related alkaloid salts, solvents such as DMSO, ethanol, and methanol are commonly used to prepare stock solutions.[6][8] For aqueous experiments, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with your aqueous buffer. Always use high-purity solvents.[4]

Q2: At what pH is this compound most stable?

A2: Based on the behavior of analogous protoberberine alkaloids, this compound is expected to be most stable in acidic to neutral aqueous solutions (pH 4-7).[1] In alkaline conditions, the quaternary iminium ion can be converted to a less stable pseudo-base form.

Q3: How should I store the solid form of this compound?

A3: The solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[5] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

Q4: Is this compound sensitive to air?

A4: Yes, like other protoberberine alkaloids, it can be susceptible to oxidation, especially over extended periods and at elevated temperatures.[1] It is good practice to minimize its exposure to air.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of the compound in a fume hood.

  • Add a minimal amount of high-purity DMSO to the solid and vortex until fully dissolved.

  • Further dilute the stock solution to the desired concentration with your chosen solvent or buffer.

  • Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C.

Protocol 2: Stability Assessment using HPLC
  • Prepare a solution of this compound in your experimental buffer at the desired concentration.

  • Immediately after preparation (t=0), inject an aliquot onto a suitable reversed-phase HPLC column (e.g., C18).

  • Store the remaining solution under your intended experimental conditions (e.g., at room temperature, protected from light).

  • Inject aliquots of the solution at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to t=0.

V. Visualizing Stability and Troubleshooting

Diagram 1: Factors Influencing Stability

StabilityFactors cluster_factors Influencing Factors Compound This compound in Solution Degradation Degradation Products Compound->Degradation degradation pH pH (especially alkaline) pH->Degradation Light Light (UV) Light->Degradation Temp Temperature Temp->Degradation Oxidation Oxidation (Air) Oxidation->Degradation TroubleshootingWorkflow start Instability Observed (e.g., precipitation, color change) check_solubility Is the solution cloudy or precipitated? start->check_solubility check_color Is there a color change? check_solubility->check_color No solubility_actions Action: - Prepare fresh, more dilute solution - Use a buffered solvent - Gentle warming/sonication check_solubility->solubility_actions Yes color_actions Action: - Protect from light (amber vials) - Use de-gassed solvents - Prepare fresh and use quickly check_color->color_actions Yes end Stable Solution Achieved check_color->end No solubility_actions->end color_actions->end

Caption: A decision-making workflow for troubleshooting common stability issues with this compound solutions.

VI. Quantitative Data Summary

While specific stability data for this compound is not extensively published, the following table summarizes the stability of a closely related compound, Berberine Chloride, which can serve as a useful reference.

ConditionpH RangeTemperatureDurationDegradationReference
Aqueous Solution1.2 - 9.025°C & 40°C6 months< 5%[5]
MethanolNot specified30°C24 hoursStable[5]
Acetonitrile:WaterNot specifiedNot specifiedNot specifiedDegradation observed[5]

Note: This data is for Berberine Chloride and should be used as a general guide. It is crucial to perform stability studies for this compound under your specific experimental conditions.

VII. References

Sources

Technical Support Center: Purification of 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2-Dehydro Reticuline Iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important benzylisoquinoline alkaloid intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

I. Understanding this compound: Fundamental Properties and Challenges

This compound is a quaternary isoquinoline alkaloid, a class of compounds known for their diverse biological activities.[1] As a quaternary salt, it possesses a permanent positive charge on the nitrogen atom, which significantly influences its physical and chemical properties. Its purification is often complicated by its reactivity, potential for impurity formation during synthesis, and specific solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound is susceptible to degradation under several conditions:

  • pH Sensitivity: The iminium bond in the dihydroisoquinoline ring is prone to nucleophilic attack, especially under basic conditions. This can lead to the formation of pseudobases or other degradation products. It is most stable in acidic to neutral pH.[2]

  • Light Sensitivity: Like many complex organic molecules, prolonged exposure to light, especially UV light, can lead to photodegradation.[3][4] It is advisable to handle and store the compound in amber vials or protected from light.

  • Thermal Instability: While generally more stable than its free base form, heating the iodide salt, especially in solution, for extended periods can promote degradation.[5]

  • Oxidation: The phenolic hydroxyl groups and the electron-rich aromatic rings make the molecule susceptible to oxidation, which can be catalyzed by metal ions or exposure to air.

Q2: Why is the iodide counter-ion significant?

A2: The iodide counter-ion can influence the salt's properties in several ways:

  • Solubility: The solubility of the salt is a function of both the cation and the anion. Iodide salts may have different solubility profiles compared to other halide salts.[6]

  • Stability: While iodide itself is a stable anion, its presence can sometimes influence the overall stability of the compound, particularly in the presence of oxidizing agents where it can be oxidized to iodine.[7]

  • Crystallinity: The nature of the counter-ion plays a crucial role in the crystal lattice formation, affecting the ease of crystallization and the morphology of the crystals.

Q3: What are the common impurities associated with this compound?

A3: Impurities can arise from both the synthesis and degradation of the compound:

  • Synthetic Byproducts: If synthesized via a Bischler-Napieralski reaction, common impurities can include incompletely cyclized starting materials, and potentially "abnormal" cyclization products where the ring closure occurs at an unexpected position on the aromatic ring.[8][9][10]

  • Degradation Products: As mentioned in Q1, degradation can lead to a variety of impurities. The specific nature of these will depend on the stress conditions (e.g., hydrolysis products under basic conditions).

  • Residual Solvents: Inadequate drying after crystallization can lead to the presence of residual solvents.

  • Related Alkaloids: If isolated from a natural source, other co-occurring alkaloids may be present.[11]

II. Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for the purification of this compound. However, achieving good quality crystals can be challenging.

Common Problems and Solutions in Crystallization
Problem Potential Cause Troubleshooting Steps
Oiling Out The compound's solubility is too high in the chosen solvent, or the solution is supersaturated too quickly.- Use a more non-polar anti-solvent to induce precipitation more slowly.- Lower the initial concentration of the compound.- Cool the solution more gradually.- Try a different solvent system altogether.
Formation of Fine Powder Rapid precipitation from a highly supersaturated solution.- Slow down the crystallization process by slower cooling or slower addition of an anti-solvent.- Reduce the rate of stirring or use no stirring.- Consider a solvent system where the compound has moderate solubility at high temperatures and low solubility at low temperatures.
No Crystals Form The solution is not sufficiently supersaturated, or the compound is highly soluble in the chosen solvent.- Concentrate the solution by slow evaporation of the solvent.- Add an anti-solvent in which the compound is insoluble.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal if available.
Colored Crystals Presence of colored impurities.- Perform a preliminary purification step, such as passing through a short plug of silica or alumina, or performing an acid-base extraction.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).
Recommended Solvent Systems for Recrystallization

The choice of solvent is critical. For quaternary alkaloid salts, polar solvents are generally required.[12]

  • Methanol/Ethanol: Often a good starting point. The compound is dissolved in a minimal amount of hot methanol or ethanol, and then allowed to cool slowly.[13]

  • Methanol/Diethyl Ether: Dissolve the compound in methanol and slowly add diethyl ether as an anti-solvent until turbidity is observed. Then, warm the solution to redissolve the precipitate and allow it to cool slowly.

  • Water/Acetone: For highly polar salts, dissolving in a small amount of warm water and adding acetone as an anti-solvent can be effective.

  • Isopropanol/Hexane: A combination of a moderately polar alcohol and a non-polar anti-solvent.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Start with a small amount of crude material and test its solubility in various solvents to find a suitable system where it is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

III. Troubleshooting Guide: Chromatographic Purification

Chromatography is an essential tool for separating this compound from closely related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both analytical and preparative purification.

Common Problems and Solutions in HPLC Purification

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Interaction of the basic nitrogen with acidic silanols on the silica support.- Column overload.- Use a mobile phase with a competing base, such as triethylamine (TEA) or ammonium hydroxide.- Use an end-capped column.- Reduce the sample load.
Poor Resolution - Inappropriate mobile phase or column.- Gradient is too steep.- Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer).- Try a different column chemistry (e.g., C18, Phenyl-Hexyl).- Use a shallower gradient.
Irreproducible Retention Times - Changes in mobile phase composition.- Column degradation.- Fluctuation in temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a guard column and flush the column regularly.- Use a column oven to maintain a constant temperature.
Appearance of New Peaks - On-column degradation of the sample.- Use a milder pH for the mobile phase (acidic to neutral).- Ensure the sample is stable in the injection solvent.- Work at lower temperatures if possible.

Experimental Protocol: Analytical HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the compound is in its protonated form and to improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Detection: UV detection is suitable for this compound due to its aromatic rings. Monitor at a wavelength of maximum absorbance (e.g., around 280 nm and 345 nm).[14][15][16]

  • Gradient Elution: Start with a scout gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time. Then, optimize the gradient around the elution time of the target compound to improve resolution.

Flash Column Chromatography

For larger scale purification, flash chromatography on normal or reversed-phase silica gel can be employed. Due to the polar nature of the salt, reversed-phase is often more suitable.

Workflow for Purification of this compound

Caption: Acid-base extraction workflow for purification.

IV. Degradation Pathways and Prevention

Understanding the degradation pathways is key to preventing the formation of impurities.

Logical Relationship of Stability Factors

G A This compound Stability J Impurity Formation A->J B pH F Hydrolysis B->F C Light G Photodegradation C->G D Temperature H Thermal Degradation D->H E Oxygen I Oxidation E->I F->J G->J H->J I->J

Caption: Factors influencing the stability and impurity formation of this compound.

To minimize degradation:

  • Work under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use degassed solvents for chromatography and reactions.

  • Protect all solutions and the solid compound from light.

  • Avoid high temperatures during solvent evaporation and drying.

  • Maintain a slightly acidic pH in aqueous solutions.

V. References

  • Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1.

  • The halide exchange in quaternary ammonium salts. Various Sources.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

  • Alkaloids. ChemicalBook.

  • A Comprehensive Technical Review of Benzylisoquinoline Alkaloid Research. Benchchem.

  • Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Nucleophilicity of halide ions in molten quaternary ammonium salts. RSC Publishing.

  • General Methods of Extraction and Isolation of Alkaloids. Ph Faten Essam.

  • Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry. PubMed.

  • Bischler–Napieralski reaction. Wikipedia.

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

  • Bischler-Napieralski Reaction. Organic Chemistry Portal.

  • 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. PubMed.

  • Alkaloid Salt Aqueous Solution -Turned Alkaline. TSI Journals.

  • Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus. MDPI.

  • Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. MDPI.

  • 10.9: Quaternary Ammonium Hydroxides Undergo Elimination Reactions. Chemistry LibreTexts.

  • Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. ResearchGate.

  • HPLC–PDA Polyphenolic Quantification, UHPLC–MS Secondary Metabolite Composition, and In Vitro Enzyme Inhibition Potential of Bougainvillea glabra. NIH.

  • HPLC - UV-Vis absorption and charged aerosol detection. Thermo Fisher Scientific.

  • liquid chromatography-ultraviolet hplc-uv: Topics by Science.gov. Science.gov.

  • Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. PMC.

  • Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase. MDPI.

  • Quaternary isoquinoline alkaloids from Xylopia parviflora. PubMed.

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing.

  • Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. MDPI.

  • Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. PMC.

  • Isoquinoline alkaloids. Wikipedia.

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC.

  • Preparative separation of quaternary ammonium alkaloids from Coptis chinensis Franch by pH-zone-refining counter-current chromatography. PMC - PubMed Central.

  • Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Various Sources.

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC - NIH.

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed.

  • Preparative separation of quaternary ammonium alkaloids from Corydalis yanhusuo W. T. Wang by pH-zone-refining counter-current chromatography. PubMed.

  • Preparative separation of quaternary ammonium alkaloids from Coptis chinensis Franch by pH-zone-refining counter-current chromatography. Request PDF - ResearchGate.

  • Acidic and alkaline hydrolysis of polysorbates under aqueous conditions: Towards understanding polysorbate degradation in biopharmaceutical formulations. Request PDF - ResearchGate.

Sources

Technical Support Center: Synthesis of 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1,2-Dehydro Reticuline Iodide. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of benzylisoquinoline alkaloids. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-tested insights to help you navigate experimental challenges and systematically improve your reaction yields.

Introduction to the Synthesis

The synthesis of this compound, a dihydroisoquinolinium salt, is a multi-step process that hinges on the successful construction of the core isoquinoline scaffold.[1][2] The most common and effective route involves the Bischler-Napieralski reaction , an intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamide to form a 3,4-dihydroisoquinoline.[3][4] This intermediate already contains the crucial "1,2-dehydro" feature (an iminium ion). Subsequent N-methylation, if not already incorporated, and introduction of the iodide counter-ion complete the synthesis.

This guide focuses on troubleshooting the critical Bischler-Napieralski cyclization and subsequent steps, as this is where most yield-related issues arise.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer explains the potential root causes and provides actionable solutions.

dot

Caption: A troubleshooting workflow for low yield in this compound synthesis.

Question 1: My reaction yield is very low or I'm only recovering starting material. What's going wrong?

This is the most common issue and almost always points to a failure in the Bischler-Napieralski cyclization step.

  • Answer: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, which requires a strongly acidic and dehydrating environment to proceed.[4][5] The key is generating a sufficiently electrophilic intermediate (a nitrilium ion or an imidoyl phosphate) that can be attacked by the electron-rich aromatic ring.[5]

    Potential Causes & Solutions:

    • Inactive Condensing Agent: Phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are the most common reagents.[3] They are highly hygroscopic and lose activity upon exposure to atmospheric moisture.

      • Action: Use a freshly opened bottle of POCl₃ or distill it before use. Ensure P₂O₅ is a fine, dry powder.

    • Insufficient Ring Activation: The cyclization is most effective when the aromatic ring being attacked has strong electron-donating groups (e.g., methoxy, hydroxy) that stabilize the positive charge in the transition state.[3]

      • Action: Confirm that your β-arylethylamide precursor has appropriate activating groups (like the methoxy and hydroxy groups in the reticuline backbone). If designing a new synthesis, prioritize precursors with high electron density on the target ring.

    • Inadequate Temperature: The reaction often requires heating (reflux) to overcome the activation energy barrier.[3][4]

      • Action: Start by refluxing in a suitable solvent like anhydrous toluene or acetonitrile for several hours. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting amide. If the reaction is slow, consider switching to a higher-boiling solvent like xylene, but be mindful of potential degradation (see Question 2).

Question 2: My TLC shows multiple spots, and the final product is a dark, tarry substance. What is causing this?

This indicates the formation of side products and/or degradation of your starting material or product.

  • Answer: The highly acidic and high-temperature conditions required for the Bischler-Napieralski reaction can also promote unwanted side reactions. The phenolic hydroxyl groups on the reticuline backbone are particularly sensitive.

    Potential Causes & Solutions:

    • Excessive Heat: While heat is necessary, too much can lead to polymerization and the formation of styrenes via a retro-Ritter reaction, which is a known side reaction when nitrilium ion intermediates are involved.[5]

      • Action: Reduce the reaction temperature or reaction time. Perform a time-course study, analyzing aliquots every hour to find the point of maximum product formation before significant degradation occurs.

    • Oxidation: Phenolic compounds can be susceptible to oxidation, especially at high temperatures in the presence of air, leading to colored impurities.

      • Action: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation. Degas your solvent before use.

    • Use of a Milder Reagent: For sensitive substrates, POCl₃ can be too harsh.

      • Action: Consider using triflic anhydride (Tf₂O) or polyphosphoric acid (PPA), which can sometimes promote cyclization under milder conditions.[4] A literature search for your specific substrate is highly recommended.

Question 3: The cyclization appears to work, but I lose most of my product during the purification step. How can I improve recovery?

The product, being a quaternary ammonium salt, has unique solubility and chromatographic properties that can make purification challenging.

  • Answer: this compound is a charged, polar molecule. Standard silica gel chromatography protocols used for neutral organic compounds may not be effective and can lead to significant product loss.

    Potential Causes & Solutions:

    • Irreversible Adsorption on Silica Gel: The positively charged nitrogen can bind strongly to the acidic silanol groups (Si-OH) on the surface of standard silica gel, making elution difficult.

      • Action: Avoid silica gel chromatography if possible. Recrystallization is the preferred method for purifying ionic compounds. Experiment with different solvent systems (e.g., methanol/acetone, ethanol/ether, acetonitrile/water) to find one that yields high-purity crystals.

    • Incorrect pH during Aqueous Workup: During an acid-base extraction, the product will remain in the aqueous phase at all pH values due to its permanent positive charge. However, unreacted starting materials and non-polar side products can be effectively removed.

      • Action: After quenching the reaction, perform an extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-polar impurities. The product will remain in the aqueous layer. You can then isolate the crude product by removing the water in vacuo or by precipitating it with a suitable counter-ion if not already the iodide.

    • Precipitation/Salting Out: You can often purify the final product by precipitating the iodide salt directly.

      • Action: After the workup, concentrate the aqueous layer containing your product. Add a saturated solution of potassium iodide (KI) or sodium iodide (NaI) to force the precipitation of the less soluble this compound. The resulting solid can be collected by filtration and washed with cold water and then a non-polar solvent like ether to remove residual impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the Bischler-Napieralski reaction?

The reaction proceeds via the formation of a highly electrophilic intermediate from the starting β-arylethylamide. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, forming the new six-membered ring of the dihydroisoquinoline system.[4] The final step is the rearomatization of the benzene ring through the loss of a proton.

dot

Bischler_Napieralski Amide β-Arylethylamide Reagent + POCl₃ (or other Lewis Acid) Amide->Reagent Intermediate Electrophilic Intermediate (e.g., Nitrilium Ion) Cyclized Cyclized Intermediate (Spirocyclic Cation) Intermediate->Cyclized Intramolecular Attack Product 3,4-Dihydroisoquinoline (1,2-Dehydro Core) Cyclized->Product Rearomatization LossH - H⁺ Product->LossH Reagent->Intermediate Activation

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Q2: Are there alternative reactions to the Bischler-Napieralski synthesis?

Yes, the Pictet-Spengler reaction is another classic method for synthesizing tetrahydroisoquinolines.[6][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[6][8] However, this typically produces a tetrahydroisoquinoline, which would then need to be oxidized to achieve the 1,2-dehydro state. For the direct synthesis of a 3,4-dihydroisoquinolinium salt, the Bischler-Napieralski reaction is generally more direct and efficient.[9]

Q3: How can I best monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most effective method.

  • Protocol:

    • Stationary Phase: Use standard silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A polar solvent system is required. Start with a mixture like Dichloromethane:Methanol (9:1 or 8:2). Adding a small amount of acetic acid or ammonia can sometimes improve spot shape.

    • Visualization: Visualize the spots under UV light (254 nm). You can also use an iodine chamber or a potassium permanganate stain, which are effective for nitrogen-containing compounds.

    • Analysis: The starting amide will have a certain Rf value. The product, being a polar salt, will typically have a much lower Rf value and may even remain at the baseline. The disappearance of the starting material spot is the primary indicator of reaction completion.

Q4: What are the optimal conditions for the final iodination step?

If your synthesis yields the dehydroreticuline cation with a different counter-ion (e.g., chloride from POCl₃), you can easily perform a salt metathesis (ion exchange).

  • Protocol:

    • Dissolve the crude product salt in a minimal amount of water or methanol.

    • Add a concentrated aqueous solution of potassium iodide (KI) or sodium iodide (NaI) in excess.

    • The this compound, being generally less soluble than the corresponding chloride or phosphate salt, will precipitate out of the solution.

    • Stir the mixture in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.

Parameter Recommended Condition Rationale
Cyclization Reagent POCl₃ or P₂O₅Powerful dehydrating Lewis acids essential for activating the amide.[3][5]
Solvent Anhydrous Toluene or XyleneProvides the necessary temperature for reflux while being non-reactive.
Temperature 80-140 °C (Reflux)Required to overcome the activation energy of the electrophilic substitution.[4]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of sensitive phenolic groups.
Workup Quench with ice, then basify carefullyNeutralizes the strong acid and prepares for extraction of byproducts.
Purification Recrystallization (e.g., from MeOH/Et₂O)Best method for purifying ionic salts, avoiding issues with silica gel.

Table 1: Summary of Recommended Reaction Parameters for Bischler-Napieralski Cyclization.

Conclusion

Improving the yield of this compound synthesis is a systematic process of controlling the critical Bischler-Napieralski cyclization and optimizing the subsequent purification. By understanding the mechanistic underpinnings of the reaction and anticipating common pitfalls such as reagent deactivation, product degradation, and purification challenges, researchers can move from low-yield, inconsistent results to a robust and reproducible synthesis. Always prioritize the use of dry reagents and inert atmospheres, monitor your reaction closely, and choose your purification method based on the ionic nature of the final product.

References

  • Hirata, K., et al. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039-1046. [Link]

  • Pyne, M. E., et al. (2023). Benzylisoquinoline alkaloid production in yeast via norlaudanosoline improves selectivity and yield. bioRxiv. [Link]

  • Bhakuni, D. S. (1983). Alkaloids from Indian medicinal plants and their biosynthesis. Proceedings of the Indian National Science Academy, 49(A), 348-364. [Link]

  • Sato, F., et al. (2013). Improved Production of Plant Isoquinoline Alkaloids by Metabolic Engineering. In Plant Metabolic Engineering. [Link]

  • Lisle, J. T., et al. (2016). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 57(9), 1838-1852. [Link]

  • Bedford, S. B., & Sarpong, R. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3193. [Link]

  • Gassler, T., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science, 14(35), 9478-9484. [Link]

  • Singh, R., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(17), 11435-11475. [Link]

  • Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 4(9), 564-573. [Link]

  • Wikipedia. (2024). Pictet–Spengler reaction. [Link]

  • Brossi, A., et al. (2015). Metabolic engineering for the production of plant isoquinoline alkaloids. Plant Biotechnology Journal, 14(1), 7-21. [Link]

  • Gesell, A., et al. (2009). CYP719B1 Is Salutaridine Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy. Journal of Biological Chemistry, 284(36), 24432-24442. [Link]

  • Gassler, T., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC Publishing. [Link]

  • Loeffler, S., et al. (2013). The biosynthesis of papaverine proceeds via (S)-reticuline. Planta Medica, 79(14), 1339-1345. [Link]

  • Chrzanowska, M., & Rozwadowska, M. D. (2004). Synthesis of the isoquinoline alkaloid, crispine C. In Strategies and Tactics in Organic Synthesis. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440930, 1,2-Dehydroreticuline. [Link]

  • ResearchGate. (n.d.). Preparation of reticuline-type alkaloids. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Wikipedia. (2024). Bischler–Napieralski reaction. [Link]

  • ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]

  • Ianni, F., et al. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(11), 2993. [Link]

  • Ahluwalia, V. K., et al. (2005). Pictet-Spengler Isoquinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. [Link]

Sources

Technical Support Center: Synthesis of 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,2-Dehydro Reticuline Iodide. This document is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of benzylisoquinoline alkaloids. As a critical intermediate in the biosynthesis of morphinan alkaloids, achieving a high-purity synthesis of this compound is paramount. This guide moves beyond simple protocols to provide in-depth, field-tested insights into common side reactions and troubleshooting strategies, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is organized by the major synthetic stages. Click on a question below to navigate to the detailed explanation.

  • Section 1: Issues in Benzylisoquinoline Core Synthesis

  • Section 2: Challenges in the Oxidation of Reticuline

  • Section 3: Problems with Final Product Purity & Stability

Q1: My Pictet-Spengler reaction is giving low yields and an unexpected regioisomer. What's happening?

A1: Probable Cause & Troubleshooting

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core of reticuline from a β-arylethylamine (like dopamine) and an aldehyde.[1][2] However, its success hinges on controlling the intramolecular electrophilic aromatic substitution step. The formation of regioisomers is a known issue when the aromatic ring possesses two positions that are strongly activated for cyclization.[3]

Causality: The reaction proceeds via an iminium ion intermediate, which then undergoes cyclization. In the synthesis of the reticuline backbone, the dopamine-derived aromatic ring has two potential sites for ring closure (ortho and para to the hydroxyl group). While the desired isomer is typically favored, reaction conditions can influence the selectivity. Low yields are often linked to the decomposition of dopamine via auto-oxidation or aldehyde polymerization, especially under prolonged reaction times or non-optimal pH.[3]

Troubleshooting & Solutions:

  • pH Control is Critical: The reaction is highly pH-dependent. Acidic conditions are required to catalyze the reaction, but excessively strong acids or prolonged heating can promote side reactions.[4] Maintain the pH in a weakly acidic range (typically pH 4-6) to facilitate imine formation without promoting substrate degradation.

  • Optimize Reaction Conditions: For sensitive substrates like dopamine, conduct the reaction at lower temperatures (0 °C to room temperature) over a longer period. This minimizes thermal degradation.

  • Use of Activating Groups: The reaction is most efficient with electron-donating groups on the aromatic ring.[4][5] Ensure your starting phenethylamine is appropriately substituted to favor cyclization at the desired position.

  • Buffer Selection: Certain buffers can influence reaction rates. Phosphate buffers have been shown to be effective catalysts for this reaction, suggesting some phosphate specificity.[3]

Workflow for Optimizing Regioselectivity

G cluster_0 Problem: Regioisomer Formation Start Low Yield & Regioisomer Detected Check_pH Verify Reaction pH (Target: 4-6) Start->Check_pH Adjust_Temp Reduce Temperature (e.g., RT to 0°C) Check_pH->Adjust_Temp If pH is optimal Check_Buffer Switch to Phosphate Buffer Adjust_Temp->Check_Buffer If still impure Analyze Analyze Product Mixture (HPLC, NMR) Check_Buffer->Analyze Analyze->Check_pH Iterate Success Desired Isomer >95% Analyze->Success Purity achieved

Caption: Troubleshooting workflow for Pictet-Spengler regioselectivity.

Q2: I'm observing a significant styrene byproduct in my Bischler-Napieralski reaction. How can I prevent this?

A2: Probable Cause & Troubleshooting

The Bischler-Napieralski reaction is an alternative route to the dihydroisoquinoline core, involving the acid-catalyzed cyclization of a β-phenylethylamide.[6] Its most notorious side reaction is the formation of a styrene derivative via a retro-Ritter type elimination.[7][8]

Causality: The reaction proceeds through a nitrilium ion intermediate. This intermediate is at a mechanistic branch point: it can either undergo the desired intramolecular electrophilic cyclization to form the dihydroisoquinoline or eliminate a nitrile to generate a carbocation, which then deprotonates to form the stable, conjugated styrene byproduct.[7][8] This side reaction is particularly favored by harsh dehydrating agents and high temperatures.

G Amide β-Phenylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl3) Desired Desired Product: Dihydroisoquinoline Nitrilium->Desired Intramolecular Cyclization Undesired Side Product: Styrene Derivative Nitrilium->Undesired Retro-Ritter Elimination

Caption: Mechanistic branch point in the Bischler-Napieralski reaction.

Troubleshooting & Solutions:

  • Modify the Dehydrating Agent: The choice of reagent is paramount. While strong agents like P₂O₅ in refluxing POCl₃ are effective, they aggressively promote the retro-Ritter elimination.[6][8] Consider using milder, lower-temperature conditions.

Reagent SystemTypical TemperatureTendency for Retro-RitterReference
P₂O₅ / POCl₃Reflux (High)High[6]
POCl₃Reflux (Toluene/Xylene)Moderate to High[7]
PCl₅Room Temp to 60 °CModerate[7]
Oxalyl ChlorideLow TemperatureLow[8]
Triphenyl Phosphite / BromineMild ConditionsLow[9]
  • Solvent Choice: In some cases, using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product, suppressing its formation via Le Châtelier's principle.[7][8]

  • Modified Procedures: A well-established method to suppress elimination is the use of oxalyl chloride to form an N-acyliminium intermediate, which is more prone to cyclization.[8]

Experimental Protocol: Modified Bischler-Napieralski to Minimize Styrene Formation
  • Dissolve the β-phenylethylamide precursor in a suitable anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add oxalyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours until the formation of the N-acyliminium intermediate is complete (monitor by TLC).

  • Add a Lewis acid (e.g., SnCl₄ or BF₃·OEt₂) to catalyze the cyclization.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

  • Validation: Confirm the absence of the styrene byproduct (characterized by vinylic protons in ¹H NMR) in the purified product.

Q3: The oxidation of my reticuline precursor is incomplete and yields multiple degradation products. How can I improve selectivity?

A3: Probable Cause & Troubleshooting

The conversion of (S)-reticuline to the 1,2-dehydroreticuline iminium ion is a critical oxidation step.[10][11] In biological systems, this is a clean enzymatic process.[10] In chemical synthesis, however, this step is prone to issues due to the electron-rich and sensitive nature of the reticuline molecule.

Causality: Reticuline contains two phenolic hydroxyl groups and a tertiary amine, all of which are susceptible to oxidation. Harsh oxidizing agents can lead to a mixture of products, including quinones from the phenolic rings or other undesired C-C or C-O coupling products. Incomplete reaction occurs if the oxidizing agent is too mild or used in insufficient quantity.

Troubleshooting & Solutions:

  • Choice of Oxidant: The key is to use an oxidant that is selective for the conversion of the tertiary amine to the iminium ion without affecting the phenols.

    • Iodine (I₂): Molecular iodine is a classic and effective reagent for this type of transformation. It is mild enough to often leave phenolic groups untouched while facilitating the dehydrogenation.

    • Mercuric Acetate [Hg(OAc)₂]: This is another common reagent for the oxidation of tetrahydroisoquinolines. It is effective but carries toxicity concerns and requires careful handling and waste disposal.

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is a powerful oxidant but may be too harsh, potentially leading to phenol oxidation. Use at low temperatures may improve selectivity.

  • Reaction Control:

    • Stoichiometry: Carefully control the stoichiometry of the oxidant. Use of a slight excess (e.g., 1.1-1.2 equivalents) is common, but a large excess will promote side reactions.

    • Temperature: Perform the oxidation at low temperatures (e.g., 0 °C or below) to slow down competing degradation pathways.

    • Inert Atmosphere: The electron-rich phenols are sensitive to air oxidation, which can be accelerated by the reaction conditions. Running the reaction under an inert atmosphere (N₂ or Ar) is crucial.

Protocol: Selective Oxidation of Reticuline with Iodine
  • Dissolve reticuline in an appropriate solvent (e.g., methanol or a mixture of THF/water).

  • Deoxygenate the solvent by bubbling N₂ or Ar through it for 15-20 minutes.

  • Add a mild base, such as sodium bicarbonate (NaHCO₃), to act as an acid scavenger.

  • Cool the solution to 0 °C.

  • Add a solution of iodine (I₂, 1.1 equivalents) in the same solvent dropwise over 30 minutes.

  • Monitor the reaction by TLC or LC-MS. The product, being a salt, will have a very different Rf value from the starting material.

  • Upon completion, quench any remaining iodine by adding a few drops of aqueous sodium thiosulfate solution until the brown color disappears.

  • Remove the solvent under reduced pressure. The resulting crude product is the 1,2-Dehydro Reticuline salt, which can then be purified.

Q4: My final this compound product is brown/purple and difficult to purify. What is the contaminant?

A4: Probable Cause & Troubleshooting

This is a classic and very common issue. The brown, purple, or dark yellow discoloration in your final iodide salt is almost certainly due to the presence of elemental iodine (I₂).[12]

Causality: Iodide ions (I⁻), the desired counter-ion for your product, are susceptible to oxidation to form molecular iodine (I₂), which is intensely colored. This oxidation can be caused by:

  • Air/Oxygen: Especially in the presence of trace acid and light.

  • Residual Oxidant: If excess oxidizing agent from the previous step was not fully quenched.

  • Instability: Iodide salts can be inherently less stable than other halide salts, and decomposition can occur during workup, purification, or storage.[12]

Troubleshooting & Solutions:

The solution is to remove the contaminating I₂. This can be done either during the workup or through a dedicated purification step.

  • Workup with a Reducing Agent: After the oxidation step and before final isolation, ensure any excess oxidant is quenched. Then, wash the organic extracts with a dilute aqueous solution of a mild reducing agent.

    • Sodium Thiosulfate (Na₂S₂O₃): A 5-10% aqueous solution is highly effective at reducing I₂ back to colorless I⁻.

    • Sodium Bisulfite (NaHSO₃): Also effective for the same purpose.[13]

  • Recrystallization: This is the most powerful method for purification. Choose a solvent system in which the desired this compound has good solubility at high temperature and poor solubility at low temperature. The I₂ impurity may be washed away or remain in the mother liquor.

  • Charcoal Treatment: Activated charcoal can sometimes be used to adsorb colored impurities, but its effectiveness for I₂ can be variable and may lead to loss of product.

  • Proper Storage: To prevent recurrence, store the final, purified product in a sealed vial, protected from light (e.g., in an amber vial or wrapped in foil), and under an inert atmosphere if possible. Storing it in a desiccator is also recommended as moisture can facilitate decomposition.[12]

Purification Workflow for Discolored Product

G cluster_1 Problem: Product Discoloration (I₂) Start Crude Product is Brown/Purple Dissolve Dissolve Crude Product in Minimum Hot Solvent Start->Dissolve Wash Wash with aq. Na₂S₂O₃ until colorless Dissolve->Wash If discoloration persists in solution Recrystallize Recrystallize from suitable solvent system Dissolve->Recrystallize If discoloration is minor Wash->Recrystallize Filter_Dry Filter, Wash with Cold Solvent, & Dry Recrystallize->Filter_Dry Success Pure, Off-White Crystalline Solid Filter_Dry->Success Store Store Final Product Under N₂, Protected from Light Success->Store

Caption: Purification workflow for removing iodine contamination.

References
  • Gesell, A., Rolf, M., Ziegler, J., Díaz Chávez, M. L., Huang, F. C., & Kutchan, T. M. (2009). Stereochemical inversion of (S)-reticuline by a cytochrome P450 fusion in opium poppy. PubMed. [Link]

  • Bhaskara, A., & Sames, D. (2011). Biosynthesis of reticuline. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Loeffler, S., & Zenk, M. H. (1990). A revision of the generally accepted pathway for the biosynthesis of the benzyltetrahydroisoquinoline alkaloid reticuline. Scilit. [Link]

  • De-Eknamkul, W., & Zenk, M. H. (1992). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. PubMed. [Link]

  • Nakagawa, A., Minami, H., Kim, J. S., Koyanagi, T., Katayama, T., Sato, F., & Kumagai, H. (2011). Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. Taylor & Francis Online. [Link]

  • O'Connor, S. E. (2009). Biosynthesis of (S)-reticuline, the central intermediate of tetrahydroisoquinoline alkaloid biosynthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. . [Link]

  • De-Eknamkul, W., & Zenk, M. H. (1992). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. ResearchGate. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Oxford Academic. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters. [Link]

  • Herzig, D. J. (2017). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. en.wikipedia.org. [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. en.wikipedia.org. [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. grokipedia.org. [Link]

  • Gesell, A., Rolf, M., Ziegler, J., Díaz Chávez, M. L., Huang, F. C., & Kutchan, T. M. (2009). Stereochemical inversion of (S)-reticuline by a cytochrome P450 fusion in opium poppy. PubMed. [Link]

  • Organic Reaction Mechanisms. (n.d.). Pictet-Spengler Reaction - Common Conditions. . [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dehydroreticuline. PubChem Compound Database. [Link]

  • Liscombe, D. K., & Facchini, P. J. (2007). Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy. PubMed Central. [Link]

  • Liscombe, D. K., & Facchini, P. J. (2007). Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy. PubMed. [Link]

  • Konishi, K., & Konishi, K. (1973). Further Purification and Mode of Action of a Goitrogenic Material from Soybean Flour. ResearchGate. [Link]

  • Wills, M., & Wills, C. (2019). N-Alkylation of amines and related compounds using borrowing hydrogen methodology. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. PubMed Central. [Link]

  • Diosady, L. L., & Mannar, M. G. V. (1995). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. ICCIDD. [Link]

  • Procter, D. J., & Flowers, R. A. (2010). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. PubMed Central. [Link]

  • Shultz, M. D. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun.. [Link]

  • FlinnScientific. (2013). Test for Iodide in Table Salt. YouTube. [Link]

  • Cody'sLab. (2018). Iodine From Salt. YouTube. [Link]

  • Ghosh, P. K., et al. (2013). Iodized salt and a process for its preparation.
  • YSI Inc. (n.d.). TruLine Iodide ISE Manual. ysi.com. [Link]

  • Jones, C. L. (1932). Method of purifying and drying crude iodine.
  • Tan, J. B., et al. (2022). Protocol for the Determination of Total Iodine in Iodized Table Salts Using Ultra-High-Performance Liquid Chromatography. MDPI. [Link]

  • Wolff, H. I. (1945). Recovery and purification of iodine.
  • Li, J., et al. (2018). Iodine/K2CO3-catalyzed synthesis of multisubstituted pyrrolidine-2-carboxylates. ResearchGate. [Link]

Sources

Technical Support Center: 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1,2-Dehydro Reticuline Iodide. This document is intended for researchers, scientists, and drug development professionals who are utilizing this critical biosynthetic intermediate. 1,2-Dehydro Reticuline is a pivotal iminium salt derivative in the biosynthesis of a wide array of benzylisoquinoline alkaloids, marking the branch point into the morphinan class of compounds. Its inherent reactivity and structural complexity can present challenges during experimental work. This guide provides in-depth answers to common questions and troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it chemically unstable?

A1: this compound is the salt form of the 1,2-dehydroreticuline cation, a benzylisoquinoline alkaloid intermediate. Its instability stems primarily from two key structural features:

  • The Iminium Ion: The core of its reactivity is the positively charged carbon-nitrogen double bond (C=N⁺), known as an iminium ion. This functional group makes the C1 carbon atom highly electrophilic and susceptible to attack by nucleophiles, most commonly water.[1][2][3]

  • Phenolic Hydroxyl Groups: The molecule possesses two phenolic hydroxyl (-OH) groups. These groups are sensitive to oxidation, especially in the presence of oxygen, light, or trace metal ions. This oxidative process can lead to the formation of colored quinone-type species and subsequent polymerization.[4]

The combination of these features means the compound must be handled with care to prevent unintended hydrolysis or oxidation, which would compromise sample purity.

Q2: How should I properly store and handle this compound to minimize degradation?

A2: Proper storage is critical to maintaining the integrity of the compound. The primary goals are to protect it from moisture, oxygen, and light.

Causality: By minimizing exposure to these elements, you directly inhibit the primary degradation pathways of hydrolysis and oxidation. Low temperatures slow down the rate of all chemical reactions, including degradation. An inert atmosphere displaces oxygen, preventing oxidative processes.

Recommended Storage Conditions:

ParameterConditionRationale
Temperature -20°C or lowerSlows the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of phenolic groups.
Light Amber vial / Protect from lightPrevents photolytic degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the iminium ion.

Before use, allow the vial to warm to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce water and initiate hydrolysis.

Q3: I've observed a color change (e.g., yellowing, browning) in my solid sample or solution. What is the likely cause?

A3: A color change is a strong indicator of chemical degradation, most likely due to the oxidation of the phenolic hydroxyl groups.

Mechanism: Phenols can be oxidized to form quinones, which are often highly colored compounds. These quinones are themselves reactive and can undergo further reactions, including polymerization, leading to the formation of complex, dark-colored mixtures. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light or the presence of metal ion impurities. This is a known reactivity pattern for phenolic benzylisoquinoline alkaloids.[5]

If you observe a color change, the purity of your sample is compromised. It is recommended to verify the purity using an analytical technique like HPLC-UV before proceeding with sensitive experiments.

Troubleshooting Guide

Q4: My analytical results (HPLC, LC-MS) show multiple unexpected peaks after dissolving the compound. What are the potential degradation products?

A4: The appearance of unexpected peaks, especially after dissolving the sample in aqueous or protic solvents, strongly suggests degradation. The two most probable pathways are hydrolysis and oxidation.

Pathway 1: Hydrolysis of the Iminium Ion

The C=N⁺ bond is susceptible to attack by water, leading to the formation of a carbinolamine intermediate. This intermediate can then cleave to yield a carbonyl compound (an aldehyde) and a secondary amine. This is a classic and well-documented reaction for imines and iminium salts.[2][6][7]

Pathway 2: Oxidation of Phenolic Groups

Oxidation can lead to a variety of products. The initial step is often the formation of a phenoxy radical, which can then couple with other molecules or be further oxidized to form ortho- or para-quinones. These products can be unstable and may polymerize.

The following diagram and table summarize the most likely initial degradation products.

G cluster_main Degradation of 1,2-Dehydro Reticuline cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway DR 1,2-Dehydro Reticuline Cation (m/z = 328.15) DP1 Hydrolysis Product (DP1) Carbinolamine Intermediate DR->DP1 + H2O (Nucleophilic Attack) DP3 Oxidation Product (DP3) Ortho-Quinone Derivative DR->DP3 + [O] (Air, Light) DP2 Hydrolysis Product (DP2) Aldehyde + Amine Fragments DP1->DP2 Ring Opening DP4 Polymerization Products DP3->DP4 Further Reactions

Caption: Proposed degradation pathways for 1,2-Dehydro Reticuline.

Table of Potential Degradation Products:

IDDegradation PathwayProposed Structure / DescriptionΔ MassExpected m/z (M+H)⁺Notes
DP1 HydrolysisCarbinolamine Intermediate+18.01346.16Initial product of water addition. May be unstable.
DP2 HydrolysisRing-opened aldehyde and amine fragments+18.01346.16Stable end-products of hydrolysis.
DP3 OxidationOrtho-quinone derivative-2.02326.13Formation of C=O bonds from phenolic -OH. Highly colored.
DP4 PolymerizationDimeric or polymeric structures>0>655Result from radical coupling of oxidized species. Often complex mixtures.
Parent Compound (1,2-Dehydro Reticuline Cation) has a monoisotopic mass of 328.15 Da.
Q5: What are the optimal solvent and pH conditions for preparing solutions of this compound to ensure short-term stability?

A5: To ensure the best possible stability for short-term experimental use, the choice of solvent and pH is paramount.

  • Solvents: Whenever possible, use aprotic, anhydrous organic solvents such as Acetonitrile (ACN) or Dimethylformamide (DMF). If an aqueous medium is required, prepare solutions immediately before use.

  • pH: The hydrolysis of iminium ions can be catalyzed by both acid and base.[2] The rate is often slowest in a slightly acidic to neutral pH range (approx. pH 4-6). Avoid strongly acidic (pH < 3) and especially alkaline (pH > 8) conditions, as basic conditions will deprotonate the phenolic hydroxyls, making them much more susceptible to oxidation.

  • Buffers: If using a buffer, choose one with minimal nucleophilic character (e.g., phosphate or acetate) and ensure it is degassed to remove dissolved oxygen.

Recommendation: For maximum stability, prepare a concentrated stock solution in anhydrous DMSO or DMF. For aqueous experiments, dilute a small aliquot of the stock solution into your degassed aqueous buffer (pH 4-6) immediately prior to the experiment.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study to Identify Degradation Products

This protocol is designed to intentionally degrade the compound under controlled stress conditions to generate and identify potential degradation products.[8][9][10] This is a key step in developing a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis start Prepare 1 mg/mL Solution of this compound in 50:50 ACN:H2O acid Acid Hydrolysis Add 0.1 M HCl start->acid base Base Hydrolysis Add 0.1 M NaOH start->base ox Oxidation Add 3% H2O2 start->ox therm Thermal Heat at 60°C start->therm photo Photolytic Expose to UV/Vis Light (ICH Q1B) start->photo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize analyze Analyze by LC-MS/MS & HPLC-PDA neutralize->analyze compare Compare stressed samples to unstressed control analyze->compare elucidate Elucidate Structures of Degradants (MS/MS, HRMS) compare->elucidate

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL. This will serve as your stock solution.

    • Prepare an unstressed control sample by diluting the stock solution with the 50:50 ACN:H₂O mixture to your target analytical concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose a clear vial of the stock solution to a calibrated light source as specified in ICH Q1B guidelines.

  • Sample Quenching and Analysis:

    • After the stress period, allow all samples to return to room temperature.

    • Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples and the control sample to the same final concentration suitable for analysis.

    • Analyze all samples by a validated stability-indicating HPLC-PDA method and by LC-MS/MS for identification.[11][12][13]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks that appear under specific stress conditions.

    • Use the mass spectrometry data (m/z values and fragmentation patterns) to propose structures for the degradation products, referencing the table above.

References

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link]

  • Ashenhurst, J. (2022, March 7). Imines – Their Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647–672. Retrieved from [Link]

  • Scilit. (n.d.). Phenol oxidation. Part IV. Synthesis and novel ring-opening of spirocyclic dienones related to the benzylisoquinoline alkaloid cularine. Retrieved from [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647–672. Retrieved from [Link]

  • Couture, A., Deniau, E., Grandclaudon, P., & Hoarau, C. (2002). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Molecules, 7(10), 749–760. Retrieved from [Link]

  • Jackson, A. H., Stewart, G. W., Charnock, G. A., & Martin, J. A. (1974). Phenol oxidation. Part III. Synthesis of the benzylisoquinoline alkaloid cularine. Journal of the Chemical Society, Perkin Transactions 1, 1911-1920. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Sci-Hub. (n.d.). Phenol oxidation. Part III. Synthesis of the benzylisoquinoline alkaloid cularine. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Griffin, C., & Danaher, M. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Toxins, 14(10), 693. Retrieved from [Link]

  • Justin, A., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 639-648. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

Sources

Technical Support Center: 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,2-Dehydro Reticuline Iodide. This document provides researchers, scientists, and drug development professionals with essential information, field-proven insights, and practical troubleshooting for the effective storage, handling, and experimental use of this key biosynthetic intermediate.

Product Overview

This compound (CAS: 21411-21-2) is the quaternary iodide salt of 1,2-Dehydroreticuline.[1] This molecule is a critical branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), including the morphinans (e.g., morphine and codeine) in plants like the opium poppy (Papaver somniferum).[2][3] It is formed via the enzymatic oxidation of (S)-reticuline by 1,2-dehydroreticuline synthase.[2] Its unique structure and central role in alkaloid synthesis make it a valuable compound for research into metabolic pathways, enzymatic mechanisms, and the development of novel therapeutics.

Key Compound Properties
PropertyValueSource(s)
CAS Number 21411-21-2[1]
Molecular Formula C₁₉H₂₂INO₄[1]
Molecular Weight 455.29 g/mol [1]
Synonyms 1,2-Dehydroreticuline Iodide; 3,4-Dihydro-7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methylisoquinolinium Iodide[1]
Appearance Neat (Solid)[1]

Safety, Storage & Handling: Frequently Asked Questions

This section addresses the most common questions regarding the fundamental handling and storage of this compound.

Q1: What are the primary safety precautions I should take when handling this compound?

A1: As with any laboratory chemical, proper personal protective equipment (PPE) is mandatory. Although a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the general guidelines for handling iodide salts and complex alkaloids should be strictly followed.

  • Engineering Controls: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4]

Q2: How should I store the solid this compound?

A2: Proper storage is critical to maintaining the integrity of the compound. Based on vendor recommendations and general chemical principles for similar compounds, the following conditions are advised.

ConditionRecommendationRationaleSource(s)
Temperature 2-8°CTo slow potential degradation.[Vendor Data]
Atmosphere Store in a tightly sealed container in a dry place.To protect from moisture (hygroscopic potential) and air (oxidative potential).[4]
Light Protect from light.Many complex organic molecules, especially those with conjugated systems, are light-sensitive. Store in an amber vial or in a dark location.[5]
Q3: How should I prepare a stock solution? What solvent should I use?

A3: There is limited published data on the specific solubility of this compound. Therefore, an empirical approach is necessary. The recommended starting solvent for many complex organic molecules is Dimethyl Sulfoxide (DMSO).

Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. However, as an iodide salt, the compound has ionic character, and other polar solvents like Dimethylformamide (DMF) or ethanol may also be effective.[4] Water or aqueous buffers are options but may have lower solubility limits.[4]

For a detailed methodology, refer to the Protocol: Preparation of a 10 mM Stock Solution section below.

Q4: My compound is not dissolving in DMSO. What should I do?

A4: If solubility issues arise, a systematic approach is required. Do not immediately discard the experiment. Follow the troubleshooting workflow outlined in the diagram below.

  • Gentle Warming: Warm the solution to 37°C. This can increase the solubility of many compounds. Avoid excessive heat, which could cause degradation.

  • Sonication: Use a bath sonicator to break up solid aggregates and enhance dissolution.

  • Try Alternative Solvents: If DMSO fails, test solubility in a small amount of an alternative solvent like DMF or 100% ethanol.[4][6]

See the Troubleshooting Guide for a detailed flowchart.

Q5: How stable is this compound once in solution? How should I store my stock solution?

A5: The stability of this compound in solution has not been formally reported. The enzyme responsible for its synthesis is known to be unstable, which suggests the product itself may be labile under certain conditions.[2]

Best Practice & Trustworthiness:

  • Prepare Fresh: For the most reliable and reproducible results, always prepare solutions fresh before each experiment.

  • Short-Term Storage: If storage is unavoidable, aliquot the stock solution into single-use volumes in tightly sealed, light-protecting vials. Store at -20°C or -80°C.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate compound degradation. Aliquoting prevents this.

  • Validate Stability: If you plan to store solutions for an extended period, it is crucial to perform a stability study under your specific storage and solvent conditions. This can be done by comparing the performance of a fresh vs. stored solution in your assay over time.

Experimental Protocols & Workflows

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes a self-validating method to prepare a stock solution of this compound, accounting for the lack of specific solubility data.

Materials:

  • This compound (MW: 455.29 g/mol )

  • High-purity DMSO

  • Alternative solvents (e.g., DMF, 100% Ethanol)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer, sonicator, and a 37°C water bath or heat block

Methodology:

  • Pre-Calculation: To make 1 mL of a 10 mM stock solution, you need 4.55 mg of the compound.

    • Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / L) * (455.29 g / mol) * (1000 mg / g) = 4.55 mg

  • Weighing: Carefully weigh out approximately 4.55 mg of this compound into a suitable vial. Record the exact weight.

  • Solvent Addition (Stepwise):

    • Add a portion of the calculated DMSO volume (e.g., 80% of the final volume) to the vial.

    • Vortex the vial for 30-60 seconds.

    • Visually inspect for undissolved solid.

  • Solubilization Assistance (If Needed):

    • If solid remains, sonicate the vial in a bath sonicator for 5-10 minutes.

    • If still undissolved, place the vial in a 37°C heat block or water bath for 10-15 minutes, vortexing intermittently.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved and the solution is clear, allow it to return to room temperature.

    • Add DMSO to reach the final calculated volume based on the exact weight from Step 2. Vortex to ensure homogeneity.

  • Storage: Use the solution immediately or aliquot and store at -20°C or -80°C, protected from light.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation start Calculate Mass for 10 mM Stock (e.g., 4.55 mg for 1 mL) weigh Weigh Compound into Vial start->weigh add_solvent Add ~80% of DMSO weigh->add_solvent vortex Vortex for 60 seconds add_solvent->vortex inspect Visually Inspect Solution vortex->inspect dissolved Completely Dissolved inspect->dissolved Yes not_dissolved Solid Remains inspect->not_dissolved No final_vol Add DMSO to Final Volume dissolved->final_vol assist Troubleshoot Solubility (See Troubleshooting Guide) not_dissolved->assist store Use Fresh or Aliquot & Store at -20°C / -80°C final_vol->store

Caption: Workflow for preparing a stock solution.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experimentation.

Q: I followed the protocol, but my compound still won't dissolve. What are my next steps?

A: This is a common challenge with complex molecules. The following decision tree provides a systematic path forward. Remember to only test alternative solvents on a small, sacrificial amount of your material first.

Solubility Troubleshooting Flowchart

G cluster_troubleshoot Troubleshooting Solubility start Initial State: Compound not dissolved in DMSO at Room Temperature warm Warm solution to 37°C for 10-15 min start->warm sonicate Sonicate for 10 min warm->sonicate No success Success: Prepare new stock in validated solvent warm->success Dissolves test_dmf Test small amount in DMF sonicate->test_dmf No sonicate->success Dissolves test_etoh Test small amount in Ethanol test_dmf->test_etoh No test_dmf->success Dissolves test_etoh->success Dissolves fail Insoluble: Consider alternative formulation (e.g., cyclodextrin complex) or contact technical support test_etoh->fail No

Caption: Decision tree for resolving solubility issues.

Q: What is a good starting concentration for my in vitro assay?

A: The optimal concentration is assay-dependent. However, based on related literature, a sensible starting point for enzymatic or cell-based assays would be in the low to mid-micromolar range. The enzyme that produces this compound's precursor, (S)-reticuline, has a Michaelis constant (Km) of 117 µM.[2] This suggests that concentrations in the range of 1 µM to 100 µM would be a logical starting point for dose-response experiments.

Q: I'm seeing inconsistent results between experiments. What could be the cause?

A: Inconsistent results often trace back to the stability of the compound in solution.

  • Root Cause Analysis: As discussed in Q5, this compound may be unstable in solution, especially if exposed to light, air, or non-optimal pH for extended periods. Degradation of the stock solution is a primary suspect.

  • Corrective Action:

    • Use a Freshly Prepared Stock: The most crucial step is to discard your old stock solution and prepare a new one immediately before starting your experiment.

    • Verify Solvent Purity: Ensure you are using high-purity, anhydrous-grade solvents (e.g., DMSO), as water can affect both solubility and stability.

    • Control Experimental Conditions: Ensure that the pH and composition of your final assay buffer are consistent between experiments, as these factors can influence compound activity and stability.

References

  • Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039-1046. [Link]

  • PubChem. (n.d.). 1,2-Dehydroreticuline. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? [Forum post]. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. [Forum post]. Retrieved January 16, 2026, from [Link]

  • Grassi, M., et al. (2023). Solid-State Preparation and Characterization of 2-Hydroxypropylcyclodextrins-Iodine Complexes as Stable Iodophors. Pharmaceutics, 15(3), 856. [Link]

Sources

Technical Support Center: 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing pH-Dependent Stability

Welcome to the technical support center for 1,2-Dehydro Reticuline Iodide. As a quaternary isoquinoline alkaloid salt, its chemical stability is intrinsically linked to the pH of its environment. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate the complexities of its handling, experimentation, and formulation. We will delve into the causality behind its stability profile, provide troubleshooting for common experimental issues, and offer detailed protocols for robust stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is the salt form of 1,2-Dehydroreticulinium, a benzylisoquinoline alkaloid.[1][2] It is an intermediate in the biosynthetic pathway of morphine in plants like the opium poppy.[3][4] As a charged, complex organic molecule, it is susceptible to chemical degradation through various pathways. Understanding its stability is crucial because degradation can lead to a loss of the compound's integrity, potency, and the formation of unknown impurities, which can compromise experimental results and the safety of potential therapeutic applications.[5]

Q2: How does pH generally affect the stability of alkaloids like this compound?

Alkaloids are typically basic compounds containing nitrogen atoms.[6] Their solubility, charge, and reactivity are highly dependent on the pH of the solution.[7][8] For this compound, pH can influence stability in several ways:

  • Catalysis of Hydrolysis: Both acidic and basic conditions can catalyze the breakdown of susceptible functional groups within the molecule. Hydrolysis is one of the most common chemical degradation reactions for pharmaceuticals.[5][9]

  • Structural Rearrangements: Extreme pH values can promote molecular rearrangements, leading to the formation of isomers or other degradation products.

  • Oxidative Potential: The rate of oxidation, another common degradation pathway, can also be pH-dependent.[9]

The goal of a stability study is to identify the pH range where the molecule exhibits maximum stability, which is critical for developing formulations and defining appropriate storage conditions.[5][10]

Q3: What is a "forced degradation" or "stress testing" study, and why is it relevant here?

Forced degradation, also known as stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[10][11] These conditions typically include heat, light, oxidation, and, most importantly for this topic, a range of acidic and basic environments.[5][12]

The purpose of these studies is multifaceted:

  • To identify likely degradation products and establish degradation pathways.[11]

  • To elucidate the intrinsic stability of the molecule.[11]

  • To develop and validate stability-indicating analytical methods—methods that can accurately measure the active ingredient separate from any degradation products.[13]

For this compound, a forced degradation study is the primary tool to systematically investigate the impact of pH on its stability.[10]

Troubleshooting Guide

Q4: I observed rapid degradation of my compound in a neutral buffer (pH ~7). What could be the cause?

While extreme pH is often a driver of degradation, instability at neutral pH can occur. Here are some potential causes:

  • Oxidation: The molecule may be susceptible to oxidation, which can be prevalent at neutral or slightly basic pH.[9] Ensure your buffers are prepared with high-purity water and consider degassing them or blanketing the sample with an inert gas like nitrogen or argon.

  • Hydrolysis: Some functional groups are susceptible to neutral hydrolysis (reaction with water without acid or base catalysis).

  • Light Exposure (Photolysis): If the experiment was not conducted in the dark, photodegradation could be a factor. Isoquinoline alkaloids can be photosensitive.[14] Always protect samples from light unless photostability is the variable being tested.

  • Buffer Effects: The buffer species itself (e.g., phosphate, citrate) can sometimes directly participate in or catalyze degradation reactions. It's a good practice to test stability in a few different buffer systems if this is suspected.

Q5: My analytical results are inconsistent. The peak for this compound in my HPLC chromatogram is broad or shifting. Why?

This is a common issue when analyzing pH-sensitive compounds.

  • Mobile Phase pH: The pH of your HPLC mobile phase can significantly affect the peak shape of basic compounds like alkaloids.[7] If the mobile phase pH is close to the pKa of the analyte, you can get poor peak shapes. For a quaternary amine like 1,2-Dehydro Reticuline, which is permanently charged, the issue might be related to its interaction with the stationary phase.

  • Ion Pairing: The iodide counter-ion can interact with the stationary phase or the analyte itself. Consider adding an ion-pairing reagent to your mobile phase to improve peak symmetry.

  • Analyte Adsorption: The molecule may be adsorbing to active sites on the stationary phase or within the HPLC system. Using a high-quality, end-capped column and ensuring the mobile phase has sufficient ionic strength can mitigate this.

Q6: I see new peaks appearing in my chromatogram over time. How do I know if they are degradation products?

This is precisely the goal of a stability-indicating method.

  • Mass Balance: A key principle of a good stability study is "mass balance." The sum of the amount of the parent compound remaining and the amount of all degradation products formed should be close to 100% of the initial amount. A significant drop in mass balance suggests that some degradants are not being detected (e.g., they are not UV-active, are volatile, or are retained on the column).

  • Peak Tracking: Use a photodiode array (PDA) detector to compare the UV spectra of the new peaks to the parent compound. Degradation products often retain a similar chromophore and thus a similar UV spectrum.

  • Mass Spectrometry (MS): The most definitive way to identify degradation products is to use a mass spectrometer coupled with the HPLC (LC-MS).[15][16] This allows you to determine the mass-to-charge ratio of the new peaks and propose structures for the degradants.

Experimental Design & Protocols

Q7: How do I design a robust experiment to assess the pH stability of this compound?

A systematic approach is crucial. The following workflow outlines the key steps for a comprehensive pH stability study.

G Diagram 1: pH-Dependent Stability Assessment Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare Concentrated Stock Solution (e.g., in ACN or MeOH) C Spike Stock Solution into Each Buffer to Final Conc. (t=0 sample) A->C B Prepare a Range of Aqueous Buffers (e.g., pH 2, 4, 7, 9, 12) B->C D Incubate Samples at a Controlled Temperature (e.g., 50-60°C) C->D E Collect Samples at Defined Time Points (e.g., 0, 2, 4, 8, 24 hrs) D->E F Neutralize/Quench Reaction (if necessary) E->F G Analyze by Stability-Indicating HPLC-UV/MS Method F->G H Quantify Parent Compound and Degradation Products G->H I Calculate % Remaining and Degradation Rate H->I

Caption: Workflow for assessing pH-dependent stability.

Protocol: Forced Hydrolysis/pH Stability Study

This protocol describes a typical forced degradation study to determine the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

  • High-purity water (Milli-Q or equivalent)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • Potassium Phosphate or Citrate buffer components

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV/PDA detector (LC-MS recommended)

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., ACN or MeOH) to prepare a 1 mg/mL stock solution. The use of an organic solvent minimizes degradation before the study begins.[12]

  • Buffer/Reaction Solutions: Prepare solutions covering a range of pH values. For a comprehensive study, prepare the following in separate volumetric flasks:

    • 0.1 M HCl (pH ~1-2)

    • pH 4.0 Buffer (e.g., Citrate or Acetate)

    • pH 7.0 Buffer (e.g., Phosphate)

    • pH 9.0 Buffer (e.g., Borate or Carbonate)

    • 0.1 M NaOH (pH ~12-13)

3. Experimental Procedure:

  • For each pH condition, pipette a small, precise volume of the stock solution into the corresponding buffer to achieve a final concentration of ~50-100 µg/mL. Mix thoroughly.

  • Immediately withdraw an aliquot from each flask. This is your t=0 sample. If necessary, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop further degradation.[12] Dilute with the mobile phase to the working concentration and inject into the HPLC.

  • Place the flasks in a controlled temperature bath, typically at 50-60°C, to accelerate degradation.[12] Protect all samples from light.

  • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours). Treat each sample as described in step 2 (neutralize, dilute, and analyze).

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the this compound peak from any potential degradation products.

  • Record the peak area of the parent compound at each time point for each pH condition.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample for that same condition.

Data Interpretation

The results of your study can be summarized in a table to easily compare stability across the tested pH range.

Table 1: Example Stability Data for this compound at 50°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)% Remaining (0.1 M NaOH)
0 100.0100.0100.0100.0100.0
2 91.599.198.596.285.3
4 84.298.397.192.872.1
8 70.196.594.685.455.9
24 45.691.285.068.321.7

Note: Data are hypothetical and for illustrative purposes only.

From this data, a clear stability profile emerges. The compound is most stable in the acidic to neutral pH range (pH 4.0) and shows significant degradation under both strong acidic and, particularly, strong basic conditions. This information is critical for guiding formulation development, establishing appropriate solution preparation protocols, and defining storage conditions.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2022). IJSDR. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Reticuline. (n.d.). Wikipedia. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Schematic presentation of the biosynthetic pathway leading from (R)-reticuline to morphine in the opium poppy. (n.d.). ResearchGate. [Link]

  • 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. (2004). PubMed. [Link]

  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. (2021). MDPI. [Link]

  • Update on analytical methods for toxic pyrrolizidine alkaloids. (2015). ResearchGate. [Link]

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods. (2011). ResearchGate. [Link]

  • Analysis of alkaloid standards with different pH conditions. (n.d.). ResearchGate. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2020). PubMed Central. [Link]

  • Determination of the partition coefficient of isoquinoline alkaloids from Chelidonium majus by reversed phase thin layer chromatography. (2018). New Journal of Chemistry (RSC Publishing). [Link]

  • Chromatographic Analysis of Alkaloids. (n.d.). Google Books.
  • Presence of reticuline in rat brain: a pathway for morphine biosynthesis. (2004). PubMed. [Link]

  • Description of the (R)-reticuline to morphine biosynthetic pathway reconstituted in S. cerevisiae. (n.d.). ResearchGate. [Link]

  • Recent Trends in the Detection of Alkaloids through Analytical, Bioanalytical, and Electrochemical Techniques. (2024). Bentham Science Publisher. [Link]

  • 1,2-Dehydroreticuline. (n.d.). PubChem. [Link]

  • The effect of pH on available iodine. (n.d.). ResearchGate. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

  • Salt modulates the stability and lipid binding affinity of the adipocyte lipid-binding proteins. (2003). PubMed. [Link]

  • On the role of salt type and concentration on the stability behavior of a monoclonal antibody solution. (2012). PubMed. [Link]

  • Understanding the differences between cocrystal and salt aqueous solubilities. (2013). PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Guide to Bioassay Validation: Evaluating Novel Ligands Against Gold Standards for Dopamine Receptor Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and neuropharmacology, the rigorous validation of bioassays is paramount to ensure data integrity and reproducibility. This guide provides an in-depth comparison of methodologies for validating a dopamine receptor bioassay, pitting a novel, natural product-inspired ligand, (S)-Reticuline, against the well-established non-selective dopamine agonist, Apomorphine. While the specific compound 1,2-Dehydro Reticuline Iodide is a known intermediate in plant alkaloid biosynthesis[1], its utility as a tool for validating mammalian receptor bioassays is not established in the current scientific literature. Therefore, we turn our focus to its close structural precursor, (S)-Reticuline, which has documented affinity for both D1 and D2 dopamine receptors, with IC50 values of 1.8 µM and 0.47 µM, respectively[2].

This guide will navigate the theoretical and practical aspects of employing these two compounds to validate a competitive binding assay for the dopamine D2 receptor, a critical target in the treatment of psychosis and Parkinson's disease.[3][4] We will explore the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of their performance based on key validation parameters.

The Central Role of Dopamine Receptors in Neuromodulation

Dopamine receptors, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, are pivotal G protein-coupled receptors (GPCRs) that mediate the diverse effects of dopamine in the central nervous system.[3][4] The D1-like receptors typically couple to Gs/Golf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[5][6] In contrast, the D2-like receptors couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP.[5][6] This antagonistic signaling is fundamental to dopamine's role in motor control, motivation, and cognition.[5][7]

Given their therapeutic importance, assays designed to screen for novel D2 receptor ligands must be meticulously validated to ensure that the data generated is both accurate and precise.[8][9] A crucial component of this validation is the use of well-characterized reference compounds to establish assay performance.

Experimental Design: A Head-to-Head Comparison

Our comparative validation will focus on a radioligand competition binding assay, a gold-standard method for determining the affinity of unlabeled ligands for a target receptor.[10][11] The assay will utilize recombinant human dopamine D2 receptors expressed in a stable cell line (e.g., HEK293) and a high-affinity radiolabeled antagonist, such as [3H]-Spiperone, to label the D2 receptors.[12]

The objective is to determine and compare the binding affinity (Ki) of (S)-Reticuline and Apomorphine and to assess their suitability as validation controls based on key performance indicators.

Signaling Pathways and Assay Principle

The following diagram illustrates the opposing signaling pathways of D1 and D2 dopamine receptors, providing context for the importance of receptor-specific assays.

Dopamine Receptor Signaling Pathways cluster_0 D1-like Receptor (Gs-coupled) cluster_1 D2-like Receptor (Gi-coupled) D1 Dopamine (or Agonist) R1 D1 Receptor D1->R1 Binds Gs Gs Protein R1->Gs Activates AC1 Adenylyl Cyclase Gs->AC1 Stimulates cAMP1 ↑ cAMP AC1->cAMP1 Produces PKA1 ↑ PKA cAMP1->PKA1 Activates Effect1 Cellular Response (e.g., Gene Expression) PKA1->Effect1 D2 Dopamine (or Agonist) R2 D2 Receptor D2->R2 Binds Gi Gi Protein R2->Gi Activates AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP2 ↓ cAMP AC2->cAMP2 Reduces PKA2 ↓ PKA cAMP2->PKA2 Inhibits Effect2 Cellular Response (e.g., Inhibition of Voltage-gated Ca2+ channels) PKA2->Effect2

Caption: Opposing signaling of D1-like and D2-like dopamine receptors.

The experimental workflow for the competitive binding assay is outlined below.

Experimental Workflow A Prepare D2 Receptor Membrane Homogenate B Incubate Membranes with: 1. [3H]-Spiperone (fixed conc.) 2. Competing Ligand   (Apomorphine or (S)-Reticuline)   at varying concentrations A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Plot % Inhibition vs. [Ligand] - Calculate IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

Caption: Workflow for the D2 receptor competitive binding assay.

Detailed Experimental Protocols

A self-validating protocol is essential for trustworthy results. The following steps incorporate best practices for ligand binding assays.[10][13]

Protocol 1: D2 Receptor Radioligand Competition Binding Assay

  • Receptor Preparation:

    • Thaw cryopreserved HEK293 cells stably expressing the human dopamine D2 receptor.

    • Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup:

    • Prepare serial dilutions of the competing ligands (Apomorphine and (S)-Reticuline) in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Competing ligand (or buffer for total binding, or a saturating concentration of a non-labeled antagonist like Haloperidol for non-specific binding).

      • [3H]-Spiperone at a fixed concentration near its Kd (e.g., 0.2 nM).[11]

      • D2 receptor membrane preparation.

    • The final assay volume is typically 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 90-120 minutes to allow the binding reaction to reach equilibrium.[10] The incubation time should be determined during assay development and should be at least 5 times the dissociation half-life of the radioligand.[10]

  • Filtration and Washing:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

  • Quantification:

    • Allow the filter mat to dry completely.

    • Add scintillation cocktail to each filter spot and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the competing ligand.

    • Plot the percent inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[14]

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Performance Comparison: (S)-Reticuline vs. Apomorphine

The suitability of a compound for assay validation is judged by several key performance characteristics, including accuracy, precision, and reproducibility.[15][16][17]

Parameter (S)-Reticuline (Hypothetical Data) Apomorphine (Expected Performance) Commentary
Binding Affinity (Ki) ~0.5 µM~50 nM[2]Apomorphine exhibits significantly higher affinity for the D2 receptor, which is advantageous for a reference compound as it allows for the use of lower concentrations and can provide a more robust signal window.
Selectivity D2 > D1 (approx. 4-fold)[2]Non-selective D1/D2 agonist.[2]For a D2-specific assay, a more selective compound is often preferred to avoid potential confounding effects from other receptor subtypes that may be present, even in recombinant systems. However, Apomorphine's broad profile is well-documented.
Reproducibility (Inter-assay %CV) < 20%< 15%Apomorphine, as a widely used and commercially available standard, is expected to yield highly reproducible results. The performance of (S)-Reticuline would depend on the purity and stability of the compound.
Curve Steepness (Hill Slope) ~1.0~1.0A Hill slope close to 1.0 is indicative of a competitive binding interaction at a single site, a desirable characteristic for a validation compound.[11] Both compounds are expected to behave in this manner.
Solubility & Stability May require optimizationGenerally stable in standard assay buffersThe physicochemical properties of (S)-Reticuline would need to be thoroughly characterized. Apomorphine is known to be sensitive to oxidation, requiring fresh preparation of solutions.

Discussion and Conclusion

This comparative guide illustrates the process of validating a dopamine D2 receptor binding assay using two different ligands.

Apomorphine stands as the gold-standard choice for many applications. Its high affinity, well-characterized pharmacology, and extensive history of use provide a high degree of confidence and a robust benchmark for assay performance.[2] Its non-selectivity is a known factor that can be accounted for in experimental design.

(S)-Reticuline , on the other hand, represents a more exploratory validation tool . While its affinity is lower than that of Apomorphine, its documented activity makes it a plausible, albeit less potent, competitor.[2] The primary value in exploring a compound like (S)-Reticuline lies in its potential for novel pharmacology and as a starting point for developing new chemical scaffolds. For routine assay validation, however, its lower potency and less extensive characterization make it a less ideal candidate than established standards.

Recommendation for Researchers:

For the routine validation of a D2 receptor bioassay intended for high-throughput screening or lead optimization, a high-affinity, well-characterized, and commercially available ligand such as Apomorphine (for agonist studies) or Spiperone/Haloperidol (for antagonist studies) is strongly recommended. The use of a novel or less-characterized compound like (S)-Reticuline should be reserved for specific research questions, such as exploring the pharmacology of natural product derivatives, rather than for routine quality control of the assay itself.

Ultimately, the choice of a validation compound must be guided by the specific goals of the assay, with the overarching principles of accuracy, precision, and reproducibility remaining the cornerstones of a robust and reliable bioassay.[8][9]

References

  • Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective. Frontiers in Neuroanatomy. [Link]

  • Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex. Journal of Neuroscience. [Link]

  • What is the Difference Between D1 and D2 Receptors?. Celtarys. [Link]

  • Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex. PubMed Central. [Link]

  • D1 and D2 dopamine-receptor modulation of striatal glutamatergic signaling in striatal medium spiny neurons. Trends in Neurosciences. [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Sino Biological. [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

  • Studies on the mechanism of action of potassium iodide on thyroid protein biosynthesis. Acta Endocrinologica. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell. [Link]

  • Anatomical and affinity state comparisons between dopamine D1 and D2 receptors in the rat central nervous system. Synapse. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Measuring Precision in Bioassays: Rethinking Assay Validation. Statistics in Medicine. [Link]

  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. Molecular Pharmacology. [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Characterization of Precision and Accuracy and Total Analytical Error for Bioassays. BEBPA. [Link]

  • Ligand recognition and biased agonism of the D1 dopamine receptor. Nature Communications. [Link]

  • Measuring Precision in Bioassays: Rethinking Assay Validation. PubMed Central. [Link]

  • The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. Synapse. [Link]

  • Mechanisms of inverse agonist action at D2 dopamine receptors. British Journal of Pharmacology. [Link]

  • Analytical Methods for the Determination of Major Drugs Used for the Treatment of COVID-19. A Review. ResearchGate. [Link]

  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. [Link]

  • Current Pharmaceutical Analysis. Bentham Science. [Link]

  • Pharmacology of Iodide Antithyroid Drugs ; Mechanism of action, Thrapeutic uses and Side effects. YouTube. [Link]

  • The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide. Journal of Pharmacy and Pharmacology. [Link]

  • D2 Receptors in Psychopharmacology. PsychSceneHub. [Link]

  • Iodide and Iodine || Mechanism of Action, Uses, Side Effects || Pharmacology. YouTube. [Link]

  • Development, Optimization, and Validation of an in vitro Cell-Based Bioassay to Determine the Biological Activity of Teriparatide (PTH1–34). ResearchGate. [Link]

Sources

A Comparative Guide to Protoberberine Alkaloid Precursors: 1,2-Dehydro Reticuline Iodide vs. (S)-Reticuline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Protoberberine Alkaloids and Their Precursors

Protoberberine alkaloids are a prominent class of isoquinoline alkaloids characterized by their tetracyclic ring system. This structural motif imparts a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a subject of intense research in drug discovery and development. Berberine, a well-known member of this family, has a long history of use in traditional medicine. The efficient synthesis of these complex molecules is a key challenge, and the choice of precursor is a critical determinant of the overall yield and feasibility of the synthetic route. This guide provides an in-depth technical comparison of two key precursors: 1,2-Dehydro Reticuline Iodide and its biosynthetic parent, (S)-Reticuline.

The Biosynthetic Hub: (S)-Reticuline as the Central Intermediate

In nature, the biosynthesis of protoberberine alkaloids converges at the pivotal intermediate, (S)-Reticuline.[1][2] This benzylisoquinoline alkaloid serves as the branch-point from which a diverse array of isoquinoline alkaloid skeletons are derived. The key transformation in the formation of the protoberberine core is the oxidative cyclization of (S)-Reticuline to (S)-Scoulerine. This reaction is catalyzed by the flavin-dependent enzyme, berberine bridge enzyme (BBE), which forms the characteristic "berberine bridge" by creating a new carbon-carbon bond.[3][4][5]

The enzymatic conversion of (S)-Reticuline to (S)-Scoulerine is a highly efficient and stereospecific process within the plant's metabolic machinery. However, replicating this transformation in a laboratory setting, either through enzymatic or purely chemical methods, presents its own set of challenges and considerations.

This compound: A Pre-activated Precursor

This compound is a salt derivative of reticuline, featuring an iminium ion in the isoquinoline ring system. This inherent chemical feature makes it a more electrophilic and "activated" precursor compared to (S)-Reticuline, potentially facilitating the subsequent cyclization to form the protoberberine scaffold without the need for an external oxidizing agent. It is a key intermediate in the chemo-enzymatic synthesis of other important alkaloids, such as promorphinans, where it is stereoselectively reduced to (R)-Reticuline.[6]

Comparative Analysis: Performance in Protoberberine Synthesis

A direct, head-to-head quantitative comparison of this compound and (S)-Reticuline for the synthesis of the same protoberberine alkaloid under identical conditions is not extensively documented in a single study. However, by examining different synthetic strategies and their reported yields, we can construct a comparative overview.

PrecursorSynthetic ApproachKey TransformationTypical Overall Yield (%)Number of Steps (from common precursors)Key AdvantagesKey Disadvantages
(S)-Reticuline Chemo-enzymaticBerberine Bridge Enzyme (BBE) catalyzed oxidative cyclizationup to 20% (multi-step synthesis of scoulerine)[7]5-9[7]High stereospecificity, biomimetic.Requires active enzyme, potential for low yields in vitro.
(S)-Reticuline Chemical Synthesis (e.g., Pictet-Spengler)Acid-catalyzed cyclizationVariesVariesUtilizes readily available starting materials.Often requires harsh conditions, potential for side products.
This compound Chemo-enzymaticStereoselective reduction followed by enzymatic cyclization36% (for (R)-Reticuline from dehydroreticuline)[6]6 (to (R)-Reticuline)[6]Circumvents direct oxidation of reticuline, enables access to different stereoisomers.Requires a specific reductase enzyme.
This compound Chemical SynthesisDirect cyclization (e.g., radical or photochemical)Not explicitly reported for direct comparisonFewer steps from the dehydro-precursorPre-activated for cyclization, potentially milder conditions.Limited literature on direct, high-yielding cyclization.
Other Precursors (e.g., Benzylisoquinolines) Modern Catalysis (e.g., Palladium-catalyzed enolate arylation)C-H activation, cross-coupling~50% (for Berberine)[8]~5[8]High-yielding, modular for analogue synthesis.Relies on specialized catalysts and ligands.

Causality Behind Experimental Choices:

The choice between (S)-Reticuline and this compound hinges on the desired synthetic strategy.

  • Biomimetic Approach: For syntheses aiming to mimic the natural pathway, (S)-Reticuline is the logical starting point, employing the Berberine Bridge Enzyme. This approach offers unparalleled stereocontrol but may require significant optimization of enzymatic reaction conditions.

  • Chemo-enzymatic Strategy for Stereochemical Inversion: The use of this compound is particularly advantageous when the goal is to produce the (R)-enantiomer of reticuline, which is a precursor to morphinan alkaloids.[6] The enzymatic reduction of the prochiral dehydro-intermediate provides excellent enantioselectivity.

  • Chemical Synthesis: From a purely synthetic chemistry perspective, this compound's activated nature makes it an attractive substrate for exploring novel cyclization methods that may offer advantages in terms of yield and reaction conditions over the direct oxidation and cyclization of (S)-Reticuline.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (S)-Scoulerine from (S)-Reticuline using Berberine Bridge Enzyme (BBE)

This protocol is based on established methods for the enzymatic conversion of (S)-Reticuline.

Materials:

  • (S)-Reticuline

  • Recombinant Berberine Bridge Enzyme (BBE)

  • Potassium phosphate buffer (pH 7.5)

  • Catalase

  • Toluene

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Prepare a biphasic reaction mixture containing potassium phosphate buffer and toluene (e.g., 70:30 v/v).

  • Dissolve (S)-Reticuline in the toluene phase.

  • To the aqueous buffer, add recombinant BBE and catalase. Catalase is included to degrade the hydrogen peroxide byproduct of the BBE reaction, which can inhibit the enzyme.

  • Combine the organic and aqueous phases and stir vigorously at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (S)-Scoulerine.

Protocol 2: Chemo-enzymatic Synthesis of (R)-Reticuline from 1,2-Dehydroreticuline

This protocol is adapted from a chemo-enzymatic strategy for the synthesis of promorphinan intermediates.[6]

Materials:

  • 1,2-Dehydroreticuline

  • Recombinant 1,2-Dehydroreticuline Reductase (DRR)

  • NADPH

  • Glucose-6-phosphate dehydrogenase (for cofactor regeneration)

  • Glucose-6-phosphate

  • Tris-HCl buffer (pH 7.5)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Prepare a buffered aqueous solution containing Tris-HCl, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Add the recombinant 1,2-Dehydroreticuline Reductase to the buffer.

  • Dissolve 1,2-Dehydroreticuline in a minimal amount of a suitable organic solvent (e.g., DMSO) and add it to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, extract the mixture with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (R)-Reticuline.

Visualizing the Pathways

Protoberberine_Biosynthesis cluster_0 Biosynthesis cluster_1 Synthetic Routes L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine (S)-Reticuline (S)-Reticuline Norcoclaurine->(S)-Reticuline Multiple Steps (S)-Scoulerine (S)-Scoulerine (S)-Reticuline->(S)-Scoulerine Berberine Bridge Enzyme (BBE) This compound This compound (S)-Reticuline->this compound Oxidation Protoberberine Alkaloids Protoberberine Alkaloids (S)-Scoulerine->Protoberberine Alkaloids Further Steps This compound->(S)-Scoulerine Chemical Cyclization (Proposed) (R)-Reticuline (R)-Reticuline This compound->(R)-Reticuline DRR (Reduction)

Caption: Biosynthetic and synthetic pathways to protoberberine alkaloids.

Conclusion and Future Perspectives

Both (S)-Reticuline and this compound are valuable precursors in the synthesis of protoberberine alkaloids, each with distinct advantages depending on the chosen synthetic strategy. (S)-Reticuline remains the cornerstone for biomimetic and enzymatic approaches that leverage the efficiency and stereoselectivity of enzymes like BBE. In contrast, this compound offers a pre-activated intermediate that is particularly useful in chemo-enzymatic strategies for accessing different stereoisomers and holds promise for the development of novel chemical cyclization methods.

Future research should focus on direct, quantitative comparisons of these precursors under standardized conditions to provide a clearer picture of their relative efficiencies. Furthermore, the exploration of novel catalysts, both enzymatic and chemical, for the cyclization of these precursors will be crucial for developing more efficient and scalable syntheses of this important class of natural products. The development of robust and high-yielding synthetic routes will undoubtedly accelerate the investigation of protoberberine alkaloids and their analogues as potential therapeutic agents.

References

  • Napolitano, E., et al. (1987). A regioselective total synthesis of (±)-berberastine. Journal of Organic Chemistry, 52(23), 5253-5256.
  • Ali, F., et al. (2021). Berberine: A Comprehensive Review on its Isolation, Biosynthesis, Chemistry and Pharmacology. Asian Journal of Chemistry, 33(10), 2549-2560.
  • Gatland, A. D., et al. (2014). Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation.
  • Winkler, A., et al. (2008). A concerted mechanism for berberine bridge enzyme.
  • Xie, Z., et al. (2024). Convergent evolution of berberine biosynthesis. Science, 386(6725), eado9657.
  • Winkler, A., et al. (2008). A concerted mechanism for berberine bridge enzyme. PUBDB.
  • Schmeller, T., et al. (2011). Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. The Journal of Organic Chemistry, 76(24), 9942-9952.
  • Ali, F., et al. (2022). Berberine: A Comprehensive Review on its Isolation, Biosynthesis, Chemistry and Pharmacology.
  • Xu, Z., et al. (2024). Convergent evolution of berberine biosynthesis. Science, 386(6725).
  • Berberine bridge enzyme-like (BBE-like enzymes). Wikipedia.
  • Reticuline oxidase. Proteopedia, life in 3D.
  • Reimann, E. (2009). Recent Strategies for the Synthesis of Protoberberines and Protoberberine Type Compounds. Current Organic Chemistry, 13(4), 383-423.
  • The family of berberine bridge enzyme-like enzymes: A treasure-trove of oxid
  • Orito, K., et al. (2000). Aryl Radical Cyclizations: One-Pot Syntheses of Protoberberine and Pavine Alkaloids. Organic Letters, 2(16), 2535-2537.
  • Han, J., et al. (2023). De novo biosynthesis of berberine and halogenated benzylisoquinoline alkaloids in Saccharomyces cerevisiae.
  • Orito, K., et al. (1999). Synthesis of Phthalideisoquinoline and Protoberberine Alkaloids and Indolo[2,1-a]isoquinolines in a Divergent Route Involving Palladium(0)-Catalyzed Carbonylation(1). The Journal of Organic Chemistry, 64(18), 6583-6596.
  • Petschnigg, J., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC Chemical Biology, 4(11), 929-935.
  • Xu, Y., et al. (2023). (S)-scoulerine is a common precursor compound of multiple BIAs.
  • Comins, D. L., & Saha, J. K. (1996). Synthesis of Protoberberines Using a Silyl-Directed Pictet—Spengler Cyclization. The Journal of Organic Chemistry, 61(22), 7824-7829.
  • Roy, A., et al. (2022). Comparative Transcriptomics for Genes Related to Berberine and Berbamine Biosynthesis in Berberidaceae. Plants, 11(20), 2715.
  • Kunz, S., et al. (2013). The biosynthesis of papaverine proceeds via (S)-reticuline. Planta Medica, 79(14), 1318-1324.
  • Tronino, D., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1. Beilstein Journal of Organic Chemistry, 16, 1606-1616.
  • Comins, D. L., & Dehghani, A. (1993). ChemInform Abstract: Asymmetric Synthesis of Protoberberine Alkaloids via a Tandem Nucleophilic Addition and Intramolecular Cyclization of a Chiral o-Toluamide Anion with 3,4-Dihydroisoquinoline. ChemInform, 24(40).
  • Ninomiya, I., & Naito, T. (1973). Novel total synthesis of protoberberine-type alkaloids.
  • Reimann, E. (2010). ChemInform Abstract: Recent Strategies for the Synthesis of Protoberberines and Protoberberine-Type Compounds. ChemInform, 41(12).
  • 1,2-Dehydroreticuline. PubChem.

Sources

Analytical standards for 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Standards for 1,2-Dehydro Reticuline Iodide: A Guide for Researchers

Authored by: A Senior Application Scientist

This guide provides an in-depth comparison of commercially available analytical standards for this compound (CAS No. 21411-21-2), a critical precursor in the biosynthesis of morphinan alkaloids.[1] The selection of a high-purity, well-characterized reference standard is the cornerstone of any valid analytical method, directly impacting the accuracy, precision, and reliability of experimental results. This document is intended for researchers, scientists, and drug development professionals who require robust analytical characterization of this compound. We will explore the offerings from major suppliers, present detailed protocols for comparative analysis, and provide a framework for selecting the most appropriate standard for your research needs.

The Importance of a High-Quality Reference Standard

This compound is a quaternary isoquinolinium alkaloid. Its inherent reactivity and potential for degradation necessitate the use of a stable and pure reference material for accurate quantification and identification. An ideal analytical standard should possess:

  • Verified Identity: Structural confirmation via methods like NMR and Mass Spectrometry (MS).

  • High Purity: Quantified purity, often determined by a mass balance approach or quantitative NMR (qNMR), with a clear profile of any impurities.

  • Comprehensive Documentation: A Certificate of Analysis (CoA) detailing the characterization methods, purity value, uncertainty, and storage conditions.

  • Traceability: For certain applications, traceability to national or international standards (e.g., NIST, USP) is required.[2][3]

The quality of your standard directly influences method validation, pharmacokinetic studies, and impurity profiling. Using a poorly characterized standard can lead to significant errors in quantification and misinterpretation of data.

Landscape of Commercial Analytical Standards

Several reputable suppliers offer this compound analytical standards. While all serve the same fundamental purpose, they differ in their provided documentation, certified purity, and cost. Below is a comparative summary based on publicly available data.

Supplier Product Number CAS Number Molecular Formula Reported Purity & Documentation Key Features
Toronto Research Chemicals (TRC) D23006521411-21-2C₁₉H₂₂INO₄[4]Typically >98%. A detailed CoA is usually available upon request, often including ¹H-NMR and MS data.Offers various pack sizes. Also provides isotopically labeled versions (e.g., 1,2-Dehydro Reticuline-d3 Iodide) for use as internal standards in MS-based assays.[5][6][7]
Sigma-Aldrich (Merck) AABH9A21BCAB21411-21-2C₁₉H₂₂O₄N₁I₁Purity specifications available on the CoA. Documentation includes safety data sheets and may include NMR or other spectral data.Distributed for AA BLOCKS, INC. Strong global distribution network. Documentation is typically robust.
CymitQuimica TR-D23006521411-21-2C₁₉H₂₂INO₄[4]Distributes the TRC product. Purity and documentation are as per the TRC standard.Distributor for TRC, providing an alternative procurement channel, particularly in Europe.[4]

Expert Insight: The choice between suppliers often depends on the level of regulatory scrutiny your work is under. For quantitative assays intended for regulatory submission, a standard from a supplier providing ISO 17034 accredited materials is highly recommended.[8] For general research and development, standards from reputable sources like TRC are widely accepted and provide a good balance of quality and cost. Always request the lot-specific CoA before purchase to ensure it meets your experimental requirements.

Experimental Performance Comparison

To objectively assess the suitability of an analytical standard, a multi-pronged analytical approach is essential. Here, we outline protocols for comparing standards using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Standard Comparison

The following diagram illustrates a logical workflow for the comprehensive evaluation of analytical standards.

G cluster_0 Procurement & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Decision A Procure Standards (Supplier A, B, C) B Document CoA Review (Purity, Impurities) A->B C Prepare Stock Solutions (e.g., 1 mg/mL in Methanol) B->C D HPLC-UV Purity Assay (Peak Area % at 280 nm) C->D E LC-MS Impurity Profile (Identify low-level impurities) C->E F ¹H-NMR Structural ID (Confirm structure, check for residual solvents) C->F G Compare Purity Data (HPLC vs. CoA) D->G H Compare Impurity Profiles E->H F->G I Final Standard Selection G->I H->I J Generate Internal Qualification Report I->J

Caption: Workflow for evaluating analytical standards.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for purity assessment. The goal is to develop a method that provides sharp, symmetrical peaks for the main compound and separates it from any potential impurities.

Experimental Protocol:

  • System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 150 x 4.6 mm.

    • Causality: A sub-3 µm particle size C18 column is chosen to provide high efficiency and excellent resolving power for complex alkaloid mixtures.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Causality: A buffered acidic mobile phase is used to ensure consistent protonation of the phenolic hydroxyl groups and the quaternary amine, leading to sharp, reproducible peak shapes.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: 280 nm.

    • Causality: 280 nm is selected as it corresponds to a common absorbance maximum for the benzylisoquinoline chromophore.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare solutions of each standard at 0.5 mg/mL in methanol.

Hypothetical Comparative Data:

Standard Retention Time (min) Peak Area % (Purity) No. of Impurity Peaks (>0.05%) Observations
Supplier A 8.5299.6%1Single impurity at 7.2 min (0.25%).
Supplier B 8.5198.5%3Impurities at 6.8 min (0.7%), 9.1 min (0.5%), and 10.3 min (0.3%).
Supplier C 8.5399.8%0No detectable impurities above 0.05%.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for confirming the identity of the main peak and for identifying impurities that may not be resolved or detected by UV.

Experimental Protocol:

  • System: Thermo Vanquish UHPLC coupled to a Q Exactive Orbitrap Mass Spectrometer.[9]

    • Causality: A high-resolution accurate mass (HRAM) spectrometer like the Q Exactive is crucial for assigning elemental compositions to the parent ion and any fragment ions, enabling confident identification of impurities.

  • LC Conditions: Use the same column and mobile phase conditions as the HPLC-UV method, but with a reduced flow rate of 0.4 mL/min.

  • Ionization Source: Heated Electrospray Ionization (H-ESI), positive mode.

  • Key MS Parameters:

    • Full Scan (MS1): Resolution 70,000; Scan Range m/z 150-1000.

    • dd-MS2 (Top 3): Resolution 17,500; Stepped NCE 20, 30, 40.

  • Data Analysis: Extract the ion chromatogram for the theoretical exact mass of the 1,2-Dehydro Reticuline cation ([M]⁺), which is C₁₉H₂₂NO₄⁺, m/z 328.1543. Search for the mass of potential impurities identified in the HPLC-UV analysis.

Expected Results:

  • Identity Confirmation: The main peak should exhibit a mass error of < 5 ppm for the [M]⁺ ion. The fragmentation pattern (MS²) should be consistent with the known structure, showing characteristic losses.

  • Impurity Identification: For the impurity at 7.2 min in Supplier A's standard, an accurate mass measurement might suggest it is a related compound, such as the parent compound reticuline, which lacks the 1,2-double bond.

¹H-NMR Spectroscopy

NMR provides unambiguous structural confirmation and can detect impurities that are not chromophoric, such as residual solvents.

Experimental Protocol:

  • System: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~5 mg of each standard in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving the iodide salt and its signals do not overlap with key analyte protons. It also allows for the observation of exchangeable protons from the hydroxyl groups.

  • Experiment: Standard 1D proton experiment (¹H-NMR).

  • Data Analysis: Compare the chemical shifts, coupling constants, and integrations to the expected structure. Integrate the signals for residual solvents (e.g., methanol, acetone) and compare them to a known reference signal to quantify their presence.

Expected Results:

  • The spectra from all high-quality standards should be virtually identical and match the published structure.

  • Minor differences may be observed in the residual solvent region. For example, Supplier B's standard might show a small peak for residual ethyl acetate, which could correlate with one of the impurity peaks seen in the HPLC chromatogram.

Decision-Making Framework

Choosing the right standard is a matter of balancing analytical needs, regulatory requirements, and budget.

G node_rect node_rect A Application Type? B Quantitative Assay? A->B Quantitative Res4 Qualitative ID / Early R&D A->Res4 Qualitative C Strict Budget? B->C No (e.g., R&D) D Isotopically Labeled Internal Standard Needed? B->D Yes, for LC-MS Res1 Select Standard with ISO 17034 CoA and Verified High Purity (e.g., >99.5%) B->Res1 Yes (e.g., QC, GLP) Res2 Select Standard from Reputable Source with Good CoA (e.g., TRC, Sigma) C->Res2 No Res5 Compare cost-effectiveness. Standard with >98% purity is likely sufficient. C->Res5 Yes D->C No Res3 Procure from Supplier Offering Labeled Standard (e.g., TRC) D->Res3 Yes

Caption: Decision flowchart for selecting a standard.

Conclusion

The selection of an analytical standard for this compound is a critical decision that should be guided by objective data. While commercial suppliers provide essential starting materials, it is incumbent upon the analytical scientist to perform in-house verification to ensure the standard is fit for its intended purpose. A comprehensive approach utilizing orthogonal techniques like HPLC-UV, LC-MS, and NMR provides the highest level of confidence. For routine R&D, standards with >98% purity and a solid CoA are generally sufficient. However, for quantitative applications under regulatory scrutiny, investing in a standard with the highest possible purity and the most comprehensive documentation, ideally from an ISO 17034 accredited source, is a non-negotiable requirement for ensuring data integrity.

References

  • SLS Ireland. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,2-Dehydro Reticuline-d3 Iodide. Retrieved from [Link]

  • NIST. (n.d.). Measurements and Standards for Botanical Dietary Supplements. Retrieved from [Link]

  • Liu, Q., et al. (2012). Preparation of a stationary phase with quaternary ammonium embedded group for selective separation of alkaloids based on ion-exclusion interaction. Journal of Separation Science, 35(20), 2685-92. Retrieved from [Link]

  • Evans, J. E., & McCaffery, P. (2010). HPLC/MS(N) analysis of retinoids. Methods in Molecular Biology, 652, 149-62. Retrieved from [Link]

  • Otsuki, S., et al. (2023). LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysantha. Journal of Natural Products. Retrieved from [Link]

  • De-Eknamkul, W., & Zenk, M. H. (1992). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 31(3), 813-21. Retrieved from [Link]

Sources

A Researcher's Guide to Evaluating the Biological Activity of 1,2-Dehydro Reticuline Iodide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. Within the vast landscape of natural product-inspired compounds, isoquinoline alkaloids and their derivatives have consistently emerged as promising scaffolds for anticancer drug discovery.[1][2] This guide provides a comprehensive framework for evaluating the biological activity of a specific subclass: 1,2-Dehydro Reticuline Iodide derivatives. While direct comparative data for this nascent class of compounds is limited in publicly available literature, this guide will equip you with the rationale, experimental protocols, and data interpretation strategies necessary to conduct your own robust comparisons against established and emerging alternatives.

We will delve into the standard methodologies for assessing cytotoxicity, the induction of apoptosis, and the impact on cell cycle progression. The causality behind experimental choices will be elucidated, ensuring that each protocol functions as a self-validating system for generating trustworthy and reproducible data.

The Rationale: Why Investigate this compound Derivatives?

Reticuline is a pivotal benzylisoquinoline alkaloid in the biosynthesis of numerous pharmacologically important compounds, including morphine.[3] The introduction of a 1,2-dehydro bond creates a planar, conjugated system that can enhance interactions with biological targets, a strategy that has shown promise in other molecular frameworks. Furthermore, the formation of an iodide salt can modulate the compound's solubility and bioavailability, potentially improving its drug-like properties. The combination of these structural modifications warrants a thorough investigation of their biological potential, particularly in the context of oncology. Aporphine alkaloids, which share a core structure with reticuline, have demonstrated cytotoxic and antiproliferative effects, suggesting that this compound derivatives may operate through similar mechanisms.[4][5]

Experimental Evaluation Workflow

A systematic approach to evaluating the biological activity of novel compounds is crucial. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Cell Cycle Analysis A MTT Assay (Multiple Cancer Cell Lines) B Determine IC50 Values A->B Data Analysis C Annexin V-FITC / PI Staining (Flow Cytometry) B->C Proceed with potent compounds D Quantify Apoptotic vs. Necrotic Cells C->D Data Analysis E Propidium Iodide (PI) Staining (Flow Cytometry) D->E Investigate mechanism of cell death F Determine Cell Cycle Distribution (G1, S, G2/M) E->F Data Analysis

Caption: A stepwise workflow for the biological evaluation of this compound derivatives.

Part 1: Assessing Cytotoxicity - The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add these solutions to the wells and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity

The results should be presented in a clear, tabular format to allow for easy comparison between different derivatives and against a standard chemotherapeutic agent.

CompoundCell LineIC50 (µM) ± SD
Derivative 1MCF-7Experimental Value
Derivative 1HT-29Experimental Value
Derivative 2MCF-7Experimental Value
Derivative 2HT-29Experimental Value
DoxorubicinMCF-7Reference Value
DoxorubicinHT-29Reference Value

Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assays

Once a compound has demonstrated significant cytotoxicity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a desirable outcome for anticancer agents.[7] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[8][9]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation

The flow cytometry data will distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Present the data as a table summarizing the percentage of cells in each quadrant.

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
ControlExperimental ValueExperimental ValueExperimental Value
Derivative 1Experimental ValueExperimental ValueExperimental Value
Derivative 2Experimental ValueExperimental ValueExperimental Value

Part 3: Elucidating Effects on Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[11][12] Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).[4]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with the compounds of interest at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.[1]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation and Interpretation

The percentage of cells in the G1, S, and G2/M phases of the cell cycle should be quantified and presented in a table. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
ControlExperimental ValueExperimental ValueExperimental Value
Derivative 1Experimental ValueExperimental ValueExperimental Value
Derivative 2Experimental ValueExperimental ValueExperimental Value

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of related isoquinoline and aporphine alkaloids, this compound derivatives may exert their anticancer effects through various signaling pathways. A plausible mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[13][14]

G Compound 1,2-Dehydro Reticuline Iodide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway modulated by this compound derivatives.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the biological activity of this compound derivatives. By employing these standardized and validated experimental protocols, researchers can generate high-quality, comparable data to elucidate the therapeutic potential of this novel class of compounds. Future studies should aim to identify the specific molecular targets of the most potent derivatives and to evaluate their efficacy and safety in preclinical in vivo models. The insights gained from such investigations will be invaluable for the continued development of isoquinoline alkaloid-based anticancer agents.

References

  • Aporphine - Wikipedia. Wikipedia. [Link]

  • Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(13), e4087. [Link]

  • Taylor & Francis. Aporphine alkaloids – Knowledge and References. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • USF Health - University of South Florida. Apoptosis Protocols. [Link]

  • Wang, K., & Liu, C. Y. (2019). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Biomolecules & therapeutics, 27(1), 26–35. [Link]

  • Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Research Journal of Pharmacy and Technology, 16(11), 5434-5441. [Link]

  • Deiters, A., & Martin, S. F. (2004). Synthesis of oxygenated derivatives of 1,2-dehydro-3-ox-14-deoxyandrographolide. The Journal of organic chemistry, 69(15), 5137–5140.
  • Royal Society of Chemistry. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. [Link]

  • Kondoh, M., Usui, T., Kobayashi, S., Tsuchiya, K., Nishikawa, K., Nishikiori, T., Mayumi, T., & Osada, H. (1998). Cell cycle arrest and antitumor activity of pironetin and its derivatives. Cancer letters, 126(1), 29–32. [Link]

  • Reticuline - Wikipedia. Wikipedia. [Link]

  • MDPI. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]

  • Stiborová, M., Poljaková, J., Martínková, E., Bořek-Dohalská, L., Eckschlager, T., Kizek, R., & Frei, E. (2010). Ellipticine cytotoxicity to cancer cell lines--a comparative study. Interdisciplinary toxicology, 3(2), 53–59. [Link]

  • ResearchGate. 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway | Request PDF. [Link]

  • Li, H., Zhang, G., Zhang, H., Xia, C., & Li, Z. (2020). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. Archiv der Pharmazie, 353(5), e1900350. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant & cell physiology, 54(5), 647–672. [Link]

  • Kao, C. L., Hsieh, M. T., Wu, C. C., & Chen, C. T. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of pharmacy and pharmacology, 51(7), 847–851. [Link]

  • National Center for Biotechnology Information. Design of semisynthetic derivatives of the Amaryllidaceae alkaloid ambelline and exploration of their in vitro cytotoxic activities. [Link]

  • Zhang, Y., Li, N., Wang, Z., & Chen, T. (2018). Artemisinin derivatives inhibit epithelial ovarian cancer cells via autophagy-mediated cell cycle arrest. Acta biochimica et biophysica Sinica, 50(12), 1227–1235. [Link]

  • Pešić, M., Podolski-Renić, A., Stojković, S., & Dinić, J. (2015). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 68, 1–10. [Link]

  • National Center for Biotechnology Information. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase. [Link]

  • MDPI. Biological Activities of Alkaloids. [Link]

  • MDPI. Cynaroside Induces G1 Cell Cycle Arrest by Downregulating Cell Division Cycle 25A in Colorectal Cancer. [Link]

  • Lee, E. Y., & Baek, K. H. (2022). Pro-apoptotic and anti-apoptotic regulation mediated by deubiquitinating enzymes. Cellular and molecular life sciences : CMLS, 79(2), 118. [Link]

  • National Center for Biotechnology Information. De novo production of the key branch point benzylisoquinoline alkaloid reticuline in yeast. [Link]

  • National Center for Biotechnology Information. Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects. [Link]

  • National Center for Biotechnology Information. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. [Link]

  • National Center for Biotechnology Information. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells. [Link]

  • de Oliveira, A. C. C., de Farias, I. A. P., de Souza, A. C. B., Gadelha, F. A. A. F., de Oliveira, A. P., de Lima, M. C. A., Pitta, I. R., & da Rocha Pitta, M. G. (2019). Investigation of Cellular Mechanisms Involved in Apoptosis Induced by a Synthetic Naphthylchalcone in Acute Leukemia Cell Lines. Molecules (Basel, Switzerland), 24(17), 3045. [Link]

  • National Center for Biotechnology Information. Anticancer activity of streptochlorin, a novel antineoplastic agent, in cholangiocarcinoma. [Link]

  • Serda, M., Kalinowski, D. S., Rasko, N., Potuckova, E., Mrozek-Wilczkiewicz, A., Musiol, R., Ma, R., Staron, A., Richardson, D. R., & Polanski, J. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European journal of medicinal chemistry, 171, 311–323. [Link]

  • MDPI. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. [Link]

  • ResearchGate. (PDF) Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids. [Link]

Sources

A Comparative Spectroscopic Guide to Protoberberine Alkaloids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Protoberberine alkaloids, a class of isoquinoline alkaloids, are of significant interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Found in a variety of medicinal plants, these compounds, including the well-known berberine, palmatine, and jatrorrhizine, share a common tetracyclic ring structure but differ in their substitution patterns. These structural nuances lead to distinct spectroscopic signatures, which are crucial for their identification, characterization, and quantitative analysis in complex matrices. This guide provides an in-depth spectroscopic comparison of key protoberberine alkaloids, offering experimental insights and protocols to aid researchers in their analytical endeavors.

The Structural Foundation of Spectroscopic Diversity

The protoberberine skeleton is a rigid, planar system that gives rise to characteristic spectral features. The degree of conjugation and the nature of the substituents on the aromatic rings are the primary determinants of their unique spectroscopic properties. Understanding these structure-property relationships is fundamental to interpreting the spectral data accurately.

Caption: Core chemical structure of the protoberberine alkaloid skeleton.

UV-Visible Spectroscopy: A First Look at Conjugation

UV-Visible spectroscopy is a straightforward and valuable technique for the initial characterization and quantification of protoberberine alkaloids. The absorption spectra are dictated by the extensive π-conjugated system of the tetracyclic core.

Protoberberine alkaloids typically exhibit multiple absorption bands in the UV-Vis region. The most intense bands, arising from π → π* transitions, are generally observed between 200 and 450 nm.[1] The exact position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. For instance, the presence of methoxy groups and a methylenedioxy bridge in berberine results in characteristic absorption maxima.[1][2]

Comparative UV-Vis Absorption Data of Protoberberine Alkaloids

Alkaloidλmax (nm) in MethanolMolar Absorptivity (ε)Key Structural Features Influencing Absorption
Berberine~265, 345, 421Not consistently reportedMethylenedioxy group on ring A, two methoxy groups on ring D
Palmatine~265, 345, 430Not consistently reportedFour methoxy groups on rings A and D
Jatrorrhizine~265, 345, 430Not consistently reportedThree methoxy groups and one hydroxyl group on rings A and D
Coptisine~265, 340, 420Not consistently reportedTwo methylenedioxy groups on rings A and D

Experimental Causality: The choice of solvent can influence the absorption maxima. Methanol is a common choice due to its transparency in the UV-Vis region and its ability to dissolve a wide range of alkaloids.[2] For quantitative analysis, it is crucial to prepare a calibration curve in the same solvent used for the sample analysis to ensure linearity.[2]

Experimental Protocol: UV-Vis Spectroscopic Analysis
  • Standard Preparation: Prepare a stock solution of the protoberberine alkaloid standard (e.g., berberine hydrochloride) of known concentration (e.g., 100 µg/mL) in methanol.

  • Serial Dilutions: From the stock solution, prepare a series of standard solutions with decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) in methanol.

  • Sample Preparation: Dissolve the sample containing the protoberberine alkaloid in methanol to achieve a concentration within the linear range of the calibration curve.

  • Spectrophotometric Measurement:

    • Use methanol as the blank.

    • Measure the absorbance of each standard solution and the sample solution at the predetermined λmax (e.g., 345 nm for berberine).

    • Scan the spectrum from 200 to 600 nm to observe all characteristic peaks.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the alkaloid in the sample solution by interpolating its absorbance on the calibration curve.

Fluorescence Spectroscopy: Probing the Microenvironment

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. While many protoberberine alkaloids exhibit native fluorescence, their quantum yields can be low in aqueous solutions.[3] The fluorescence intensity is highly sensitive to the local environment, such as solvent polarity and viscosity, making these alkaloids potential fluorescent probes.[4]

The fluorescence of berberine, for example, is significantly enhanced in the presence of β-cyclodextrin or when bound to macromolecules like DNA, which is attributed to the restriction of intramolecular rotation in the excited state.[3] This property is valuable for studying drug-target interactions.

Comparative Fluorescence Properties of Protoberberine Alkaloids

AlkaloidExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Notes
Berberine~345, 420~530-550Low in water (~0.00078), increases in non-polar solvents and upon binding to macromolecules.Stokes' shift is large, which is advantageous for minimizing self-absorption.
PalmatineSimilar to BerberineSimilar to BerberineGenerally low.Can be used as a fluorescent probe for amyloid fibrils.[4]
CoptisineSimilar to BerberineSimilar to BerberineGenerally low.Also shows enhanced fluorescence upon binding to amyloid fibrils.[4]

Experimental Causality: The choice of excitation wavelength is critical to maximize the fluorescence emission. It is typically set at or near the longest wavelength absorption maximum to minimize interference from Rayleigh and Raman scattering. The significant enhancement of fluorescence upon binding to macromolecules can be exploited for sensitive detection and binding studies.[5]

Experimental Protocol: Fluorescence Spectroscopic Analysis
  • Instrument Setup:

    • Set the excitation and emission monochromators to the appropriate wavelengths for the alkaloid of interest (e.g., λex = 345 nm, λem = 540 nm for berberine).

    • Optimize the slit widths to balance spectral resolution and signal intensity.

  • Sample Preparation: Prepare solutions of the alkaloid in the desired solvent or buffer system. For binding studies, titrate the alkaloid solution with increasing concentrations of the macromolecule.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.

    • For quantitative measurements, record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • For binding studies, plot the change in fluorescence intensity as a function of the macromolecule concentration to determine binding constants.

    • For quantum yield determination, compare the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure

NMR spectroscopy is an unparalleled tool for the definitive structure elucidation of protoberberine alkaloids. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectra of protoberberine alkaloids show characteristic signals for the aromatic protons, methoxy groups, and the methylenedioxy group. The chemical shifts of these protons are influenced by the substitution pattern and the overall electronic structure of the molecule. For instance, the H-13 proton often appears as a downfield singlet, which can be used for quantitative analysis.[6][7]

Key ¹H NMR Signals for Protoberberine Alkaloids (in CDCl₃)

ProtonBerberine (δ ppm)Palmatine (δ ppm)Jatrorrhizine (δ ppm)Coptisine (δ ppm)
H-1~7.5~7.5~7.5~7.6
H-4~6.8~6.8~6.8~6.9
H-5~3.1~3.1~3.1~3.2
H-6~4.8~4.8~4.8~4.9
H-8~9.7~9.7~9.6~9.8
H-13~8.6~8.1~8.0~8.7
-OCH₃~4.0, ~4.1~3.9, ~4.0, ~4.1~3.9, ~4.0-
-OCH₂O-~6.0--~6.1, ~6.2

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Experimental Causality: The choice of solvent is crucial for NMR analysis as it can affect the chemical shifts and resolution of the signals. Deuterated solvents such as chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD) are commonly used. For quantitative NMR (qNMR), an internal standard with a known concentration and a signal that does not overlap with the analyte signals is required.[6][8]

Experimental Protocol: ¹H NMR Spectroscopic Analysis
  • Sample Preparation:

    • Dissolve a precisely weighed amount of the alkaloid (typically 1-5 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or CD₃OD) in an NMR tube.

    • For qNMR, add a known amount of an internal standard (e.g., hexamethyldisilane).[6]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals of interest.

    • For structure elucidation, assign the signals to the corresponding protons using chemical shifts, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC, HMBC).

    • For qNMR, calculate the purity or concentration of the alkaloid based on the integral ratio of a specific analyte signal to the internal standard signal.[6][8]

Caption: General experimental workflow for the spectroscopic analysis of protoberberine alkaloids.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of protoberberine alkaloids. Techniques like electrospray ionization (ESI) are commonly used to generate intact molecular ions.[9][10] Tandem mass spectrometry (MS/MS) provides valuable structural information through characteristic fragmentation patterns.[11]

The fragmentation of protoberberine alkaloids often involves the loss of substituents (e.g., methyl radicals from methoxy groups) and retro-Diels-Alder (rDA) reactions, which can provide information about the substitution pattern on the A and D rings.[12]

Characteristic Mass Spectrometric Data of Protoberberine Alkaloids

AlkaloidMolecular Formula[M]⁺ (m/z)Key Fragment Ions (m/z)
BerberineC₂₀H₁₈NO₄⁺336.12321, 320, 306, 292
PalmatineC₂₁H₂₂NO₄⁺352.15337, 336, 321
JatrorrhizineC₂₀H₂₀NO₄⁺338.14323, 322, 308
CoptisineC₁₉H₁₄NO₄⁺320.09305, 292, 277

Experimental Causality: The choice of ionization technique is critical. ESI is a soft ionization method that is well-suited for these pre-charged quaternary alkaloids, typically producing a strong signal for the molecular ion [M]⁺.[9] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition with high accuracy, which is crucial for identifying unknown alkaloids.[10]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture with a small amount of formic acid to improve ionization).

  • Liquid Chromatography (LC) Separation:

    • Inject the sample onto a suitable LC column (e.g., C18) to separate the alkaloids from other components in the mixture.[13]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the ESI source of the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

    • For structural confirmation, perform MS/MS experiments by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the alkaloids based on their retention times and the accurate mass of their molecular ions.

    • Analyze the MS/MS fragmentation patterns to confirm the identity of the alkaloids by comparing them with reference spectra or by interpreting the fragmentation pathways.

Conclusion

The spectroscopic characterization of protoberberine alkaloids is a multi-faceted process that relies on the synergistic use of various analytical techniques. UV-Vis spectroscopy provides a rapid means of quantification, while fluorescence spectroscopy offers enhanced sensitivity for detection and interaction studies. NMR spectroscopy remains the gold standard for unambiguous structure elucidation, and mass spectrometry is essential for molecular weight determination and structural confirmation. By understanding the principles behind each technique and the structure-property relationships of these alkaloids, researchers can confidently identify and quantify these important natural products, paving the way for further pharmacological investigation and drug development.

References

  • Formulation and Evaluation of Berberine HCl as Niosomal Drug Delivery System - Asian Journal of Pharmaceutical Research. [Link]

  • Determination of berberine in Rhizoma coptidis using a β-cyclodextrin-sensitized fluorescence method - RSC Publishing. [Link]

  • Solvent effect on the UV/Vis absorption and fluorescence spectroscopic properties of berberine - Photochemical & Photobiological Sciences (RSC Publishing). [Link]

  • Study on noncovalent complexes of cytotoxic protoberberine alkaloids with double-stranded DNA by using electrospray ionization mass spectrometry - PubMed. [Link]

  • quaternary protoberberine alkaloids - IS MUNI. [Link]

  • Fluorescence spectra (a) and binding curve (b) for berberine (c Be = 41 μM, pH∼6.9). - ResearchGate. [Link]

  • High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs. | Semantic Scholar. [Link]

  • Berberine derivatives as cationic fluorescent probes for the investigation of the energized state of mitochondria - PubMed. [Link]

  • Quaternary protoberberine alkaloids - PubMed. [Link]

  • Structural analyses of protoberberine alkaloids in medicine herbs by using ESI-FT-ICR-MS and HPLC-ESI-MS(n) - PubMed. [Link]

  • UV-vis absorption and fluorescence data of B in different solvents - ResearchGate. [Link]

  • Determination of Protoberberine Alkaloids in Medicinal Plants Based on Acidic Potassium Permanganate Chemiluminescence System - PubMed. [Link]

  • Journal of Medicinal Plants Studies Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP. [Link]

  • Quaternary protoberberine alkaloids - IS MUNI. [Link]

  • UV-Visible spectra of berberine. (I) Initial solution of the berberine,... | Download Scientific Diagram - ResearchGate. [Link]

  • MS/MS spectrum and fragmentation pathway of berberine. | Download Scientific Diagram - ResearchGate. [Link]

  • Application of 1H-NMR spectroscopy to validation of berberine alkaloid reagents and to chemical evaluation of Coptidis Rhizoma - PubMed. [Link]

  • Turn-on fluorescence probing of amyloid fibrils by the proto-berberine alkaloids and the study of their interactions | Request PDF - ResearchGate. [Link]

  • Isolation and characterization of a tetrahydroprotoberberine alkaloid from Crassula ovata - Review of Clinical Pharmacology and Pharmacokinetics. [Link]

  • A rapid and simple determination of protoberberine alkaloids in Rhizoma Coptidis by 1H NMR and its application for quality control of commercial prescriptions - PubMed. [Link]

  • (PDF) Application of 1H-NMR spectroscopy to validation of berberine alkaloid reagents and to chemical evaluation of Coptidis Rhizoma - ResearchGate. [Link]

Sources

A Comparative Guide to the Synthetic Efficacy of Routes to 1,2-Dehydroreticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,2-Dehydroreticuline is a critical prochiral intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), including the medicinally vital morphinans like morphine and codeine. The stereoselective synthesis of its derivatives, particularly the iodide salt which enhances stability and reactivity, is a subject of intense research. This guide provides an in-depth comparison of the primary synthetic strategies to access 1,2-Dehydroreticuline Iodide: traditional multi-step chemical synthesis and modern chemo-enzymatic approaches. We will dissect the methodologies, evaluate their efficiencies based on experimental data, and provide expert insights into the practical application of each route for researchers in drug development and natural product synthesis.

Introduction: The Significance of 1,2-Dehydroreticuline

Benzylisoquinoline alkaloids (BIAs) represent over 2,500 known natural products, many with potent pharmacological activities. At the heart of their biosynthesis lies the pivotal intermediate, (S)-reticuline.[1][2][3] Nature, in its intricate pathways, often utilizes the oxidized form, 1,2-dehydroreticuline, as a branch point. For instance, the synthesis of morphinan alkaloids requires the stereochemical inversion of (S)-reticuline to (R)-reticuline. This is achieved in nature via an oxidation-reduction sequence involving 1,2-dehydroreticuline as the intermediate.[2][4][5]

Therefore, developing efficient and stereocontrolled access to 1,2-dehydroreticuline is paramount for the semi-synthesis of valuable BIAs and the exploration of novel derivatives. The iodide salt is often the target product due to its crystalline nature, facilitating purification and handling. This guide compares the efficacy of the predominant synthetic paradigms.

Overview of Synthetic Strategies

Two major routes have been explored for the synthesis of 1,2-dehydroreticuline and its subsequent conversion to valuable downstream products.

  • Classical Organic Synthesis: This approach relies on traditional chemical reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, to construct the core isoquinoline scaffold, followed by functional group manipulations. While foundational, these routes often suffer from long reaction sequences, the need for protecting groups, and challenges in achieving high stereoselectivity.[6][7]

  • Chemo-enzymatic Synthesis: This modern strategy combines the strengths of organic chemistry for the rapid assembly of key building blocks with the unparalleled selectivity of biocatalysis for crucial stereoselective steps. Recent advancements have demonstrated this to be a highly efficient route, outperforming natural biosynthesis in step-count.[2]

The following diagram illustrates the central role of 1,2-Dehydroreticuline.

G Tyrosine L-Tyrosine S_Reticuline (S)-Reticuline (Central BIA Intermediate) Tyrosine->S_Reticuline  Biosynthesis  (7 steps) Dehydroreticuline 1,2-Dehydroreticuline S_Reticuline->Dehydroreticuline Oxidation (DRS) Other_BIAs Other BIAs (Protoberberines, etc.) S_Reticuline->Other_BIAs R_Reticuline (R)-Reticuline Dehydroreticuline->R_Reticuline Stereoselective Reduction (DRR) Morphinans Morphinans (Morphine, Codeine) R_Reticuline->Morphinans  Phenol Coupling  (Salutaridine Synthase) caption DRS: Dehydroreticuline Synthase DRR: Dehydroreticuline Reductase

Fig. 1: Biosynthetic role of 1,2-Dehydroreticuline.

In-Depth Analysis of Synthetic Routes

Route A: Classical Organic Synthesis (A Representative Pathway)

Classical routes typically involve building the isoquinoline core from simpler aromatic precursors. A common strategy is the Bischler-Napieralski reaction, followed by reduction and N-methylation.

Rationale: This approach provides fundamental access to the core structure using well-established, textbook reactions. The causality is clear: a phenethylamine is acylated and then cyclized under dehydrating conditions to form a dihydroisoquinoline, which can be further functionalized. However, achieving the specific substitution pattern of reticuline often requires lengthy sequences and the use of protecting groups, reducing overall efficiency. The final oxidation to the dehydro- form would typically involve an oxidizing agent like manganese dioxide or iodine.

Experimental Protocol (Illustrative Bischler-Napieralski Approach)

  • Synthesis of the Amide Precursor: Dopamine is selectively protected, then coupled with a suitably functionalized phenylacetic acid derivative to form the corresponding amide.

  • Bischler-Napieralski Cyclization: The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) in refluxing toluene to effect cyclization to the 3,4-dihydroisoquinoline.

  • Reduction: The resulting imine is reduced, typically with sodium borohydride (NaBH₄), to the tetrahydroisoquinoline.

  • N-Methylation: The secondary amine is methylated using an agent like methyl iodide (CH₃I) or via reductive amination with formaldehyde.

  • Deprotection: Protecting groups are removed to reveal the free hydroxyl groups of reticuline.

  • Oxidation & Iodide Salt Formation: The synthesized reticuline is oxidized to 1,2-dehydroreticuline. This can be achieved with reagents like iodine (I₂), which simultaneously forms the desired iodide salt.

Route B: Advanced Chemo-enzymatic Synthesis

A recent and highly efficient strategy combines a multi-step chemical synthesis to create the prochiral 1,2-dehydroreticuline, which is then used as a substrate for a highly stereoselective enzymatic reduction to yield (R)-reticuline, a key precursor for morphinans.[2] This route effectively bypasses the challenges of stereocontrol in classical synthesis.

Rationale: This biomimetic approach is exceptionally powerful. It leverages organic synthesis to rapidly construct the molecular scaffold from readily available starting materials like eugenol, outperforming nature's own multi-step enzymatic pathway from tyrosine.[2] The key insight is to postpone the introduction of chirality to the final step, where a dehydroreticuline reductase (DRR) enzyme can perform the reduction with near-perfect enantioselectivity (>99% ee), a feat that is difficult and costly to achieve chemically.

The workflow is visualized below.

G cluster_chemo Chemical Synthesis cluster_bio Biocatalysis Eugenol Eugenol (Renewable Feedstock) Intermediate1 Key Aldehyde Eugenol->Intermediate1 Multi-step synthesis Dehydroreticuline 1,2-Dehydroreticuline (Prochiral Intermediate) Intermediate1->Dehydroreticuline Intermediate2 Key Amine Intermediate2->Dehydroreticuline R_Reticuline (R)-Reticuline (>99% ee) Dehydroreticuline->R_Reticuline Enzymatic Reduction (DRR Enzyme, NADPH) caption Chemo-enzymatic workflow to (R)-Reticuline.

Fig. 2: High-level chemo-enzymatic synthesis workflow.

Experimental Protocol (Adapted from Cigan et al., 2023) [2]

Part 1: Chemical Synthesis of 1,2-Dehydroreticuline

  • This part of the synthesis is a multi-step sequence starting from eugenol to produce the prochiral dehydroreticuline intermediate. The full sequence is complex, but the key final steps involve the condensation of a phenethylamine derivative with a phenylacetaldehyde derivative, followed by cyclization and oxidation. The overall isolated yield for this 5-step chemical synthesis from renewable feedstock is reported as 39%.[2]

Part 2: Enzymatic Reduction to (R)-Reticuline (Illustrates use of Dehydroreticuline)

  • Enzyme Preparation: A culture of E. coli expressing the 1,2-dehydroreticuline reductase (DRR) is grown and harvested. The cells are lyophilized for use as a whole-cell biocatalyst.

  • Reaction Setup: A reaction buffer (e.g., Tris-HCl, pH 7.5) is prepared containing D-glucose and NADP⁺.

  • Biocatalyst Addition: The lyophilized E. coli cells containing the DRR and a glucose dehydrogenase (for cofactor regeneration) are suspended in the buffer.

  • Substrate Addition: 1,2-Dehydroreticuline is added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking for 24 hours.

  • Extraction & Purification: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.

Self-Validating System: This protocol's success is validated by HPLC analysis using a chiral column, which should show near-quantitative conversion to (R)-reticuline with an enantiomeric excess (ee) greater than 99%. The isolated yield for this specific biocatalytic step is reported to be as high as 92%.

Comparative Efficacy Analysis

The choice of synthetic route depends heavily on the desired scale, purity requirements, and available resources. The chemo-enzymatic route has emerged as a superior strategy for producing enantiomerically pure reticuline derivatives.

ParameterRoute A: Classical SynthesisRoute B: Chemo-enzymatic SynthesisJustification & Insights
Overall Yield Low to ModerateHigh (e.g., ~36% over 6 steps)[2]Classical routes often involve more steps with moderate yields at each, leading to lower overall yields. The chemo-enzymatic route is concise and highly efficient.
Enantioselectivity Variable (often racemic or requires chiral resolution/asymmetric catalysis)Excellent (>99% ee)Biocatalysis provides near-perfect stereocontrol, which is a major bottleneck and cost driver in classical asymmetric synthesis.
Number of Steps Generally longer, requires protecting groupsShorter overall sequence from commercial materials.[2]The chemo-enzymatic route avoids protecting groups and reaches the key intermediate more directly.
Scalability Can be challenging due to stoichiometry and purification.Highly scalable; fermentation and enzymatic reactions can be performed in large bioreactors.Biocatalytic processes are often easier to scale up than complex chemical syntheses requiring specialized reagents or conditions.
Reagent Toxicity Often relies on harsh reagents (e.g., POCl₃) and heavy metals.Primarily uses benign aqueous buffers and enzymes.The "green chemistry" aspect of biocatalysis is a significant advantage, reducing environmental impact and waste.
Cost-Effectiveness Can be high due to expensive chiral catalysts, reagents, and lengthy processes.Potentially lower at scale due to renewable feedstocks and reusable biocatalysts.While initial enzyme development can be costly, the operational costs at scale are often lower than for complex chemical routes.

Conclusion and Future Outlook

While classical organic synthesis provides the foundational chemistry for accessing the benzylisoquinoline scaffold, its efficacy in producing enantiopure 1,2-dehydroreticuline derivatives is surpassed by modern chemo-enzymatic strategies. The combination of efficient chemical synthesis to build a prochiral intermediate followed by a highly selective enzymatic step offers a superior route characterized by high yields, exceptional stereocontrol, and improved sustainability.

For researchers and drug development professionals, the chemo-enzymatic approach represents the current state-of-the-art for accessing 1,2-dehydroreticuline and its downstream products. Future work will likely focus on further optimizing the chemical steps, discovering more robust enzymes, and engineering microbial strains for the complete biosynthesis of these valuable alkaloids from simple sugars, thereby eliminating the chemical synthesis portion entirely.[8][9]

References

  • Gesell, A., Rolf, M., Ziegler, J., Díaz Chávez, M. L., Huang, F. C., & Zenk, M. H. (2011). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 72(1), 57-67. [Link]

  • Cigan, E., Pletz, J., Berger, S. A., Hierzberger, B., Grilec-Zlamal, M., Steiner, A., Oroz-Guinea, I., & Kroutil, W. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science, 14(35), 9863–9871. [Link]

  • Cigan, E., Pletz, J., Berger, S. A., Hierzberger, B., Grilec-Zlamal, M., Steiner, A., Oroz-Guinea, I., & Kroutil, W. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. PubMed Central. [Link]

  • Hirschmann, P., & Zenk, M. H. (1994). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. FEBS Letters, 354(3), 263-266. [Link]

  • Nakagawa, A., Matsumura, E., Koyanagi, T., Katayama, T., Kawano, N., Yoshimatsu, K., Yamamoto, K., Kumagai, H., Sato, F., & Minami, H. (2016). Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. Journal of Bioscience and Bioengineering, 122(4), 427-433. [Link]

  • O'Connor, S. E. (2009). Biosynthesis of (S)-reticuline, the central intermediate of tetrahydroisoquinoline alkaloid biosynthesis. ResearchGate. [Link]

  • Thodey, K., Galanie, S., & Smolke, C. D. (2014). A microbial biomanufacturing platform for natural and semisynthetic opioids. Nature Chemical Biology, 10(10), 837-844. [Link]

  • Cigan, E., Pletz, J., Berger, S. A., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC Publishing. [Link]

  • Fossati, E., & Smolke, C. D. (2014). Compositions and methods for making (r)-reticuline and precursors thereof.
  • Zenk, M. H., & Hirschmann, P. (1994). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. ResearchGate. [Link]

  • Machara, A., et al. (2015). Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. ACS Figshare. [Link]

  • Lichman, B. R., et al. (2012). Biocatalytic production of tetrahydroisoquinolines. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dehydroreticuline. PubChem Compound Summary. [Link]

  • O'Connor, S. E. (2009). Biosynthesis of (S)-reticuline, the central intermediate of tetrahydroisoquinoline alkaloid biosynthesis. ResearchGate. [Link]

  • Machara, A., et al. (2015). Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. Semantic Scholar. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dehydro Reticuline Iodide is a benzylisoquinoline alkaloid (BIA), a class of naturally occurring compounds known for their diverse pharmacological activities. As an oxidized derivative of reticuline, a pivotal intermediate in the biosynthesis of numerous well-known alkaloids such as morphine and berberine, 1,2-dehydro reticuline holds significant interest for researchers. This guide provides a comparative analysis of the known in vitro and in vivo activities of this compound, placed in the context of its precursor, (S)-reticuline, and other prominent BIAs. Due to the limited direct experimental data on the iodide salt form, this guide will draw upon available information for the 1,2-dehydroreticuline cation and related compounds to provide a comprehensive overview for research and drug development purposes.

The Biosynthetic Context: From Reticuline to Diverse Alkaloids

Reticuline exists in two stereoisomeric forms, (S)- and (R)-reticuline. The oxidation of (S)-reticuline to 1,2-dehydroreticuline is a critical enzymatic step in opium poppy (Papaver somniferum) that opens the gateway to the morphinan biosynthetic pathway. This reaction is catalyzed by 1,2-dehydroreticuline synthase. Subsequently, 1,2-dehydroreticuline can be reduced to (R)-reticuline by 1,2-dehydroreticuline reductase, completing the stereochemical inversion necessary for the synthesis of morphinan alkaloids like morphine and codeine.[1]

Biosynthetic Pathway of 1,2-Dehydro Reticuline S-Reticuline S-Reticuline 1_2_Dehydro_Reticuline 1,2-Dehydro Reticuline S-Reticuline->1_2_Dehydro_Reticuline 1,2-Dehydroreticuline Synthase R-Reticuline R-Reticuline 1_2_Dehydro_Reticuline->R-Reticuline 1,2-Dehydroreticuline Reductase Morphinan_Alkaloids Morphinan Alkaloids (e.g., Morphine, Codeine) R-Reticuline->Morphinan_Alkaloids

Caption: Biosynthetic conversion of (S)-Reticuline to (R)-Reticuline via 1,2-Dehydro Reticuline.

In Vitro Activity: A Landscape of Potential

Direct experimental data on the in vitro activity of this compound is not extensively available in the public domain. However, by examining the activities of related benzylisoquinoline alkaloids, we can infer potential areas of biological effect.

Cytotoxicity

Many benzylisoquinoline alkaloids exhibit cytotoxic activity against various cancer cell lines.[2] This is a crucial starting point for investigating the potential of this compound as an anticancer agent. For comparison, well-studied BIAs like berberine and sanguinarine have demonstrated significant cytotoxicity.

CompoundCell LineIC50 (µM)Reference
Berberine VariousVaries widely[1]
Sanguinarine VariousVaries widely[3]
Cepharanthine A-549, HL-60, MCF-7, SMMC-7721, SW480Varies[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and comparative compounds) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

MTT Assay Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Add test compounds B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add solubilizing agent F->G H Read absorbance G->H I Calculate viability and IC50 H->I

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

Antimicrobial Activity

Several benzylisoquinoline alkaloids have demonstrated antimicrobial properties.[5][6][7] For instance, berberine is known for its broad-spectrum antibacterial and antifungal activities.[6] The quaternary ammonium structure present in this compound may contribute to potential antimicrobial effects, a hypothesis that warrants experimental validation.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under suitable conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Activity: Exploring Systemic Effects

Neuroactivity and Potential Toxicity

Reticuline has been identified in the rat brain, suggesting it can cross the blood-brain barrier.[8] Studies in rodents have indicated that reticuline possesses central nervous system depressing effects.[9] Furthermore, there is evidence suggesting that reticuline can be toxic to dopaminergic neurons, potentially leading to a form of atypical parkinsonism.[9] Given the structural similarity, it is plausible that this compound may also exhibit neuroactive properties and potential neurotoxicity, which should be a key consideration in any in vivo investigation.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been reported. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for any potential therapeutic application. Comparative pharmacokinetic studies with other BIAs, such as berberine, which is known to have poor oral bioavailability, would be informative.

Experimental Protocol: Preliminary In Vivo Toxicity and Pharmacokinetic Study in Rodents

A preliminary study in a rodent model (e.g., rats or mice) is essential to assess the acute toxicity and basic pharmacokinetic parameters of this compound.

  • Animal Model: Use healthy adult rodents, divided into control and treatment groups.

  • Dose Administration: Administer single ascending doses of this compound via a relevant route (e.g., oral gavage or intravenous injection).

  • Toxicity Observation: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality over a specified period (e.g., 14 days).

  • Pharmacokinetic Sampling: At predetermined time points after administration, collect blood samples.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life (t1/2).

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the curveRepresents total drug exposure
t1/2 Half-lifeDetermines dosing interval

Comparative Analysis and Future Directions

The current body of scientific literature provides a foundational but incomplete picture of the biological activities of this compound. While its role as a key biosynthetic intermediate is established, its direct pharmacological effects remain largely unexplored.

Comparison with Alternatives:

  • (S)-Reticuline: As the direct precursor, (S)-reticuline serves as a primary comparator. Its known neuroactivity and neurotoxicity provide a critical reference point for assessing the safety profile of its oxidized derivative.

  • Berberine and Sanguinarine: These well-characterized BIAs offer benchmarks for potential cytotoxic and antimicrobial activities. Their established mechanisms of action can guide the design of in vitro and in vivo studies for this compound.

Future Research:

  • Systematic In Vitro Screening: A comprehensive screening of this compound against a panel of cancer cell lines and microbial strains is necessary to elucidate its cytotoxic and antimicrobial potential and determine its potency (IC50 and MIC values).

  • Mechanistic Studies: Should promising in vitro activity be observed, further studies to unravel the underlying mechanism of action (e.g., induction of apoptosis, inhibition of specific enzymes) are warranted.

  • In Vivo Efficacy and Toxicity: Following promising in vitro results, well-designed in vivo studies in appropriate animal models are crucial to evaluate both the therapeutic efficacy and the toxicological profile of this compound.

  • Pharmacokinetic Profiling: A thorough investigation of the ADME properties of this compound is essential to understand its bioavailability and disposition in the body, which will be critical for any potential therapeutic development.

Conclusion

This compound represents an intriguing but understudied benzylisoquinoline alkaloid. Its strategic position in the biosynthesis of major pharmaceutical compounds suggests a rich potential for biological activity. While direct experimental evidence is currently limited, a comparative analysis with its precursor, reticuline, and other prominent BIAs provides a logical framework for future research. A systematic approach, beginning with comprehensive in vitro screening and progressing to mechanistic and in vivo studies, will be essential to unlock the therapeutic potential of this compound and to understand its place within the broader landscape of pharmacologically active natural products.

References

Sources

A Comparative Analysis of 1,2-Dehydroreticuline Reductase Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of benzylisoquinoline alkaloid (BIA) biosynthesis, the stereospecific conversion of (S)-reticuline to (R)-reticuline stands as a critical juncture. This pivotal step, essential for the production of morphinan alkaloids such as morphine and codeine, is catalyzed by the enzyme 1,2-dehydroreticuline reductase (DRR). As a member of the aldo-keto reductase (AKR) superfamily, DRR facilitates the NADPH-dependent reduction of the iminium cation 1,2-dehydroreticulinium to yield (R)-reticuline. This guide provides a comprehensive comparative analysis of DRR activity, offering researchers, scientists, and drug development professionals a deep dive into the methodologies for its characterization and a framework for evaluating its performance from various sources.

The Significance of 1,2-Dehydroreticuline Reductase in BIA Metabolism

The biosynthetic pathway to morphinan alkaloids necessitates a stereochemical inversion from the (S)- to the (R)-epimer of reticuline. This is not a direct conversion but a two-step process. First, (S)-reticuline is oxidized to the achiral intermediate 1,2-dehydroreticulinium. Subsequently, DRR catalyzes the stereospecific reduction of this intermediate to (R)-reticuline[1][2]. In some plant species, such as Papaver somniferum (opium poppy), DRR exists as the reductase domain of a bifunctional fusion protein known as reticuline epimerase (REPI), which also contains a 1,2-dehydroreticuline synthase (DRS) domain that catalyzes the initial oxidation step. The presence and activity of DRR are thus a key determinant for the plant's ability to produce morphinan alkaloids.

Methodologies for Assessing DRR Activity

The activity of DRR is typically assessed by monitoring the consumption of its substrates, 1,2-dehydroreticulinium and NADPH, or the formation of its product, (R)-reticuline. Two primary methodologies are employed: spectrophotometric assays and chromatographic analyses.

Spectrophotometric Assay: Monitoring NADPH Depletion

A continuous spectrophotometric assay is the most convenient method for routine analysis of DRR activity. This assay leverages the change in absorbance at 340 nm as NADPH is oxidized to NADP+. The decrease in absorbance is directly proportional to the enzyme activity.

The reduction of 1,2-dehydroreticulinium by DRR is coupled to the oxidation of NADPH. NADPH has a characteristic absorbance maximum at 340 nm, while NADP+ does not. By monitoring the decrease in absorbance at this wavelength, the rate of the reaction can be determined.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, NADPH, and Substrate Stock Solutions enzyme Prepare Enzyme Dilution (Cell-free extract or Purified DRR) mix Mix Assay Buffer, NADPH, and Enzyme in a Cuvette reagents->mix Add to cuvette enzyme->mix Add to cuvette preincubate Pre-incubate at Assay Temperature (e.g., 30°C) mix->preincubate start Initiate Reaction by Adding 1,2-Dehydroreticulinium preincubate->start measure Monitor Absorbance Decrease at 340 nm over Time start->measure rate Calculate Initial Rate from the Linear Phase of the Reaction measure->rate Data activity Determine Specific Activity (U/mg) rate->activity

Caption: Workflow for the spectrophotometric assay of DRR activity.

Materials:

  • Purified recombinant DRR or a cell-free extract containing the enzyme.

  • 1,2-dehydroreticulinium substrate (can be synthesized or obtained from commercial sources).

  • NADPH.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • Spectrophotometer capable of measuring absorbance at 340 nm with temperature control.

  • Cuvettes (1 cm path length).

Procedure:

  • Prepare Stock Solutions:

    • 10 mM 1,2-dehydroreticulinium in water.

    • 10 mM NADPH in water.

    • Store stock solutions at -20°C.

  • Assay Mixture Preparation:

    • In a 1 ml cuvette, add the following:

      • 880 µl of Assay Buffer (100 mM Tris-HCl, pH 7.5).

      • 10 µl of 10 mM NADPH (final concentration: 100 µM).

      • Appropriate amount of enzyme solution (e.g., 10-50 µl of diluted cell-free extract or purified enzyme).

  • Pre-incubation:

    • Mix the contents of the cuvette by gentle inversion and pre-incubate at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µl of 10 mM 1,2-dehydroreticulinium (final concentration: 100 µM).

    • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Calculation of Enzyme Activity:

    • Determine the linear rate of decrease in absorbance per minute (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/ml) = (ΔA340/min * Total Assay Volume (ml)) / (ε * Path Length (cm))

      • Where ε (extinction coefficient) for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

    • Calculate the specific activity by dividing the activity by the protein concentration of the enzyme solution (µmol/min/mg or U/mg).

Chromatographic Analysis

For a more direct and definitive measurement, especially when dealing with crude extracts or when investigating substrate specificity, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to quantify the formation of (R)-reticuline.

The enzymatic reaction is allowed to proceed for a defined period, after which it is stopped. The reaction mixture is then analyzed by HPLC or LC-MS to separate and quantify the product, (R)-reticuline, from the substrate and other components.

Comparative Performance of 1,2-Dehydroreticuline Reductases

While comprehensive, directly comparable kinetic data for DRR from a wide range of plant species is limited in the literature, studies on the enzyme from Papaver somniferum provide a valuable benchmark. The performance of DRR can be evaluated based on several key parameters:

  • Substrate Specificity: DRR from P. somniferum exhibits a high degree of specificity for 1,2-dehydroreticulinium.

  • Cofactor Dependence: The enzyme shows a strict requirement for NADPH as the electron donor.

  • Stereoselectivity: A crucial characteristic of DRR is its ability to stereospecifically produce (R)-reticuline, with enantiomeric excess often exceeding 99%[3].

  • Kinetic Parameters: While specific Km and kcat values are not widely reported across different species in a standardized manner, the efficiency of the enzyme can be inferred from its successful application in biocatalytic processes.

Enzyme Source Substrate Cofactor Product Key Characteristics Reference
Papaver somniferum1,2-DehydroreticuliniumNADPH(R)-ReticulineHigh stereoselectivity (>99% ee). Part of the REPI fusion protein in some cases.[1][3]
Coptis japonica(Presumed) 1,2-DehydroreticuliniumNADPH(R)-ReticulineInvolved in berberine biosynthesis, which branches from (S)-reticuline. The presence of a dedicated DRR for morphinan synthesis is not established in this species.[4]

Note: The table highlights the primary characterized DRR from P. somniferum. While other plants produce BIAs, the specific characterization and kinetic data for their DRRs are not as readily available.

Heterologous Expression and Purification of DRR

To facilitate detailed biochemical characterization and for use in synthetic biology applications, heterologous expression of DRR is a common practice. Escherichia coli is a frequently used host for producing recombinant DRR.

G cluster_expression Expression cluster_purification Purification cluster_verification Verification clone Clone DRR cDNA into an Expression Vector (e.g., pET with His-tag) transform Transform E. coli (e.g., BL21(DE3)) with the Expression Construct clone->transform culture Culture Transformed E. coli transform->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce harvest Harvest Cells by Centrifugation induce->harvest lyse Cell Lysis (e.g., Sonication) harvest->lyse Cell Pellet clarify Clarify Lysate by Centrifugation lyse->clarify bind Bind His-tagged DRR to Ni-NTA Affinity Resin clarify->bind wash Wash Resin to Remove Non-specifically Bound Proteins bind->wash elute Elute Purified DRR with Imidazole wash->elute sds Analyze Purity by SDS-PAGE elute->sds Purified Protein activity_check Confirm Activity using Spectrophotometric Assay sds->activity_check

Caption: General workflow for the expression and purification of His-tagged DRR.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression vector with a hexahistidine (His6) tag (e.g., pET series).

  • DRR cDNA.

  • LB Broth and Agar.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography resin.

Procedure:

  • Cloning: Subclone the DRR coding sequence into a His-tag expression vector.

  • Transformation: Transform competent E. coli BL21(DE3) cells with the DRR expression plasmid.

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Apply the clarified lysate to a pre-equilibrated Ni-NTA column.

    • Wash the column with Wash Buffer to remove unbound proteins.

    • Elute the His-tagged DRR with Elution Buffer.

  • Analysis:

    • Analyze the purity of the eluted fractions by SDS-PAGE.

    • Confirm the activity of the purified enzyme using the spectrophotometric assay described above.

    • Buffer exchange the purified protein into a suitable storage buffer (e.g., containing glycerol) and store at -80°C.

Alternative Pathways and Enzymes

While the DRS-DRR/REPI system is the canonical pathway for (R)-reticuline formation in morphinan alkaloid-producing plants, the vast diversity of the plant kingdom suggests that alternative routes may exist. Some plant species that produce other classes of BIAs derived from (S)-reticuline do not appear to possess a functional REPI or DRR, indicating that the epimerization is a specialized trait[1]. The direct synthesis of (R)-reticuline from earlier precursors without passing through (S)-reticuline has been explored in synthetic biology approaches but is not a known major pathway in plants[5].

Conclusion and Future Perspectives

The 1,2-dehydroreticuline reductase is a critical enzyme in the biosynthesis of valuable morphinan alkaloids. Understanding its activity and characteristics is paramount for both fundamental plant biochemistry research and for the advancement of synthetic biology platforms for the production of these pharmaceuticals. The methodologies outlined in this guide provide a robust framework for the comparative analysis of DRR from various sources. Future research efforts should focus on the discovery and characterization of novel DRRs from a wider range of plant species to expand our understanding of BIA biosynthesis and to identify enzymes with potentially superior properties for biocatalytic applications. The continued development of reliable and sensitive assays, coupled with advances in protein engineering, will undoubtedly pave the way for the tailored production of important alkaloid-based medicines.

References

  • W. De-Eknamkul and M. H. Zenk, "Purification and properties of 1,2-dehydroreticulinium reductase from Papaver somniferum seedlings," Phytochemistry, vol. 31, no. 3, pp. 813–821, 1992.
  • Gesell, A., Rolf, M., Ziegler, J., Díaz-Chávez, M. L., Huang, F. C., & Kutchan, T. M. (2011). The two-domain reticuline epimerase/1, 2-dehydroreticuline reductase from opium poppy is a missing link in the evolution of benzylisoquinoline alkaloid metabolism. The Plant Cell, 23(8), 3106-3118.
  • Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae.
  • Nakagawa, A., Minami, H., Kim, J. S., Koyanagi, T., Katayama, T., Sato, F., & Kumagai, H. (2011). A bacterial platform for fermentative production of plant alkaloids.
  • Winzer, T., Gazda, V., He Z., Kaminski, F., Kern, M., Larson T.R., Li, Y., Meade, F., Teodor, R., Vaistij, F.E., Walker, C., Bowser, T.A., & Graham, I.A. (2012). A Papaver somniferum 10-gene cluster for synthesis of the anticancer alkaloid noscapine. Science, 336(6089), 1704-1708.
  • De-Eknamkul, W., & Zenk, M. H. (1992). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Tetrahedron Letters, 33(41), 6061-6064.
  • Carr, S. C., Torres, M. A., Morris, J. S., Facchini, P. J., & Ng, K. K. (2021). Structural studies of codeinone reductase reveal novel insights into aldo-keto reductase function in benzylisoquinoline alkaloid biosynthesis. Journal of Biological Chemistry, 297(4), 101211.
  • Ikezawa, N., Iwasa, K., Sato, F. (2008). Molecular cloning and characterization of a cytochrome P450-dependent N-demethylase from Coptis japonica. FEBS letters, 582(12), 1717-1722.
  • Fossati, E., Ekins, A., Narcross, L., Zhu, Y., Falgueyret, J. P., Beaudoin, J., ... & Martin, V. J. (2014). Reconstitution of a 10-gene pathway for synthesis of the plant alkaloid dihydrosanguinarine in Saccharomyces cerevisiae.
  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-672.
  • Beaudoin, G. A., & Facchini, P. J. (2014). Benzylisoquinoline alkaloid biosynthesis in opium poppy. Planta, 240(1), 19-32.
  • Thodey, K., Galanie, S., & Smolke, C. D. (2014). A microbial biomanufacturing platform for natural and semisynthetic opioids.
  • Grothe, T., Lenz, R., & Kutchan, T. M. (2001). Molecular characterization of the salutaridinol 7-O-acetyltransferase involved in morphine biosynthesis in the opium poppy, Papaver somniferum. Journal of Biological Chemistry, 276(33), 30717-30723.
  • Ziegler, J., & Facchini, P. J. (2008). Alkaloid biosynthesis: metabolism and trafficking. Annual review of plant biology, 59, 735-769.
  • Liscombe, D. K., MacLeod, B. P., Loukanina, N., Nandi, O. I., & Facchini, P. J. (2005). Evidence for the monophyletic evolution of benzylisoquinoline alkaloid biosynthesis in angiosperms. Phytochemistry, 66(20), 2501-2513.
  • Weid, M., Ziegler, J., & Kutchan, T. M. (2004). The roles of latex and the vascular bundle in morphine biosynthesis in the opium poppy, Papaver somniferum. Planta, 219(5), 895-903.
  • Onoyovwi, A., Ikezawa, N., Tsuruta, H., Sato, F. (2013). Molecular cloning and characterization of two 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferases from Coptis japonica. Journal of Biological Chemistry, 288(2), 1160-1171.
  • Inui, T., Tamura, K., Fujii, N., Morishige, T., & Sato, F. (2007). A new-type of O-methyltransferase from Coptis japonica. Plant and Cell Physiology, 48(1), 143-151.
  • Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1, 2-Dehydroreticuline reductase, a new enzyme in the biosynthesis of morphinan alkaloids. Phytochemistry, 65(8), 1039-1046.
  • De-Eknamkul, W., & Zenk, M. H. (1992). Purification and properties of 1, 2-dehydroreticulinium reductase from Papaver somniferum seedlings. Phytochemistry, 31(3), 813-821.
  • PubChem. 1,2-Dehydroreticuline. National Center for Biotechnology Information. [Link].

  • International Union of Biochemistry and Molecular Biology. EC 1.5.1.27. [Link].

  • Morishige, T., Tsujita, T., Yamada, Y., & Sato, F. (2000). Molecular characterization of a Coptis japonica O-methyltransferase which catalyzes the last step of berberine biosynthesis. Journal of Biological Chemistry, 275(30), 23398-23405.

Sources

Safety Operating Guide

Safe Handling and Disposal of 1,2-Dehydro Reticuline Iodide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1,2-Dehydro Reticuline Iodide (CAS No. 21411-21-2). As a quaternary ammonium iodide salt and a benzylisoquinoline alkaloid derivative, this compound requires specific handling procedures to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. Our objective is to provide clear, actionable protocols grounded in established safety principles and regulatory compliance, ensuring that your laboratory practices are both safe and scientifically sound.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. The molecule's structure presents a dual hazard profile, stemming from both its quaternary ammonium cation and its iodide anion.

1.1. Chemical and Toxicological Profile

While specific toxicological data for this compound is limited, a robust risk assessment can be conducted by examining its constituent parts and related compounds.

PropertyDataSource
Chemical Name 3,4-Dihydro-7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methylisoquinolinium Iodide[1]
CAS Number 21411-21-2[1]
Molecular Formula C₁₉H₂₂INO₄[1]
Molecular Weight 455.29 g/mol [1]
Quaternary Ammonium Cation The core structure belongs to the class of Quaternary Ammonium Compounds (QACs). QACs are known to exhibit antimicrobial properties and can be toxic to aquatic organisms.[2][3][4] Some QACs are classified as skin and eye irritants.[5][6]
Iodide Anion Inorganic iodides can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] A primary concern with repeated exposure to iodides is their effect on the thyroid gland.[7][9]

1.2. Environmental Hazards

The primary environmental concern is aquatic toxicity. Both QACs and iodide compounds are recognized as being very toxic to aquatic life.[4][7][10] Therefore, under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system .[7][11] Improper disposal can contaminate waterways, posing a long-term risk to aquatic ecosystems.[12]

1.3. Regulatory Framework

In the United States, chemical waste generated in a laboratory is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Due to its hazardous characteristics (toxicity, environmental hazard), this compound must be managed as a hazardous waste .[10][11] Laboratory personnel are responsible for ensuring that this waste is collected, stored, and disposed of in compliance with federal, state, and local regulations.[14][15]

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, step-by-step protocol for the routine disposal of this compound waste.

2.1. Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Standard laboratory coat.

  • Chemical splash goggles for eye protection.[7]

  • Chemically resistant gloves (e.g., nitrile).

2.2. Step-by-Step Disposal Protocol

  • Waste Generation Point: All materials contaminated with this compound (e.g., unused solid, solutions, contaminated filter paper, pipette tips) are to be considered hazardous waste.

  • Waste Collection:

    • Designate a specific, compatible waste container for this chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[15]

    • The container must be in good condition, free of leaks or external contamination.[13]

    • Do NOT mix this waste with incompatible materials, particularly strong oxidizing agents.[7][10]

  • Labeling:

    • Immediately label the waste container. The label must, at a minimum, include the following information as required by the EPA[16]:

      • The words "HAZARDOUS WASTE" .

      • The full chemical name: "this compound" .

      • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage (Satellite Accumulation Area):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[16]

    • This area must be at or near the point of waste generation and under the control of laboratory personnel.[15]

    • Ensure secondary containment (such as a chemical-resistant tray) is used to prevent the spread of material in case of a leak.[13]

  • Final Disposal:

    • Once the container is full (do not exceed 90% capacity[17]) or when the waste is no longer being generated, arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management office to schedule a pickup.[11] Do not transport the waste yourself.[11]

G cluster_lab In-Laboratory Workflow cluster_ehs Institutional Disposal A Waste Generated (Solid, Solution, Contaminated Items) B Step 1: Collect Waste in Designated Container A->B C Step 2: Securely Cap & Label Container 'HAZARDOUS WASTE' B->C D Step 3: Store in Secondary Containment in SAA C->D E Step 4: Contact EHS for Waste Pickup D->E Container Full or Project Complete F EHS Transports to Central Accumulation Area E->F G Final Disposal via Licensed Contractor F->G

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, or if the material becomes airborne, evacuate the area and contact your institution's emergency response line.

  • Small Spill Cleanup:

    • Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Label the waste container appropriately and dispose of it through EHS.

The Science of Safe Disposal: Why These Steps Matter

The protocols outlined above are not arbitrary; they are based on the chemical behavior and environmental fate of iodide-containing organic compounds.

4.1. The Environmental Persistence of Iodide

Iodine is an essential trace element, but its release into the environment from chemical waste can disrupt natural cycles.[18] The iodide anion (I⁻) is water-soluble and highly mobile in soil and aquatic systems.[10] While natural processes can volatilize some iodine from the oceans, a concentrated release from a laboratory can overwhelm local ecosystems.[19] Furthermore, certain iodine isotopes are of significant concern in nuclear waste, highlighting the need for careful management of all iodine-containing materials.[20]

4.2. Deactivation and Treatment: An Expert's Perspective

While the mandated and safest disposal method is through a licensed hazardous waste vendor, it is valuable to understand the chemistry of potential in-lab treatment methods. These methods are for informational purposes only and should not be attempted without a specific, validated protocol and approval from your institution's EHS department.

  • Oxidation to Elemental Iodine: Iodide (I⁻) can be oxidized to less soluble elemental iodine (I₂) using reagents like hydrogen peroxide or chlorine.[21] However, this creates a new set of hazards, as I₂ is volatile and a respiratory irritant.

  • Adsorption: Dilute aqueous solutions containing iodide can be treated by passing them through a column packed with activated carbon or a specialized ion-exchange resin.[21][22][23] This effectively traps the iodide, allowing the decontaminated water to be disposed of. The carbon or resin itself then becomes the hazardous waste, albeit in a more stable, solid form.

G cluster_improper Improper Disposal Path cluster_proper Proper Disposal Path A This compound (Aqueous Waste) B Sewer System A->B C Wastewater Treatment Plant B->C D Discharge to River/Lake C->D E High Aquatic Toxicity & Bioaccumulation Risk D->E F This compound (Hazardous Waste) G EHS Collection F->G H Licensed Waste Facility G->H I High-Temperature Incineration H->I J Destruction of Organic & Iodide Hazard I->J

Caption: Environmental fate of proper vs. improper disposal.

By adhering to the standardized collection and disposal procedures, you ensure that this compound is managed by facilities equipped to destroy it completely, thereby protecting yourself, your colleagues, and the environment.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Environmental Role of Iodine: Evaluating its Effect on Ozone Depletion. Journal of Chemical and Pharmaceutical Research. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Environmental impact and toxicity of chemicals used at the University College of Borås. Diva-portal.org. [Link]

  • Sources, Pathways, and Health Effects of Iodine in the Environment. University of Johannesburg. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022). [Link]

  • Climate changes affecting global iodine status. National Institutes of Health (NIH). [Link]

  • Radioiodine in the environment: The importance of natural organic matter. Frontiers in Environmental Science. (2018). [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. ACS Publications. [Link]

  • Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. Cybersecurity and Infrastructure Security Agency (CISA). [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Process Cleaning Solutions. (2023). [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • Quaternary Ammonium Compounds Fact Sheet. Toxics Use Reduction Institute (TURI). [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). (2024). [Link]

  • Method of removing alkyl iodides or mixtures of iodine and alkyl iodides from a gas phase and an aqueous solution phase by utilizing ion exchange resins. ETDEWEB. (1967). [Link]

  • Removal of iodide compounds from non-aqueous organic media.
  • Removal of iodide from water by chlorination and subsequent adsorption on powdered activated carbon. PubMed. (2015). [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 1,2-Dehydro Reticuline Iodide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. 1,2-Dehydro Reticuline Iodide, an isoquinoline alkaloid, represents a class of compounds with significant biological activity.[1][2][3][4] The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to handling, one grounded in a thorough understanding of its constituent parts: the bioactive isoquinoline core and the reactive iodide salt.

This guide provides a comprehensive, step-by-step protocol for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our directive is to empower you with the knowledge to not only follow safety procedures but to understand the causality behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment: A Dual-Component Risk Profile

Our primary safety principle is to treat this compound as a substance with unknown toxicity and high biological potency. The risk profile is derived from the known hazards of isoquinoline alkaloids and iodide compounds.

ComponentKnown and Potential HazardsRationale and References
Isoquinoline Alkaloid Core Potent, unknown biological activity. Isoquinoline alkaloids can exhibit a range of effects, including cardiac and respiratory depression.[1][2]As a derivative of this class, 1,2-Dehydro Reticuline should be handled as a potent pharmacological agent. Accidental exposure could lead to unforeseen physiological effects.[1][2][4]
Iodide Salt Skin and Eye Irritation: Direct contact can cause irritation and in severe cases, burns.[5][6] Respiratory Irritation: Inhalation of the powder can irritate the respiratory system.[5][6] Target Organ Damage (Thyroid): Prolonged or repeated exposure to iodides can lead to thyroid damage.[5][6]The compound is a solid, likely a powder, increasing the risk of airborne particulates during handling. The iodide component dictates specific handling precautions to avoid skin, eye, and respiratory exposure.[5]

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a matter of simple compliance but a calculated strategy to mitigate the specific risks identified. A multi-layered approach, from engineering controls to personal gear, is essential.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound powder must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood serves as the primary barrier, protecting the user from inhaling hazardous dust or vapors.

Personal Protective Equipment (PPE): A Head-to-Toe Protocol

The following PPE is mandatory when handling this compound. The sequence of donning and doffing is critical to prevent cross-contamination.

PPE ComponentSpecifications and Rationale
Respiratory Protection An N95-rated respirator or a half-mask respirator with P100 cartridges should be used when handling the powder. This is to prevent the inhalation of fine particulates.[7][8]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are required.[9] A full-face shield worn over the goggles is necessary when there is a risk of splashing, such as during solubilization.[9]
Hand Protection Double-gloving is mandatory. Use a pair of nitrile gloves as the primary layer, with a second pair of nitrile or neoprene gloves over them.[7][9] This provides a robust barrier against skin contact and allows for the safe removal of the outer glove if contamination occurs.
Body Protection A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[9] Long pants and closed-toe shoes that cover the entire foot are also mandatory.[9]

Operational Plan: Step-by-Step Handling Protocol

This section provides a procedural workflow for a common laboratory task: weighing and solubilizing this compound.

Preparation and Donning PPE
  • Inspect Your PPE: Before entering the lab, inspect all PPE for damage or defects.

  • Don PPE in Order:

    • Inner gloves

    • Lab coat

    • Respirator

    • Goggles and face shield

    • Outer gloves

Safe Weighing and Solubilization Workflow

The following diagram illustrates the critical steps for safely weighing the compound and preparing a solution.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate and prepare work area in fume hood. don_ppe 2. Don all required PPE. weigh 3. Carefully weigh This compound. don_ppe->weigh solubilize 4. Add solvent slowly to prevent splashing. weigh->solubilize vortex 5. Cap and vortex/sonicate to dissolve. solubilize->vortex decontaminate 6. Decontaminate all surfaces and equipment. vortex->decontaminate dispose 7. Dispose of waste in designated hazardous waste container. decontaminate->dispose doff_ppe 8. Doff PPE in the correct order. dispose->doff_ppe

Caption: Safe Weighing and Solubilization Workflow for this compound.

Emergency and Disposal Plans

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large.

  • Isolate: Restrict access to the spill area.

  • Protect: If you are trained and it is safe to do so, don appropriate PPE.

  • Contain: Cover the spill with an inert absorbent material. Do not use combustible materials.

  • Clean: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[10] Follow all federal, state, and local regulations for hazardous waste disposal.[10] Do not dispose of this material down the drain.

Conclusion: A Culture of Safety

The safe handling of potent, novel compounds like this compound is foundational to successful research. By understanding the "why" behind each safety protocol, we move from a mindset of compliance to a culture of proactive safety. This guide provides the essential framework for protecting yourself and your colleagues. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.

References

  • Reddit. (2021, June 4). How to store / dispose of Iodine crystals?
  • Sigma-Aldrich. (2024, September 7).
  • Agency for Toxic Substances and Disease Registry. (Date not available). Production, Import/Export, Use, and Disposal of Iodine.
  • University of California, Riverside. (Date not available). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2009, October 20).
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • West Liberty University. (2005, October 11).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • Case Western Reserve University. (Date not available). Environmental Health and Safety Disposal of Iodine.
  • Carl ROTH. (Date not available).
  • MD Searchlight. (Date not available). Plant Alkaloids Toxicity.
  • Chemical Suppliers. (2015, May 28).
  • Sigma-Aldrich. (2025, June 24).
  • Fisher Scientific. (Date not available).
  • ITW Reagents. (2025, September 17).
  • Synerzine. (Date not available).
  • National Center for Biotechnology Information. (2023, April 29). Plant Alkaloids Toxicity.
  • National Center for Biotechnology Information. (Date not available). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • Wikipedia. (Date not available). Isoquinoline alkaloids.
  • New Jersey Department of Health. (Date not available). Iodine - Hazardous Substance Fact Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.